IRL-1620
Description
Properties
Key on ui mechanism of action |
SPI-1620 is a highly selective peptide agonist of endothelin-B receptors, which can stimulate receptors on endothelial cells, the innermost layer of cells lining the blood vessels. The blood supply to tumors is different than the blood supply to healthy organs. Blood vessels in the growing part of tumors are relatively devoid of smooth muscle covering and are rich in endothelial cells. Therefore, by stimulating the endothelial-B receptors present on the endothelial cells, SPI-1620 should selectively increase tumor blood flow while sparing healthy tissue. |
|---|---|
CAS No. |
142569-99-1 |
Molecular Formula |
C86H117N17O27 |
Molecular Weight |
1820.9 g/mol |
IUPAC Name |
4-[[4-carboxy-2-[[3-carboxy-2-(3-carboxypropanoylamino)propanoyl]amino]butanoyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[3-carboxy-1-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C86H117N17O27/c1-11-44(7)71(84(127)100-63(86(129)130)35-50-39-88-54-21-17-16-20-53(50)54)103-85(128)72(45(8)12-2)102-82(125)62(38-69(114)115)98-78(121)57(32-42(3)4)96-80(123)60(36-51-40-87-41-89-51)95-73(116)46(9)91-77(120)58(33-48-18-14-13-15-19-48)97-79(122)59(34-49-22-24-52(104)25-23-49)99-83(126)70(43(5)6)101-74(117)47(10)90-75(118)55(26-29-65(106)107)93-76(119)56(27-30-66(108)109)94-81(124)61(37-68(112)113)92-64(105)28-31-67(110)111/h13-25,39-47,55-63,70-72,88,104H,11-12,26-38H2,1-10H3,(H,87,89)(H,90,118)(H,91,120)(H,92,105)(H,93,119)(H,94,124)(H,95,116)(H,96,123)(H,97,122)(H,98,121)(H,99,126)(H,100,127)(H,101,117)(H,102,125)(H,103,128)(H,106,107)(H,108,109)(H,110,111)(H,112,113)(H,114,115)(H,129,130) |
InChI Key |
DXPHNGAMYPPTBJ-UHFFFAOYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCC(=O)O |
Appearance |
Solid powder |
Other CAS No. |
142569-99-1 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
DEEAVYFAHLDIIW |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
IRL-1620; sovateltide; sovateltidum; Endothelin-1 (8-21), succinyl-(glu(9),ala(11,15))-; Succinyl-(glu(9),ala(11,15))-endothelin-1 (8-21); Succinyl-(glutamyl(9)-alanyl(11,15))-endothelin-1 (8-21); Irl-1620. |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the IRL-1620 Signaling Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
IRL-1620, a highly selective endothelin-B (ETB) receptor agonist, has emerged as a promising therapeutic agent, particularly in the context of neurovascular diseases. Its mechanism of action is centered around the activation of the ETB receptor, a G-protein coupled receptor (GPCR), which triggers a cascade of intracellular signaling events. This guide provides a detailed technical overview of the this compound signaling pathway, focusing on its activation and downstream effects that lead to angiogenesis and neurogenesis. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and investigation of this critical pathway.
Introduction to this compound
This compound, also known as Sovateltide, is a synthetic peptide analog of endothelin-1. It exhibits high selectivity for the endothelin-B receptor, with Ki values of 0.016 nM for ETB receptors and 1900 nM for ETA receptors. This selectivity is crucial for its therapeutic effects, as activation of ETB receptors has been shown to promote neurovascular remodeling and functional recovery in models of cerebral ischemia.[1][2] Studies have demonstrated that this compound administration leads to significant neuroprotection, reduces infarct volume, and improves neurological and motor functions in animal models of stroke.[3][4] These beneficial effects are largely attributed to its ability to stimulate angiogenesis and neurogenesis through the upregulation of key growth factors.[1]
The this compound Signaling Cascade
The binding of this compound to the ETB receptor initiates a series of intracellular events, primarily mediated by heterotrimeric G proteins. The ETB receptor is known to couple with various G protein subtypes, most notably Gαi and Gαq.[5][6][7] This coupling triggers the dissociation of the Gα subunit from the Gβγ dimer, both of which then activate downstream effector molecules.
The activation of these pathways ultimately converges on the upregulation of crucial growth factors, Vascular Endothelial Growth Factor (VEGF) and Nerve Growth Factor (NGF), which are central to the pro-angiogenic and pro-neurogenic effects of this compound.[1]
PI3K/Akt Pathway Activation
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical downstream target of ETB receptor activation. This pathway plays a fundamental role in cell survival, proliferation, and growth.[8][9][10][11] Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 then recruits and activates Akt (also known as Protein Kinase B). Activated Akt, in turn, phosphorylates a multitude of downstream targets, leading to the transcriptional activation of genes involved in angiogenesis and neurogenesis, including VEGF and NGF.[12]
MAPK/ERK Pathway Activation
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another key signaling cascade activated by this compound. This pathway is essential for cell proliferation, differentiation, and survival.[13][14][15][16] The activation of the ETB receptor leads to a cascade of phosphorylation events, starting from Ras, to Raf, then MEK (MAPK/ERK kinase), and finally ERK (also known as MAPK).[13][17] Phosphorylated ERK translocates to the nucleus, where it activates transcription factors that promote the expression of genes encoding for proteins involved in cell growth and differentiation, including VEGF and NGF.[12][15]
Quantitative Data on this compound Efficacy
The following tables summarize key quantitative findings from preclinical studies investigating the effects of this compound.
| Parameter | Vehicle-Treated Group | This compound-Treated Group | P-value | Reference |
| Infarct Volume (mm³) | 177.06 ± 13.21 | 54.06 ± 14.12 | <0.05 | [3] |
| VEGF-positive vessels / 30 µm brain slice (at 1 week post-MCAO) | 4.19 ± 0.79 | 11.33 ± 2.13 | <0.01 | [1] |
| Parameter | Sham Group | MCAO + Vehicle Group | MCAO + this compound Group | Reference |
| Relative HuC/HuD Expression | Normal | Significantly Reduced | Upregulated (similar to sham) | [4] |
| Relative NeuroD1 Expression | Normal | Significantly Reduced | Upregulated (similar to sham) | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of the this compound signaling pathway are provided below.
Western Blot for ETB Receptor, Phospho-ERK1/2, and Phospho-Akt Expression
This protocol is a standard method for detecting and quantifying the expression levels of specific proteins in tissue or cell lysates.[18][19][20][21][22]
1. Sample Preparation:
- Homogenize tissue samples or lyse cultured cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant.
- Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
2. SDS-PAGE:
- Denature protein samples by boiling in Laemmli sample buffer.
- Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel.
- Run the gel at a constant voltage until the dye front reaches the bottom.
3. Protein Transfer:
- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
4. Immunoblotting:
- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-ETB receptor, anti-phospho-ERK1/2, anti-phospho-Akt, and loading controls like β-actin or GAPDH) overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST for 10 minutes each.
5. Detection:
- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
- Capture the chemiluminescent signal using an imaging system or X-ray film.
- Quantify the band intensities using densitometry software and normalize to the loading control.
Immunofluorescence Staining for VEGF and NGF
This protocol allows for the visualization and localization of specific proteins within cells or tissue sections.[23][24][25][26]
1. Sample Preparation:
- For cultured cells: Grow cells on glass coverslips.
- For tissue sections: Perfuse animals and fix the tissue (e.g., brain) with 4% paraformaldehyde. Cryoprotect the tissue in sucrose solutions and then cut into thin sections using a cryostat.
2. Fixation and Permeabilization:
- Fix the cells or tissue sections with 4% paraformaldehyde for 15-20 minutes at room temperature.
- Wash three times with phosphate-buffered saline (PBS).
- Permeabilize the cells/sections with a buffer containing a detergent (e.g., 0.1-0.3% Triton X-100 in PBS) for 10-15 minutes to allow antibodies to access intracellular antigens.
- Wash three times with PBS.
3. Blocking and Antibody Incubation:
- Block non-specific binding sites by incubating the samples in a blocking solution (e.g., PBS containing 5% normal serum from the secondary antibody host species and 0.3% Triton X-100) for 1 hour at room temperature.
- Incubate the samples with primary antibodies against VEGF or NGF diluted in antibody dilution buffer overnight at 4°C in a humidified chamber.
- Wash three times with PBS.
- Incubate the samples with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594) for 1-2 hours at room temperature, protected from light.
- Wash three times with PBS.
4. Mounting and Imaging:
- (Optional) Counterstain the nuclei with DAPI.
- Mount the coverslips or tissue sections onto glass slides using an anti-fade mounting medium.
- Visualize the fluorescence using a confocal or fluorescence microscope.
Visualizations of Signaling Pathways and Workflows
To further elucidate the complex interactions within the this compound signaling pathway and the experimental procedures used to study it, the following diagrams are provided.
Conclusion
The activation of the endothelin-B receptor by this compound triggers a complex and coordinated signaling cascade involving the PI3K/Akt and MAPK/ERK pathways. This ultimately leads to the upregulation of key growth factors, VEGF and NGF, which drive the therapeutically beneficial processes of angiogenesis and neurogenesis. A thorough understanding of this signaling pathway, supported by robust experimental methodologies, is paramount for the continued development of this compound and other targeted therapies for neurovascular and potentially other diseases. This guide provides a foundational resource for professionals engaged in this vital area of research and drug development.
References
- 1. Endothelin B receptor agonist, this compound, enhances angiogenesis and neurogenesis following cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects of this compound in Post-ischemic Brain Injury: A Systematic Review and Meta-analysis of Experimental Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin B receptor agonist, this compound, provides long-term neuroprotection in cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sovateltide (this compound) affects neuronal progenitors and prevents cerebral tissue damage after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 14. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 15. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Navigating the ERK1/2 MAPK Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Role of the Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway in Ischemia-Reperfusion Injury [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Validation of Endothelin B Receptor Antibodies Reveals Two Distinct Receptor-related Bands on Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. bosterbio.com [bosterbio.com]
- 22. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 23. ptglab.com [ptglab.com]
- 24. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 25. researchgate.net [researchgate.net]
- 26. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to IRL-1620 (Sovateltide): A Selective Endothelin-B Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
IRL-1620, also known as Sovateltide, is a potent and highly selective synthetic peptide agonist for the endothelin-B (ETB) receptor.[1][2][3] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, key experimental findings, and potential therapeutic applications. Quantitative data from preclinical and clinical studies are summarized, and detailed experimental protocols are provided for key cited experiments. Signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its biological functions.
Core Function and Mechanism of Action
This compound functions as a selective agonist of the endothelin-B (ETB) receptor.[1][2] Its high selectivity is a key characteristic, with a significantly greater affinity for the ETB receptor over the ETA receptor.[1][3] The activation of ETB receptors by this compound initiates a cascade of downstream signaling events that are implicated in a range of physiological responses, including neuroprotection, angiogenesis, and neurogenesis.[1][4][5]
In the context of central nervous system (CNS) disorders, this compound has demonstrated therapeutic potential. In preclinical models of ischemic stroke, it has been shown to increase cerebral blood flow, reduce infarct volume, and promote neurological and motor function recovery.[2][4][5][6] Furthermore, studies in animal models of Alzheimer's disease suggest that this compound can improve cognitive function, reduce oxidative stress, and enhance the expression of neurotrophic factors.[1][5][7] The underlying mechanisms for these effects are believed to involve the promotion of neural progenitor cell differentiation and maturation, as well as anti-apoptotic activity.[1][2][4][6]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound.
Table 1: Receptor Binding Affinity
| Receptor | Ki (nM) | Selectivity (ETA/ETB) | Reference |
| ETB | 0.016 | 118,750 | [1] |
| ETA | 1900 | [1] |
Table 2: Preclinical Efficacy in a Rat Model of Ischemic Stroke
| Outcome Measure | This compound Treatment vs. Vehicle | Reference |
| Infarct Volume Reduction (24h post-MCAO) | -81.3% | [6] |
| Infarct Volume Reduction (Day 7 post-MCAO) | -73.0% | [6] |
| Increase in BrdU and NeuN positive cells | 45-50% | [4] |
Table 3: Clinical Trial Data (Phase II, Acute Ischemic Stroke)
| Parameter | This compound Group | Control (Saline) Group | p-value | Reference |
| Patients with Complete Recovery (NIHSS score 0 & BI of 100) | Significantly greater | < 0.05 | [8][9] | |
| Improvement in mRS and BI at 90 days | Greater improvement | [10] | ||
| Drug-related Adverse Events | None reported | [8][10] |
Signaling Pathways
The neuroprotective and regenerative effects of this compound are mediated by several signaling pathways initiated by the activation of the ETB receptor.
Pro-Survival and Anti-Apoptotic Pathway
This compound treatment has been shown to activate the Akt signaling pathway, a key regulator of cell survival.[6] Activation of Akt leads to the phosphorylation and inhibition of the pro-apoptotic protein Bad. This prevents the release of cytochrome c from the mitochondria and subsequent caspase activation, thereby inhibiting apoptosis.[6]
Caption: this compound anti-apoptotic signaling pathway.
Neurogenesis and Angiogenesis Pathway
This compound promotes neurogenesis and angiogenesis by upregulating the expression of key growth factors such as Vascular Endothelial Growth Factor (VEGF) and Nerve Growth Factor (NGF).[5][7] This leads to the proliferation and differentiation of neural progenitor cells and the formation of new blood vessels, contributing to tissue repair.[2][4]
Caption: this compound-mediated neurogenesis and angiogenesis pathways.
Experimental Protocols
Preclinical Model of Acute Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)
Objective: To evaluate the neuroprotective effects of this compound in a rat model of ischemic stroke.
Methodology:
-
Animal Model: Adult male Wistar rats are subjected to permanent middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia.
-
Treatment: this compound is administered intravenously at a specified dose (e.g., 5 µg/kg) at various time points post-MCAO (e.g., 2 hours). A vehicle control group receives saline.
-
Neurological and Motor Function Assessment: Neurological deficits are assessed using a standardized scoring system at 24 hours and 7 days post-MCAO. Motor function is evaluated using tests such as the grip strength and foot-fault tests.
-
Infarct Volume Measurement: At the end of the experiment, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified.
-
Immunohistochemistry: Brain sections are stained for markers of apoptosis (e.g., TUNEL), neurogenesis (e.g., BrdU, NeuN), and angiogenesis (e.g., VEGF).
Caption: Experimental workflow for preclinical MCAO studies.
Phase II Clinical Trial in Acute Ischemic Stroke Patients
Objective: To assess the safety, tolerability, and efficacy of this compound (Sovateltide) in patients with acute ischemic stroke.
Methodology:
-
Study Design: A prospective, multicenter, randomized, double-blind, placebo-controlled study.[2][8][10]
-
Patient Population: Patients with a confirmed diagnosis of acute ischemic stroke within 24 hours of symptom onset.[8][10]
-
Treatment Regimen: Patients are randomized to receive either Sovateltide or a matching placebo (saline). Sovateltide is administered as three intravenous bolus doses of 0.3 µg/kg each, given at 3-hour intervals on day 1, day 3, and day 6.[2][10]
-
Efficacy Endpoints: The primary efficacy endpoints include changes in neurological function and disability, assessed using the National Institutes of Health Stroke Scale (NIHSS), modified Rankin Scale (mRS), and Barthel Index (BI) at baseline and at 90 days post-treatment.[8][10]
-
Safety Monitoring: Patients are monitored for adverse events, and vital signs, ECGs, and laboratory parameters are recorded throughout the study.
Caption: Phase II clinical trial workflow for Sovateltide in acute ischemic stroke.
Conclusion
This compound is a promising therapeutic agent with a well-defined mechanism of action centered on the selective activation of the ETB receptor. Preclinical and clinical data support its potential in the treatment of CNS disorders, particularly ischemic stroke. Its ability to promote neuroprotection, neurogenesis, and angiogenesis highlights its multifaceted therapeutic potential. Further research and clinical development are warranted to fully elucidate its efficacy and safety profile in various neurological conditions.
References
- 1. This compound | ETB Receptors | Tocris Bioscience [tocris.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sovateltide (this compound) activates neuronal differentiation and prevents mitochondrial dysfunction in adult mammalian brains following stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel neuroregenerative approach using ET(B) receptor agonist, this compound, to treat CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stimulation of endothelin B receptors by this compound decreases the progression of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and Efficacy of Sovateltide (this compound) in a Multicenter Randomized Controlled Clinical Trial in Patients with Acute Cerebral Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medrxiv.org [medrxiv.org]
A Technical Guide to the Endothelin B Receptor Binding Affinity of IRL-1620
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of IRL-1620 for the endothelin B (ETB) receptor. This compound, also known as sovateltide, is a potent and highly selective agonist for the ETB receptor, a G-protein coupled receptor involved in a multitude of physiological processes. This document consolidates key binding data, detailed experimental methodologies, and visual representations of the associated signaling pathways to serve as a critical resource for professionals in the field of pharmacology and drug development.
Core Data Presentation: this compound Binding Affinity
The binding affinity of this compound to the endothelin receptors has been characterized in various studies. The data consistently demonstrates a high affinity and remarkable selectivity for the ETB receptor over the ETA receptor.
| Parameter | Value | Receptor | Species/Tissue | Reference |
| Ki | 16 pM | ETB | Porcine Lung Membranes | [1] |
| Ki | 0.016 nM | ETB | Not Specified | [2] |
| Ki | 1.9 µM | ETA | Porcine Lung Membranes | [1] |
| Ki | 1900 nM | ETA | Not Specified | [2] |
| Selectivity (Ki ETA / Ki ETB) | ~120,000-fold | ETA vs ETB | Not Specified | [1] |
| Kd | 69.1 pM | ETB | Rat Cerebellum | [3] |
| Kd | 34.8 pM | ETB | Dog Cerebellum | [3] |
| Kd | 128 pM | ETB | Rat Lung | [3] |
| Kd | 71.9 pM | ETB | Human Lung | [3] |
| Kd | 115 pM | ETB | Cloned Human ETB | [3] |
| IC50 | 0.1 - 2.5 nM | ETB | Various Tissues | [3] |
Experimental Protocols: Radioligand Binding Assay
The determination of this compound's binding affinity for the ETB receptor is primarily achieved through competitive radioligand binding assays. These assays measure the ability of unlabeled this compound to displace a radiolabeled ligand from the receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the ETB receptor.
Materials:
-
Receptor Source: Membranes prepared from tissues or cells expressing the endothelin B receptor (e.g., porcine lung, rat cerebellum, or cell lines with cloned human ETB receptors).
-
Radioligand: [125I]ET-1, [125I]ET-3, or [125I]this compound.
-
Unlabeled Ligand: this compound (sovateltide).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: For measuring radioactivity.
Methodology:
1. Membrane Preparation:
- Homogenize the tissue or cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
- Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.
- Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).
- Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.
- Resuspend the final pellet in an appropriate buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.
2. Competitive Binding Assay:
- In a 96-well plate, combine the membrane preparation (typically 3-20 µg of protein for cells or 50-120 µg for tissue), a fixed concentration of the radioligand (e.g., 30 pM [125I]ET-1 or 10 pM [125I]ET-3), and varying concentrations of unlabeled this compound.
- Include control wells for total binding (no unlabeled ligand) and non-specific binding (a high concentration of a non-radiolabeled ETB ligand).
- Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
3. Separation of Bound and Free Ligand:
- Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.
- Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
4. Quantification and Data Analysis:
- Measure the radioactivity trapped on the filters using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the log concentration of unlabeled this compound to generate a competition curve.
- Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Mandatory Visualizations
Experimental Workflow
References
The Pharmacodynamics of Sovateltide (IRL-1620): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sovateltide (IRL-1620), a synthetic analog of endothelin-1, is a first-in-class drug that acts as a selective agonist for the endothelin-B receptor (ETB).[1][2] It is being developed for the treatment of various neurological conditions, including acute cerebral ischemic stroke, Alzheimer's disease, and hypoxic-ischemic encephalopathy.[3] Unlike traditional stroke therapies that focus on reperfusion, Sovateltide's mechanism of action centers on promoting neuroprotection and neuroregeneration, offering a novel therapeutic approach to mitigating the debilitating effects of ischemic brain injury.[4] This technical guide provides an in-depth overview of the pharmacodynamics of Sovateltide, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing its core signaling pathways.
Core Mechanism of Action: Selective Endothelin-B Receptor Agonism
Sovateltide exerts its therapeutic effects through the selective activation of ETB receptors, which are abundantly expressed in vascular and neural cells within the central nervous system.[5] While endothelin-1 (ET-1) is a non-selective agonist of both endothelin-A (ETA) and ETB receptors, Sovateltide's high selectivity for ETB receptors is a key aspect of its pharmacological profile.[1] Activation of ETA receptors primarily leads to vasoconstriction, whereas ETB receptor stimulation is involved in vasorelaxation and plays a crucial role in tissue repair and regeneration.[1]
The binding of Sovateltide to ETB receptors initiates a cascade of intracellular signaling events that culminate in several key physiological responses:
-
Neuroprotection: Sovateltide protects neural cells from ischemic damage by reducing apoptosis (programmed cell death) and promoting cell survival.[6]
-
Neurogenesis and Angiogenesis: It stimulates the differentiation of neuronal progenitor cells and promotes the formation of new neurons (neurogenesis) and blood vessels (angiogenesis), facilitating the repair and remodeling of damaged brain tissue.[4][7]
-
Increased Cerebral Blood Flow: Sovateltide has been shown to increase blood flow to ischemic areas of the brain.[6][8]
-
Mitochondrial Protection: It protects neural mitochondria and enhances their biogenesis, which is crucial for cellular energy metabolism and survival.[7][9]
Signaling Pathways
The activation of ETB receptors by Sovateltide triggers multiple downstream signaling pathways that mediate its neuroprotective and neuroregenerative effects. A key pathway involves the upregulation of anti-apoptotic proteins and the downregulation of pro-apoptotic factors. Additionally, Sovateltide stimulates the expression of growth factors that promote neurogenesis and angiogenesis.
References
- 1. Sovateltide Mediated Endothelin B Receptors Agonism and Curbing Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cerebral Ischemia | Sovateltide: First Approval | springermedicine.com [springermedicine.com]
- 3. What clinical trials have been conducted for Sovateltide? [synapse.patsnap.com]
- 4. ijrpas.com [ijrpas.com]
- 5. Sovateltide (this compound) activates neuronal differentiation and prevents mitochondrial dysfunction in adult mammalian brains following stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Sovateltide - Wikipedia [en.wikipedia.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Cerebral Ischemia | Sovateltide in cerebral ischaemic stroke: a profile of its use | springermedicine.com [springermedicine.com]
Whitepaper: The Potential of IRL-1620 in Modulating the Blood-Brain Barrier for Enhanced Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide explores the scientific premise of utilizing the endothelin-B receptor agonist, IRL-1620, to modulate the blood-brain barrier (BBB) for enhanced drug delivery to the central nervous system. It is important to note that while the underlying biological mechanisms are a subject of scientific inquiry, the direct application of this compound for intentionally increasing BBB permeability to treat brain tumors is not yet an established therapeutic strategy supported by extensive clinical or preclinical data. This document summarizes relevant existing research and provides detailed experimental protocols to facilitate further investigation in this area.
Introduction: The Challenge of the Blood-Brain Barrier in Brain Tumor Therapy
The blood-brain barrier (BBB) is a highly selective, semi-permeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1] While crucial for protecting the brain from toxins and pathogens, the BBB also presents a major obstacle for the delivery of therapeutic agents to treat brain tumors such as glioblastoma.[1][2][3] Overcoming this barrier is a critical goal in neuro-oncology.
One area of investigation is the modulation of the BBB's permeability. The endothelin (ET) system, a family of peptides and their receptors, plays a significant role in regulating vascular tone and permeability. The endothelin-B (ETB) receptor, in particular, has a complex and context-dependent role in the CNS. While often associated with neuroprotective and regenerative effects in conditions like cerebral ischemia,[4][5][6] its activation in other contexts, such as traumatic brain injury, has been linked to BBB disruption.[7]
This has led to the hypothesis that selective ETB receptor agonists, such as this compound, could be harnessed to transiently increase the permeability of the BBB, thereby creating a therapeutic window for the enhanced delivery of chemotherapeutic agents to brain tumors.
This compound: A Selective Endothelin-B Receptor Agonist
This compound is a potent and highly selective agonist for the ETB receptor.[8][9] Its primary documented effects in the context of the CNS are neuroprotection and the promotion of neurogenesis, particularly in models of cerebral ischemia.[4][5][6]
A pivotal study, while not in the brain, demonstrated that this compound could significantly enhance the delivery and efficacy of the chemotherapeutic agent paclitaxel in a rat model of breast cancer.[10][11] The mechanism in this study was attributed to an increase in tumor blood flow.[10] This finding provides a compelling rationale for investigating whether a similar effect could be leveraged to improve drug delivery to brain tumors.
Quantitative Data Presentation
The following table summarizes the key quantitative findings from the study of this compound in a breast tumor model, which serves as the most relevant data for the potential application in enhancing drug delivery.
| Parameter | Vehicle Control | This compound (3 nmol/kg) | Percentage Change | Reference |
| Tumor Perfusion | Baseline | 203% increase | +203% | [10] |
| [³H]paclitaxel Concentration in Tumor | 100% (normalized) | 308% of control | +208% | [8][9][10] |
| Tumor Volume Reduction (with paclitaxel) | 60.0% | 268.9% | +248% | [10] |
| Tumor Progression (with paclitaxel) | 4.5% | 210.3% reduction | - | [10] |
| Complete Tumor Remission (with paclitaxel) | 0% | 20% | - | [10] |
Table 1: Quantitative Effects of this compound on Tumor Perfusion and Paclitaxel Efficacy in a Breast Tumor Model.
Signaling Pathways
The activation of the ETB receptor by this compound initiates a cascade of intracellular signaling events that can influence vascular permeability. While the precise pathway for intentionally increasing BBB permeability for drug delivery is still under investigation, the generally understood ETB receptor signaling that can lead to increased vascular permeability involves the following key steps:
Caption: ETB receptor signaling cascade potentially leading to increased BBB permeability.
Experimental Protocols
To investigate the effects of this compound on BBB permeability, two key experimental procedures are the Evans blue dye extravasation assay and immunofluorescence staining of tight junction proteins.
Evans Blue Dye Extravasation Assay
This method quantitatively assesses BBB integrity by measuring the leakage of Evans blue dye, which binds to serum albumin, from the vasculature into the brain parenchyma.[2][8][12]
Experimental Workflow:
Caption: Workflow for the Evans blue dye extravasation assay.
Detailed Methodology:
-
Animal Model: Utilize an appropriate animal model, such as mice or rats with orthotopically implanted glioblastoma cells.
-
Treatment Groups: Divide animals into at least two groups: a control group receiving vehicle and a treatment group receiving this compound at the desired dose and time point before the permeability assessment.
-
Dye Injection: Prepare a 2% solution of Evans blue dye in sterile saline. Anesthetize the animal and inject the dye intravenously (e.g., via the tail vein) at a volume of approximately 4 ml/kg.
-
Circulation: Allow the dye to circulate for a defined period, typically 1 to 2 hours.
-
Perfusion: Deeply anesthetize the animal and perform transcardial perfusion with saline until the fluid running from the right atrium is clear of blood. This step is critical to remove the dye remaining within the blood vessels.
-
Tissue Collection: Euthanize the animal and immediately dissect the brain. Separate the tumor tissue and a corresponding region from the contralateral (non-tumor) hemisphere.
-
Dye Extraction: Weigh the tissue samples and place them in formamide (e.g., 1 ml per 100 mg of tissue). Incubate at 60°C for 24-48 hours to extract the Evans blue dye.
-
Quantification: Centrifuge the samples to pellet any tissue debris. Measure the absorbance of the supernatant using a spectrophotometer at approximately 620 nm.
-
Analysis: Calculate the concentration of Evans blue in each sample using a standard curve prepared with known concentrations of the dye in formamide. Express the results as µg of Evans blue per gram of brain tissue.
Immunofluorescence Staining of Tight Junction Proteins
This technique allows for the visualization and semi-quantitative analysis of the key proteins that form the tight junctions of the BBB, including claudin-5, occludin, and zonula occludens-1 (ZO-1). Disruption or downregulation of these proteins is indicative of increased BBB permeability.
Experimental Workflow:
Caption: Workflow for immunofluorescence staining of tight junction proteins.
Detailed Methodology:
-
Tissue Preparation: Following treatment with this compound or vehicle, deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fixation and Cryoprotection: Dissect the brain and post-fix in 4% PFA overnight at 4°C. Then, cryoprotect the brain by incubating it in a series of sucrose solutions of increasing concentration (e.g., 15% then 30%) until it sinks.
-
Sectioning: Embed the brain in an optimal cutting temperature (OCT) compound and freeze. Cut coronal sections (e.g., 20-30 µm thick) using a cryostat and mount them on charged microscope slides.
-
Permeabilization and Blocking: Wash the sections with PBS. Permeabilize the tissue with a solution containing a detergent like Triton X-100 (e.g., 0.3% in PBS) for about 10-15 minutes. Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., PBS with 10% normal goat serum and 0.1% Triton X-100) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies targeting claudin-5, occludin, and/or ZO-1, diluted in the blocking buffer, overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the sections extensively with PBS. Incubate with fluorophore-conjugated secondary antibodies that are specific to the host species of the primary antibodies for 1-2 hours at room temperature, protected from light.
-
Mounting and Imaging: Wash the sections again with PBS. Mount the coverslips using a mounting medium containing a nuclear counterstain like DAPI.
-
Analysis: Visualize the sections using a confocal microscope. Analyze the integrity and continuity of the tight junction protein staining along the blood vessels in the tumor and surrounding brain tissue. Compare the staining patterns between the this compound and vehicle-treated groups.
Conclusion and Future Directions
The selective ETB receptor agonist this compound presents an intriguing candidate for modulating the tumor microenvironment to enhance the delivery of chemotherapeutics. While direct evidence for its use in transiently opening the blood-brain barrier for brain tumor therapy is currently lacking, its demonstrated ability to increase blood flow and drug delivery in a peripheral tumor model provides a strong impetus for further research.
Future studies should focus on:
-
Directly assessing the effect of this compound on BBB permeability in preclinical models of glioblastoma using the methodologies outlined in this guide.
-
Quantifying the extent and duration of BBB opening to determine a therapeutic window.
-
Elucidating the specific signaling pathways involved in this compound-mediated changes in brain endothelial cell permeability.
-
Evaluating the efficacy and safety of combining this compound with various chemotherapeutic agents for the treatment of brain tumors.
By addressing these key questions, the scientific community can determine if this compound can be repurposed as a novel tool to overcome the formidable challenge of the blood-brain barrier in neuro-oncology.
References
- 1. Drug delivery strategies to enhance the permeability of the blood–brain barrier for treatment of glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Blood-Brain Barrier-Permeable Chemotherapeutic Agent for the Treatment of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nyp.org [nyp.org]
- 4. Endothelin B receptor agonist, this compound, enhances angiogenesis and neurogenesis following cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sovateltide (this compound) affects neuronal progenitors and prevents cerebral tissue damage after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endothelin B receptor agonist, this compound, provides long-term neuroprotection in cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. Endothelin B receptor agonist, IRL 1620, enhances the anti-tumor efficacy of paclitaxel in breast tumor rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of the ET(B) receptor agonist, this compound, on paclitaxel plasma pharmacokinetics of breast tumor rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Signaling Mechanisms in the Regulation of Endothelial Permeability - Regulation of Endothelial Barrier Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of IRL-1620
For Researchers, Scientists, and Drug Development Professionals
Introduction
IRL-1620, also known as Sovateltide, is a potent and highly selective synthetic peptide agonist of the endothelin-B (ETB) receptor.[1][2][3] It is a linear analog of endothelin-1 (ET-1), specifically a 14-amino acid fragment corresponding to amino acids 8-21 of ET-1, with specific amino acid substitutions and an N-terminal modification.[3][4] This modification confers remarkable selectivity for the ETB receptor over the ETA receptor.[2][5][6][7][8] Initially investigated for its vasoactive properties, this compound has emerged as a promising therapeutic agent for a range of neurological disorders, including cerebral ischemia (stroke) and Alzheimer's disease, owing to its neuroprotective, angiogenic, and neurogenic effects.[3][5][6][9] This technical guide provides a comprehensive overview of the discovery, synthesis, pharmacological properties, and key experimental protocols related to this compound.
Discovery of this compound
The discovery of this compound was the result of systematic research aimed at developing selective ligands for the endothelin receptor subtypes. In 1992, a group of researchers led by Michihiro Takai synthesized a series of C-terminal linear peptides of endothelin-1 and their Nα-succinyl (Suc) analogs.[7][8][10] Their investigation into the binding affinities of these synthetic peptides for ETA and ETB receptors in porcine lung membranes led to the identification of Suc-[Glu9,Ala11,15]-ET-1(8-21), which was designated this compound.[7][8][10] This particular analog demonstrated the highest potency and specificity for the ETB receptor among the compounds tested.[7][8]
Chemical and Pharmacological Properties
This compound is a 14-amino acid peptide with the sequence Suc-Asp-Glu-Glu-Ala-Val-Tyr-Phe-Ala-His-Leu-Asp-Ile-Ile-Trp.[3] Its chemical and pharmacological properties are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C86H117N17O27 | [5][6] |
| Molecular Weight | 1820.95 g/mol | [6][10][11] |
| Amino Acid Sequence | Suc-Asp-Glu-Glu-Ala-Val-Tyr-Phe-Ala-His-Leu-Asp-Ile-Ile-Trp | [3] |
| CAS Number | 142569-99-1 | [5][6][11] |
| Purity | ≥95% (HPLC) | [5][6] |
| Solubility | Soluble to 0.70 mg/ml in water | [6] |
| Storage | Store at -20°C | [5][6] |
Table 2: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (Inhibitory Constant) | Selectivity (Ki ETA / Ki ETB) | Reference |
| Endothelin-B (ETB) | 0.016 nM (16 pM) | ~120,000-fold | [2][5][6][7][8] |
| Endothelin-A (ETA) | 1900 nM (1.9 µM) | [5][6][7][8] |
Synthesis of this compound
The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS), a widely used methodology for producing peptides.[8] A recent study has detailed the total solid-phase synthesis of Sovateltide (this compound) with high purity and yield. The general procedure, based on the Fmoc/tBu strategy, is outlined below.
Experimental Protocol: Solid-Phase Peptide Synthesis of this compound
-
Resin Preparation: A suitable resin, such as a Rink amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).
-
Amino Acid Coupling: The C-terminal amino acid (Tryptophan), with its α-amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group and its side chain protected by a tert-butyl (tBu) based group, is coupled to the resin.
-
Fmoc Deprotection: The Fmoc group is removed using a mild base, typically a solution of piperidine in DMF, to expose the free α-amino group for the next coupling reaction.
-
Peptide Chain Elongation: The subsequent Fmoc- and side-chain-protected amino acids are sequentially coupled to the growing peptide chain on the resin. Each coupling step is followed by a deprotection step.
-
N-terminal Succinylation: After the final amino acid is coupled and its Fmoc group is removed, the N-terminus is acylated with succinic anhydride to introduce the Nα-succinyl group.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions.
-
Purification: The crude peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by analytical RP-HPLC to confirm its purity and by mass spectrometry to verify its molecular weight.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by selectively activating ETB receptors, which are G-protein coupled receptors. The downstream signaling is tissue-dependent. In the context of neuroprotection and neuroregeneration, activation of ETB receptors on endothelial cells and neural progenitor cells is crucial. This activation is believed to trigger pro-survival and regenerative pathways.
ETB Receptor-Mediated Neurogenesis
In the brain, this compound has been shown to promote neurogenesis and angiogenesis, processes vital for recovery from ischemic injury.[5][9] The stimulation of ETB receptors on neural progenitor cells can lead to their differentiation into mature neurons.[9] This process is linked to the upregulation of key neurogenic transcription factors such as NeuroD1.[9] The Wnt/β-catenin signaling pathway, a critical regulator of adult neurogenesis, is implicated in the effects of this compound.
Key Experimental Protocols
The characterization of this compound has involved a variety of in vitro and in vivo experimental models. Below are the methodologies for some of the key experiments.
Experimental Protocol: Endothelin Receptor Binding Assay
This protocol is a generalized procedure for determining the binding affinity of this compound to endothelin receptors.
-
Membrane Preparation: Membranes are prepared from tissues or cells expressing endothelin receptors (e.g., porcine lung or A10 smooth muscle cells).
-
Assay Buffer: A suitable buffer, such as Tris-HCl containing bovine serum albumin and protease inhibitors, is prepared.
-
Competitive Binding: A constant concentration of a radiolabeled endothelin ligand (e.g., [125I]-ET-1) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Experimental Protocol: Guinea Pig Trachea Contraction Assay
This in vitro functional assay is used to assess the agonistic activity of this compound on ETB receptors in smooth muscle tissue.[8]
-
Tissue Preparation: A guinea pig is euthanized, and the trachea is carefully excised and placed in a physiological salt solution (e.g., Krebs-Henseleit solution). The trachea is cleaned of connective tissue and cut into rings.[9][12]
-
Organ Bath Setup: The tracheal rings are mounted in organ baths containing the physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[9][12]
-
Tension Measurement: The rings are connected to isometric force transducers to record changes in tension.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period.
-
Agonist Stimulation: Cumulative concentration-response curves are generated by adding increasing concentrations of this compound to the organ baths.
-
Data Recording and Analysis: The contractile responses are recorded and expressed as a percentage of the maximum contraction induced by a standard agent (e.g., potassium chloride). The EC50 (half-maximal effective concentration) is calculated.
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This in vivo model is widely used to study the neuroprotective effects of this compound in the context of ischemic stroke.[1][2][5][6]
-
Animal Preparation: A rat is anesthetized, and its body temperature is maintained at 37°C.
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), the external carotid artery (ECA), and the internal carotid artery (ICA).
-
Occlusion: A nylon monofilament with a blunted tip is introduced into the ECA and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA).[6] Successful occlusion is often confirmed by monitoring cerebral blood flow.[5]
-
Ischemia and Reperfusion: The filament is left in place for a specific duration (e.g., 90 minutes) to induce ischemia. For reperfusion studies, the filament is then withdrawn.
-
Drug Administration: this compound or a vehicle control is administered, typically intravenously, at specific time points before, during, or after the ischemic event.
-
Neurological Assessment: Neurological deficits are assessed at various time points post-MCAO using standardized scoring systems.
-
Infarct Volume Measurement: After a set period (e.g., 24 hours or 7 days), the animal is euthanized, and the brain is removed. The brain is sliced and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.[6]
Conclusion
This compound stands out as a highly selective ETB receptor agonist, a result of rational peptide drug design. Its synthesis via established solid-phase peptide synthesis methods allows for the production of a high-purity compound for research and clinical development. The multifaceted mechanism of action, particularly its ability to promote neurogenesis and angiogenesis, positions this compound as a compelling candidate for the treatment of neurodegenerative and neurovascular disorders. The experimental protocols described herein provide a framework for the continued investigation and characterization of this and similar therapeutic peptides.
References
- 1. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Suc-[Glu9,Ala11,15]-Endothelin-1 (8-21) | 142569-99-1 | PED-4285-V [biosynth.com]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A potent and specific agonist, Suc-[Glu9,Ala11,15]-endothelin-1(8-21), IRL 1620, for the ETB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]
- 12. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]
The Endothelin-B Receptor Agonist IRL-1620: A Novel Vasodilator Enhancing Cerebral Blood Flow
A Technical Overview for Researchers and Drug Development Professionals
IRL-1620, a selective endothelin-B (ETB) receptor agonist also known as sovateltide, has emerged as a promising therapeutic agent for neurological conditions characterized by compromised cerebral blood flow (CBF), such as ischemic stroke and Alzheimer's disease.[1][2] Preclinical and clinical studies have demonstrated its ability to significantly increase CBF, reduce neuronal damage, and promote neurovascular remodeling.[1][3] This in-depth guide synthesizes the current understanding of this compound's effect on cerebral perfusion, detailing its mechanism of action, experimental validation, and quantitative outcomes.
Core Mechanism of Action: ETB Receptor-Mediated Vasodilation
This compound exerts its primary effect by selectively binding to and activating ETB receptors, which are predominantly located on endothelial cells within the cerebral vasculature.[4][5] This activation triggers a signaling cascade that culminates in the production and release of nitric oxide (NO), a potent vasodilator. The increased availability of NO leads to the relaxation of vascular smooth muscle, resulting in an expansion of cerebral arteries and a subsequent increase in blood flow to the brain.[6] This targeted vasodilation is crucial for restoring perfusion to ischemic tissues and mitigating the downstream effects of reduced blood supply.
Beyond its direct vasodilatory effects, this compound has been shown to possess anti-apoptotic properties and to promote neurovascular remodeling.[1][7][8] Studies have indicated its involvement in activating pro-survival pathways, such as the Akt signaling pathway, and in upregulating factors like vascular endothelial growth factor (VEGF) and nerve growth factor (NGF), which contribute to the formation of new blood vessels (angiogenesis) and neuronal repair (neurogenesis).[2][6][8]
Quantitative Effects on Cerebral Blood Flow
Multiple preclinical studies have quantified the significant impact of this compound on cerebral blood flow, particularly in animal models of ischemic stroke. These studies consistently demonstrate a marked improvement in perfusion in the affected brain regions following this compound administration.
| Study Type | Animal Model | Condition | This compound Dose | Change in Cerebral Blood Flow (CBF) | Reference |
| Preclinical | Pediatric Rat | Middle Cerebral Artery Occlusion (MCAO) | Not specified | +2.3 ± 23.3% in the infarcted hemisphere at 7 days, compared to -45.4 ± 10.2% in the vehicle group. | [3] |
| Preclinical | Rat | MCAO | Not specified | Significantly improved CBF by day 7 post-MCAO compared to the vehicle group. | [6] |
| Preclinical | Diabetic Rat | MCAO | 5 µg/kg | Not explicitly quantified, but associated with neurovascular remodeling. | [9] |
Experimental Protocols
The robust effects of this compound on cerebral blood flow have been validated through rigorous experimental protocols in both animal models and human clinical trials.
Preclinical Studies: Middle Cerebral Artery Occlusion (MCAO) Model
A common and well-established model for inducing focal cerebral ischemia in rodents is the Middle Cerebral Artery Occlusion (MCAO) model. This procedure mimics the pathophysiology of ischemic stroke in humans.
Experimental Workflow:
Methodology:
-
Animal Model: Studies have utilized various rat strains, including Sprague-Dawley and pediatric rats.[3][8] In some studies, conditions like diabetes were induced to assess the efficacy of this compound in the presence of comorbidities.[9]
-
Surgical Procedure (MCAO): Anesthesia is administered to the animal. A surgical incision is made in the neck to expose the common carotid artery. A filament is inserted and advanced to occlude the origin of the middle cerebral artery, thereby inducing a focal ischemic stroke.
-
Drug Administration: this compound is typically administered intravenously at specific time points following the MCAO procedure. Dosing regimens have varied, with some studies using multiple injections over several hours or days.[9][8] For instance, one protocol involved intravenous injections at 2, 4, and 6 hours post-occlusion.[8] Another administered the drug on days 0, 3, and 6.[9]
-
CBF Measurement: Cerebral blood flow is often measured using techniques like Laser Doppler Flowmetry. This provides real-time monitoring of blood perfusion in the microvasculature of the brain. Measurements are typically taken before, during, and after MCAO, as well as at various time points following treatment.[3]
-
Outcome Measures: In addition to CBF, studies assess neurological deficits, motor function, and infarct volume to determine the overall neuroprotective effect of this compound.[3][6]
Clinical Trials in Acute Ischemic Stroke
The promising preclinical results paved the way for clinical investigations in human patients who have experienced an acute ischemic stroke.
Trial Design:
A prospective, multicenter, randomized, double-blind, placebo-controlled study design is typically employed to evaluate the safety, tolerability, and efficacy of this compound (sovateltide).[1][10]
Methodology:
-
Patient Population: Adult patients with a radiologically confirmed acute ischemic stroke within a specified time window (e.g., 24 hours) are enrolled.[1][10] Exclusion criteria often include intracranial hemorrhage and patients undergoing endovascular therapy.[1][10]
-
Treatment Protocol: Patients are randomized to receive either this compound or a placebo (saline) in addition to the standard of care for stroke.[1] A typical dosing regimen for this compound involves three intravenous bolus injections of 0.3 µg/kg each, administered at intervals of approximately 3 hours on days 1, 3, and 6.[1][11]
-
Efficacy Evaluation: Neurological outcomes are assessed using standardized scales such as the National Institutes of Health Stroke Scale (NIHSS), modified Rankin Scale (mRS), and Barthel Index (BI) at various time points, including baseline and up to 90 days post-treatment.[1]
-
Safety Monitoring: Hemodynamic, biochemical, and hematological parameters are monitored throughout the study to ensure the safety and tolerability of the treatment.[1][10]
Conclusion
This compound represents a targeted therapeutic approach for enhancing cerebral blood flow in conditions of cerebral ischemia. Its selective agonism of the ETB receptor initiates a cascade of events leading to vasodilation and increased perfusion. The robust preclinical data, demonstrating significant improvements in CBF and neurological outcomes, has been foundational for its progression into clinical trials. For researchers and drug development professionals, this compound serves as a compelling example of a vasoactive agent with the potential to address the critical need for improved cerebral perfusion in a range of neurological disorders. Further investigation into its long-term effects on neurovascular remodeling and cognitive function will be crucial in fully elucidating its therapeutic potential.
References
- 1. Safety and Efficacy of Sovateltide (this compound) in a Multicenter Randomized Controlled Clinical Trial in Patients with Acute Cerebral Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 3. Neuroprotective Effect of this compound, an Endothelin B Receptor Agonist, on a Pediatric Rat Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Endothelin in Alzheimer's Disease: A Promising Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelin ETB Receptor-Mediated Astrocytic Activation: Pathological Roles in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Endothelin B receptor agonist, this compound, enhances angiogenesis and neurogenesis following cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. medrxiv.org [medrxiv.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for IRL-1620 Administration in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of IRL-1620, a selective endothelin-B (ETB) receptor agonist, in a rat model of ischemic stroke induced by permanent middle cerebral artery occlusion (MCAO). The information compiled is based on findings from multiple preclinical studies demonstrating the neuroprotective effects of this compound.
Introduction
This compound (also known as Sovateltide) has emerged as a promising therapeutic agent for ischemic stroke.[1] It exerts its neuroprotective effects through the activation of ETB receptors, leading to a cascade of downstream signaling events that promote neurogenesis, angiogenesis, and reduce apoptosis and oxidative stress in the ischemic penumbra.[2] Studies in rat MCAO models have consistently shown that administration of this compound leads to a significant reduction in infarct volume, improvement in neurological and motor functions, and enhanced cerebral blood flow.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from preclinical studies of this compound in the rat MCAO model.
Table 1: Effects of this compound on Infarct Volume and Neurological Deficit
| Parameter | Vehicle Control Group | This compound Treated Group | Percentage Improvement | Reference |
| Infarct Volume (mm³) at 24h | 153.23 ± 32.18 | 24.47 ± 4.37 | ~84% | [1] |
| Infarct Volume (mm³) at 7 days | 177.06 ± 13.21 | 54.06 ± 14.12 | ~69% | [3] |
| Neurological Deficit Score at 7 days | 2.2 ± 0.7 | 0.8 ± 0.4 | Lower score indicates improvement | [4] |
Table 2: Effects of this compound on Motor Function and Cerebral Blood Flow (CBF)
| Parameter | Vehicle Control Group | This compound Treated Group | Outcome | Reference |
| Grip Test Score at 7 days | 1.5 ± 1.2 | 4.2 ± 0.7 | Higher score indicates improvement | [4] |
| Foot-Fault Error at 7 days | - | - | Significant Reduction | [4] |
| Cerebral Blood Flow (% change from baseline at 7 days) | -45.4 ± 10.2% | +2.3 ± 23.3% | Significant Improvement | [4] |
Experimental Protocols
Animal Model: Permanent Middle Cerebral Artery Occlusion (MCAO)
The permanent MCAO model is a widely used and well-established method to induce focal cerebral ischemia in rats, mimicking human ischemic stroke.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350g)
-
Anesthesia: Ketamine (100mg/kg, i.p.) and Xylazine (10mg/kg, i.p.) or Isoflurane
-
Surgical instruments: sterile scissors, forceps, microvascular clips
-
4-0 monofilament nylon suture with a blunted tip
-
Heating pad to maintain body temperature at 37°C
Procedure:
-
Anesthetize the rat and place it in a supine position.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the arteries from the surrounding tissues and vagus nerve.
-
Ligate the distal end of the ECA.
-
Temporarily clamp the CCA and ICA with microvascular clips.
-
Make a small incision in the ECA stump.
-
Introduce the 4-0 monofilament nylon suture through the ECA stump into the ICA.
-
Advance the suture approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA).
-
Remove the microvascular clips from the CCA and ICA.
-
Suture the neck incision.
-
Allow the animal to recover from anesthesia. Neurological deficit should be assessed to confirm successful occlusion.
This compound Administration Protocol
Drug Preparation:
-
Reconstitute this compound in sterile saline to the desired concentration.
Administration:
-
Dosage: 5 µg/kg body weight.[2]
-
Route of Administration: Intravenous (i.v.) injection, typically through the tail vein.
-
Timing of Administration: Multiple injections are administered post-MCAO. A common and effective regimen is three intravenous injections at 2, 4, and 6 hours after the induction of MCAO.[1][4] Some studies have also investigated repeated dosing on subsequent days (e.g., days 0, 3, and 6).[2]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound Neuroprotection
The neuroprotective effects of this compound are mediated through the activation of ETB receptors, which triggers a complex downstream signaling cascade.
Caption: Proposed signaling cascade of this compound.
Experimental Workflow
The following diagram illustrates the typical experimental workflow for evaluating the efficacy of this compound in the rat MCAO model.
Caption: Experimental workflow for this compound in MCAO.
References
Optimal Dosage of IRL-1620 for Neuroprotection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
IRL-1620, a selective endothelin-B (ETB) receptor agonist, has emerged as a promising therapeutic candidate for neuroprotection in various models of neurological damage, including cerebral ischemia and Alzheimer's disease. This document provides a comprehensive overview of the optimal dosage, experimental protocols, and underlying signaling pathways of this compound to guide researchers in designing effective neuroprotection studies. The information is compiled from preclinical and clinical data, highlighting key quantitative findings and methodologies.
Introduction
This compound, also known as sovateltide, exerts its neuroprotective effects through the activation of ETB receptors, which are involved in crucial physiological processes such as vasodilation, angiogenesis, and neurogenesis.[1][2] Stimulation of these receptors by this compound has been shown to increase cerebral blood flow, reduce apoptosis, and promote neurovascular remodeling, ultimately leading to improved neurological outcomes.[3][4] This document serves as a practical guide for the utilization of this compound in neuroprotection research.
Quantitative Data Summary
The optimal dosage of this compound varies depending on the animal model and the specific neurological condition being investigated. The following tables summarize the effective dosages reported in key preclinical and clinical studies.
Table 1: Preclinical Studies of this compound in Neuroprotection
| Animal Model | Neurological Condition | Route of Administration | Effective Dosage | Key Findings | Reference |
| Male Wistar Rats | Permanent Middle Cerebral Artery Occlusion (MCAO) | Intravenous (IV) | 5 µg/kg (three injections at 2, 4, and 6h post-occlusion) | Reduced infarct volume, prevented cerebral edema, and improved neurological and motor function.[5][6] | [5][6] |
| Pediatric Rat Model | Middle Cerebral Artery Occlusion (MCAO) | Intravenous (IV) | 5 µg/kg (at 2, 4, and 6h post-MCAO) | Significantly reduced neurological and motor deficit, decreased infarct volume, and increased cerebral blood flow.[7][8] | [7][8] |
| Rat Model | Alzheimer's Disease (induced by beta-amyloid) | Intravenous (IV) | 5 µg/kg, 7 µg/kg, and 9 µg/kg | The 9 µg/kg dose significantly enhanced memory, reduced oxidative stress, and increased neurotrophic factors.[9] | [9] |
| Neonatal Rat Model | Hypoxic-Ischemic Encephalopathy (HIE) | Intracerebroventricular | 5 µg/kg | Reduced cell death and demonstrated neuroprotective effects.[10] | [10] |
Table 2: Clinical Studies of this compound (Sovateltide) in Neuroprotection
| Study Phase | Condition | Route of Administration | Dosage | Key Findings | Reference |
| Phase I | Healthy Human Volunteers | Intravenous (IV) | Maximum Tolerated Dose (MTD): 0.6 µg/kg; Minimum Intolerable Dose (MID): 0.9 µg/kg | Established safety and tolerability.[7][8][11] | [7][8][11] |
| Phase II | Acute Cerebral Ischemic Stroke | Intravenous (IV) Bolus | 0.3 µg/kg (three doses at 3-hour intervals on days 1, 3, and 6) | Safe, well-tolerated, and resulted in quicker recovery and improved neurological outcomes at 90 days.[3][12][13] | [3][12][13] |
| Phase II | Mild to Moderate Alzheimer's Disease | Intravenous (IV) Bolus | 0.3 µg/kg (three doses every 3 hours on day 1, repeated monthly for 6 months) | To determine the incidence of drug-related adverse events and assess changes in cognitive function.[14] | [14] |
Experimental Protocols
Preclinical Model of Cerebral Ischemia (Permanent MCAO in Rats)
This protocol is based on methodologies described in studies investigating the neuroprotective effects of this compound in a rat model of stroke.[5][6]
Objective: To evaluate the efficacy of this compound in reducing neurological damage following permanent middle cerebral artery occlusion.
Materials:
-
Male Wistar rats (250-300g)
-
This compound (Sovateltide)
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for MCAO
-
Behavioral testing apparatus (e.g., grip test, rotarod)
-
Histological equipment for infarct volume analysis
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the surgical procedure. Monitor vital signs.
-
Middle Cerebral Artery Occlusion (MCAO): Induce permanent focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament technique.
-
Drug Administration:
-
Prepare a stock solution of this compound in sterile saline.
-
Administer this compound intravenously via the tail vein.
-
A typical effective dosing regimen is three injections of 5 µg/kg at 2, 4, and 6 hours post-MCAO.[6] A vehicle control group should receive an equivalent volume of saline.
-
-
Neurological and Motor Function Assessment:
-
Infarct Volume Measurement:
-
At the end of the study period (e.g., 7 days), euthanize the animals and perfuse the brains.
-
Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Calculate the infarct volume using image analysis software. Treatment with this compound has been shown to reduce infarct volume.[5]
-
-
Biochemical and Molecular Analysis (Optional):
-
Collect brain tissue from the infarcted and non-infarcted hemispheres to measure markers of oxidative stress (e.g., malondialdehyde, glutathione) and expression of endothelin receptors.[5]
-
Preclinical Model of Alzheimer's Disease (Amyloid-beta Induced in Rats)
This protocol is based on a study evaluating this compound in a rat model of Alzheimer's disease.[9]
Objective: To assess the potential of this compound to mitigate neurodegeneration and cognitive deficits induced by amyloid-beta (Aβ).
Materials:
-
Male Wistar rats
-
Amyloid-beta (1-42) peptide
-
This compound
-
Sterile saline
-
Surgical instruments for intracerebroventricular (ICV) injection
-
Morris water maze for cognitive testing
Procedure:
-
Induction of Alzheimer's Disease Model: Anesthetize the rats and administer Aβ (1-42) via ICV injection to induce a model of Alzheimer's disease.
-
Drug Administration:
-
Following Aβ administration, treat the rats with this compound intravenously.
-
A dose-ranging study can be performed with doses of 5 µg/kg, 7 µg/kg, and 9 µg/kg.[9] A control group should receive the vehicle.
-
-
Cognitive Assessment:
-
Perform the Morris water maze test to evaluate learning and memory. Measure parameters such as escape latency and time spent in the target quadrant. Treatment with 9 µg/kg of this compound has been shown to decrease escape latency and increase time spent in the target quadrant.[9]
-
-
Biochemical Analysis:
-
At the end of the experiment, collect brain tissue to measure levels of acetylcholinesterase, markers of oxidative stress, and antioxidant enzymes.[9]
-
-
Histopathological and Molecular Analysis:
-
Perform immunohistochemistry to assess the expression of neurotrophic factors.[9]
-
Signaling Pathways and Visualizations
This compound primarily acts by stimulating the ETB receptor. This activation triggers a cascade of downstream signaling events that contribute to its neuroprotective effects.
Signaling Pathway of this compound in Neuroprotection:
Activation of the ETB receptor by this compound leads to the upregulation of beneficial molecules such as nerve growth factor (NGF) and vascular endothelial growth factor (VEGF).[2][15] This, in turn, promotes angiogenesis (formation of new blood vessels) and neurogenesis (formation of new neurons), contributing to the repair of damaged brain tissue.[2][15] Additionally, this compound has been shown to have anti-apoptotic effects, protecting neuronal cells from death.[16]
Caption: this compound Signaling Pathway for Neuroprotection.
Experimental Workflow for Preclinical Neuroprotection Study:
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound in a preclinical model.
Caption: Preclinical Experimental Workflow.
Conclusion
This compound demonstrates significant potential as a neuroprotective agent. The optimal dosage and experimental protocol are dependent on the specific research question and model system. The provided data and protocols offer a solid foundation for researchers to design and execute robust studies to further elucidate the therapeutic benefits of this compound in the context of various neurological disorders. Careful consideration of the dose-response relationship and appropriate experimental endpoints is crucial for obtaining meaningful and reproducible results.
References
- 1. What are the therapeutic candidates targeting ETB? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Safety and Efficacy of Sovateltide (this compound) in a Multicenter Randomized Controlled Clinical Trial in Patients with Acute Cerebral Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Endothelin B receptor agonist, this compound, provides long-term neuroprotection in cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective Effect of this compound, an Endothelin B Receptor Agonist, on a Pediatric Rat Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Neuroprotective Effect of this compound, an Endothelin B Receptor Agonist, on a Pediatric Rat Model of Middle Cerebral Artery Occlusion [frontiersin.org]
- 9. To evaluate the effect of endothelin receptor agonist this compound alone and in combination with donepezil in modulating neurodegeneration elicited by amyloid-β in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effect of Sovateltide (IRL 1620, PMZ 1620) in a Neonatal Rat Model of Hypoxic-Ischemic Encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety and Efficacy of Sovateltide (this compound) in a Multicenter Randomized Controlled Clinical Trial in Patients with Acute Cerebral Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medrxiv.org [medrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 16. Effects of endothelin B receptor agonists on amyloid beta protein (25-35)-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for IRL-1620 in Primary Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
IRL-1620, also known as Sovateltide, is a potent and highly selective agonist for the Endothelin B (ETB) receptor. In preclinical studies, this compound has demonstrated significant neuroprotective and neuroregenerative effects, particularly in models of cerebral ischemia.[1][2][3] Its mechanism of action involves the stimulation of the ETB receptor, which is involved in critical processes such as neurogenesis, angiogenesis, and the promotion of neural cell survival and proliferation.[4][5][6] These properties make this compound a promising candidate for the development of therapies targeting a range of neurological disorders.[6]
These application notes provide detailed protocols for the use of this compound in primary neuronal cell cultures, a critical in vitro model for studying its direct effects on neuronal health and development. The following sections will cover the mechanism of action, experimental protocols for assessing neuronal viability and neurite outgrowth, and a summary of expected outcomes.
Mechanism of Action
This compound exerts its effects by selectively binding to and activating the Endothelin B (ETB) receptor, a G-protein coupled receptor expressed on various cell types in the central nervous system, including neurons and neural progenitor cells.[4][5] Activation of the ETB receptor by this compound initiates a cascade of intracellular signaling pathways that are largely associated with pro-survival and regenerative processes. In vivo studies have shown that this includes the activation of the Akt signaling pathway, leading to increased levels of phosphorylated Akt (pAkt).[7] This is a key pathway in promoting cell survival and inhibiting apoptosis. Furthermore, this compound has been shown to upregulate anti-apoptotic proteins like Bcl-2 and downregulate pro-apoptotic proteins such as Bax and Bad.[1][7] In the context of neuronal development, this compound has been found to promote the differentiation of neuronal progenitor cells into mature neurons.[8][9]
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound treatment on primary neuronal cultures based on available in vitro and in vivo data.
Table 1: Effect of this compound on Neuronal Cell Viability
| Parameter | Assay | Concentration Range (in vitro) | Expected Outcome | Reference |
| Cell Viability | MTT Assay | 1 ng/mL | Increased viability in hypoxia-exposed neuronal progenitor cells | [8][9] |
| Apoptosis | TUNEL Assay | 5 µg/kg (in vivo) | Reduced number of TUNEL-positive cells | [1][7] |
| Pro-survival Proteins | Western Blot | 5 µg/kg (in vivo) | Increased Bcl-2 expression | [7] |
| Pro-apoptotic Proteins | Western Blot | 5 µg/kg (in vivo) | Decreased Bax and Bad expression | [7] |
Table 2: Effect of this compound on Neurite Outgrowth and Neuronal Differentiation
| Parameter | Assay | Concentration Range (in vitro) | Expected Outcome | Reference |
| Neuronal Differentiation | Immunocytochemistry (NeuroD1, NeuN) | 1 ng/mL | Increased expression of differentiation markers in neuronal progenitor cells | [8][9] |
| Neurite Outgrowth | Not specified in literature | To be determined | Expected increase in neurite length and complexity | - |
Experimental Protocols
The following are detailed protocols for treating primary neuronal cultures with this compound and assessing its effects on viability and neurite outgrowth.
Primary Neuronal Cell Culture
This protocol provides a general method for establishing primary cortical neuron cultures.
Materials:
-
Embryonic day 18 (E18) rat or mouse embryos
-
Dissection medium: Hank's Balanced Salt Solution (HBSS)
-
Digestion solution: 0.25% Trypsin-EDTA
-
Plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Culture plates/coverslips coated with Poly-D-Lysine and Laminin
Procedure:
-
Dissect cortices from E18 embryos in ice-cold HBSS.
-
Mince the tissue and incubate in 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in plating medium.
-
Determine cell viability and density using a hemocytometer and Trypan blue exclusion.
-
Plate the cells onto Poly-D-Lysine/Laminin-coated plates or coverslips at a desired density.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
Experimental Workflow: this compound Treatment and Analysis
Protocol 1: Neuronal Viability Assessment (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of primary neurons.
Materials:
-
Primary neuronal cultures in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Culture primary neurons in a 96-well plate for at least 3-4 days in vitro (DIV).
-
Prepare serial dilutions of this compound in plating medium. A suggested starting concentration is 1 ng/mL, with a range to determine dose-response.
-
Replace the existing medium with the medium containing different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance at 570 nm using a plate reader.
-
Express the results as a percentage of the vehicle-treated control.
Protocol 2: Neurite Outgrowth Assay
This protocol details the assessment of neurite outgrowth in primary neurons treated with this compound using immunocytochemistry for β-III Tubulin.
Materials:
-
Primary neuronal cultures on coverslips
-
This compound stock solution
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.25% Triton X-100 in PBS
-
Blocking solution: 5% goat serum in PBS
-
Primary antibody: anti-β-III Tubulin (a neuron-specific marker)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope and image analysis software
Procedure:
-
Culture primary neurons on coverslips for 24-48 hours.
-
Treat the neurons with the desired concentrations of this compound or vehicle control for 24-72 hours.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% goat serum in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-β-III Tubulin antibody (diluted in blocking solution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).
Conclusion
This compound is a promising therapeutic agent with demonstrated neuroprotective and neuroregenerative properties. The protocols outlined in these application notes provide a framework for researchers to investigate the direct effects of this compound on primary neuronal cultures. These in vitro studies are essential for elucidating the cellular and molecular mechanisms underlying the beneficial effects of this compound and for advancing its development as a treatment for neurological disorders. Further optimization of concentrations and treatment durations may be necessary depending on the specific neuronal population and experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sovateltide (this compound) affects neuronal progenitors and prevents cerebral tissue damage after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sovateltide Mediated Endothelin B Receptors Agonism and Curbing Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and Efficacy of Sovateltide (this compound) in a Multicenter Randomized Controlled Clinical Trial in Patients with Acute Cerebral Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What clinical trials have been conducted for Sovateltide? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medrxiv.org [medrxiv.org]
Application of IRL-1620 in Alzheimer's Disease Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of IRL-1620, a selective endothelin B (ETB) receptor agonist also known as sovateltide, in the context of Alzheimer's disease (AD) research. It includes detailed protocols for key experiments, a summary of quantitative findings from preclinical studies, and visualizations of the proposed mechanism of action and experimental workflows.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain.[1] this compound has emerged as a promising therapeutic candidate due to its neuroprotective and regenerative properties.[1][2] It functions as a potent and highly selective agonist for the endothelin B (ETB) receptor.[3] Stimulation of ETB receptors by this compound has been shown to promote neurogenesis, angiogenesis, and reduce oxidative stress in animal models of Alzheimer's disease, leading to improved cognitive function.[4][5][6][7]
Mechanism of Action
This compound exerts its therapeutic effects by selectively activating ETB receptors, which are found on various cells in the central nervous system, including endothelial cells and neural progenitor cells.[4][5] This activation triggers a signaling cascade that leads to the upregulation of key growth factors, namely Vascular Endothelial Growth Factor (VEGF) and Nerve Growth Factor (NGF).[4][5][7] VEGF promotes the formation of new blood vessels (angiogenesis), improving cerebral blood flow and the clearance of toxic Aβ peptides.[4][5] NGF supports the survival, development, and function of neurons, and promotes the differentiation of neural progenitor cells into mature neurons (neurogenesis).[4][5][7] Additionally, this compound has demonstrated antioxidant properties, counteracting the oxidative stress induced by Aβ.[5][6]
References
- 1. Targeting Endothelin in Alzheimer's Disease: A Promising Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ahajournals.org [ahajournals.org]
- 4. assaygenie.com [assaygenie.com]
- 5. Malondialdehyde (MDA) assay [bio-protocol.org]
- 6. Quantitative histochemical assay for superoxide dismutase in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Very rapid quantification of malondialdehyde (MDA) in rat brain exposed to lead, aluminium and phenolic antioxidants by high-performance liquid chromatography-fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: IRL-1620 for Enhancing Tumor Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
IRL-1620, a highly selective endothelin B (ETB) receptor agonist, has emerged as a promising agent for enhancing the delivery of chemotherapeutic drugs to solid tumors. By selectively inducing vasodilation in the tumor microenvironment, this compound transiently increases tumor blood flow and vascular permeability. This targeted modulation of tumor vasculature facilitates greater accumulation of anti-cancer agents directly at the tumor site, thereby amplifying their therapeutic efficacy while potentially minimizing systemic toxicity. These notes provide a comprehensive overview of the mechanism, quantitative effects, and experimental protocols for utilizing this compound in preclinical cancer research.
Mechanism of Action
This compound is a peptide analog of Endothelin-1 (ET-1) with a high affinity and selectivity for the ETB receptor.[1] In many tumor vasculatures, ETB receptors are expressed on endothelial cells. Activation of these receptors by this compound is believed to initiate a signaling cascade that stimulates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO).[2][3] NO, a potent vasodilator, relaxes the vascular smooth muscle, increasing the diameter of tumor blood vessels. This transiently enhances tumor perfusion and permeability, an approach aimed at improving the delivery and efficacy of co-administered chemotherapeutic agents.[1][4] However, it is noteworthy that in some tumor models, this compound has been reported to cause vasoconstriction, an effect attributed to the predominant localization of ETB receptors on vascular contractile elements rather than endothelial cells.[3][5]
Caption: Signaling pathway of this compound in tumor endothelial cells.
Quantitative Data Summary
Preclinical studies have demonstrated the significant impact of this compound on tumor perfusion, drug accumulation, and therapeutic efficacy across various cancer models.
Table 1: Effect of this compound on Tumor Perfusion
| Tumor Model | This compound Dose (i.v.) | Maximum Increase in Perfusion (%) | Reference |
| Breast Cancer (Rat) | 3 nmol/kg | 203% | [1][4] |
| Breast Cancer (Rat) | 9 nmol/kg | 140% | [1][4] |
| Prostate Cancer (Rat) | 3 nmol/kg | 102.8% | [6][7] |
| Prostate Cancer (Rat) | 6 nmol/kg | 79.1% | [6] |
Note: Higher doses may lead to reduced effects, potentially due to ETB receptor desensitization.[1][2]
Table 2: Enhancement of Intra-Tumoral Drug Concentration by this compound
| Tumor Model | Chemotherapeutic Agent | This compound Dose (i.v.) | Increase in Tumor Drug Conc. (%) | Reference |
| Breast Cancer (Rat) | Paclitaxel | 3 nmol/kg | 308% | [4][8] |
| Prostate Cancer (Rat) | Doxorubicin | 3 nmol/kg | 115% | [6][7] |
| Prostate Cancer (Rat) | Doxorubicin | 6 nmol/kg | 80% | [6] |
| Colon Cancer (Mouse) | PEGylated Liposomes | 3 nmol/kg | ~100% (doubled) | [2][9] |
Note: this compound did not significantly increase chemotherapeutic drug concentrations in other non-tumor organs.[4][6]
Table 3: Improvement in Anti-Tumor Efficacy with this compound Adjuvant Therapy
| Tumor Model | Chemotherapeutic Agent | Efficacy Metric | Paclitaxel Alone | This compound + Paclitaxel | Reference |
| Breast Cancer (Rat) | Paclitaxel (5 mg/kg) | Reduction in Tumor Volume | 60.0% | 268.9% | [4] |
| Breast Cancer (Rat) | Paclitaxel (5 mg/kg) | Reduction in Tumor Progression | 4.5% | 210.3% | [4] |
| Breast Cancer (Rat) | Paclitaxel (5 mg/kg) | Complete Tumor Remission | 0% | 20% | [4] |
| Tumor Model | Chemotherapeutic Agent | Efficacy Metric | Doxorubicin Alone | This compound + Doxorubicin | Reference |
| Prostate Cancer (Rat) | Doxorubicin (5 mg/kg) | % Decrease in Tumor Volume (Day 10) | Baseline | 276% | [6] |
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for evaluating this compound in preclinical rodent models.
Protocol for In Vivo Efficacy and Drug Delivery Study
This protocol describes a typical experiment to assess whether this compound enhances the delivery and efficacy of a chemotherapeutic agent in a tumor-bearing rodent model.
Caption: General experimental workflow for in vivo evaluation of this compound.
Materials:
-
Tumor-bearing rodents (e.g., Sprague-Dawley rats with NMU-induced breast tumors or Copenhagen rats with Mat-Lu prostate tumors).[4][7]
-
This compound (lyophilized powder).
-
Sterile saline for injection.
-
Chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin).
-
Radiolabeled tracer for drug of interest (e.g., [³H]Paclitaxel) for delivery studies.[4]
-
Anesthesia.
-
Calipers for tumor measurement.
-
Liquid scintillation counter or HPLC for drug quantification.
Procedure:
-
Animal Model Preparation: Induce tumors in rodents as per established methods. Allow tumors to grow to a palpable and measurable size (e.g., 100-200 mm³).
-
Drug Preparation: Reconstitute lyophilized this compound in sterile saline to the desired stock concentration. Prepare the chemotherapeutic agent according to its specific formulation requirements.
-
Animal Grouping: Randomly assign animals to control and treatment groups (e.g., Vehicle, Chemotherapy alone, this compound + Chemotherapy).
-
Administration: a. Administer this compound (e.g., 3 nmol/kg) or an equivalent volume of saline via intravenous (i.v.) injection (e.g., tail vein).[7] b. Fifteen minutes after the this compound/saline injection, administer the chemotherapeutic agent (e.g., 5 mg/kg, i.v.).[4][10]
-
Efficacy Monitoring: a. Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²). b. Monitor animal body weight and general health throughout the study. c. Repeat the treatment cycle as required by the study design (e.g., every third day for five doses).[4]
-
Drug Delivery Quantification: a. At a predetermined time point after the final dose (e.g., 1-2 hours), euthanize the animals. b. Perfuse the circulatory system with saline to remove blood from tissues. c. Carefully excise the tumor and other major organs (liver, kidney, spleen, heart, lungs). d. Weigh the tissue samples and process for drug quantification (e.g., homogenization followed by liquid scintillation counting for radiolabeled drugs).
Protocol for Measuring Tumor Blood Perfusion
Laser Doppler flowmetry is a common method for real-time measurement of tissue perfusion.
Materials:
-
Tumor-bearing rodent under anesthesia.
-
Laser Doppler Flowmeter with a needle probe.
-
Surgical tools for exposing the tumor.
-
This compound and saline.
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing animal and maintain its body temperature.
-
Tumor Exposure: Surgically expose the tumor tissue, ensuring minimal disruption to its vasculature.
-
Probe Placement: Gently place the Laser Doppler probe on the surface of the tumor to get a stable baseline reading of blood perfusion.
-
Baseline Measurement: Record a stable baseline perfusion for at least 10-15 minutes.
-
This compound Administration: Administer this compound (e.g., 3 nmol/kg, i.v.) while continuously recording the perfusion signal.
-
Post-injection Monitoring: Continue to record the tumor blood perfusion for at least 60 minutes post-injection to observe the transient effects and return to baseline.
-
Data Analysis: Express the perfusion changes as a percentage of the stable baseline reading.
Conclusion
This compound represents a novel and targeted strategy to overcome physiological barriers to drug delivery in solid tumors. By transiently increasing tumor blood flow, it has been shown in multiple preclinical models to significantly enhance the concentration and efficacy of co-administered anti-cancer drugs. The provided data and protocols offer a framework for researchers to investigate and harness the potential of ETB receptor agonism in cancer therapy. Further research is warranted to optimize dosing strategies and explore its efficacy with a broader range of chemotherapeutics and in different cancer types.
References
- 1. ovid.com [ovid.com]
- 2. Effect of an Endothelin B Receptor Agonist on the Tumor Accumulation of Nanocarriers [jstage.jst.go.jp]
- 3. The endothelin B (ETB) receptor agonist IRL 1620 is highly vasoconstrictive in two syngeneic rat tumour lines: potential for selective tumour blood flow modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelin B receptor agonist, IRL 1620, enhances the anti-tumor efficacy of paclitaxel in breast tumor rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The endothelin B (ETB) receptor agonist IRL 1620 is highly vasoconstrictive in two syngeneic rat tumour lines: potential for selective tumour blood flow modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound, a tumor selective vasodilator, augments the uptake and efficacy of chemotherapeutic agents in prostate tumor rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 10. Effect of the ET(B) receptor agonist, this compound, on paclitaxel plasma pharmacokinetics of breast tumor rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing IRL-1620 Solutions for In Vivo Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
IRL-1620, also known as Sovateltide, is a potent and highly selective endothelin B (ETB) receptor agonist.[1][2][3] It is a synthetic peptide analogue of endothelin-1.[3][4] In preclinical and clinical studies, this compound has shown promise in various therapeutic areas, including neuroprotection in cerebral ischemia, by promoting neurovascular remodeling, angiogenesis, and neurogenesis.[5][6][7][8][9][10] Proper preparation of this compound solutions is critical for ensuring its stability and efficacy in in vivo experiments. These application notes provide detailed protocols for the preparation of this compound solutions for administration in animal models.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate solution preparation and dosage calculations.
| Property | Value | References |
| Molecular Formula | C86H117N17O27 | [3][11] |
| Molecular Weight | 1820.95 g/mol | [2][3][12] |
| Appearance | White to off-white solid/lyophilized powder | [2][11] |
| Purity | ≥95% (HPLC) | [11] |
| Storage (Powder) | -20°C for 1 year or -80°C for 2 years. Store sealed and away from moisture. | [2][13] |
| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. Should be stored sealed and away from moisture and light. | [13] |
Solubility and Stability
Proper solubilization and awareness of the stability of this compound are paramount for reproducible in vivo studies.
| Solvent | Solubility | Notes | References |
| DMSO | ≥ 25 mg/mL (13.73 mM) | Ultrasonic assistance may be needed. Use newly opened, hygroscopic DMSO. | [1][2] |
| Water | Soluble to 0.70 mg/mL. Another source suggests 1 mg/mL. | For the 1 mg/mL concentration, it is recommended to add acetonitrile dropwise to the solution in water and mix until the peptide dissolves. | [3][11] |
| 0.9% NaCl (Saline) | Used as a vehicle for intravenous administration. | The final concentration for injection is typically much lower than the stock solution. | [5] |
| Distilled Water | Used as a vehicle in some studies. | [12] |
Important Considerations:
-
Stability: this compound is unstable in solution. It is strongly recommended to prepare solutions fresh before each experiment.[2][14]
-
Hygroscopic Nature: The lyophilized powder is hygroscopic.[2] Ensure it is handled in a dry environment and stored properly.
Experimental Protocols
Preparation of a 1 mg/mL Stock Solution in DMSO
This protocol describes the preparation of a stock solution that can be further diluted for in vivo administration.
Materials:
-
This compound lyophilized powder
-
Anhydrous, hygroscopic Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 1 mg/mL concentration. For example, to prepare 1 mL of a 1 mg/mL solution, add 1 mL of DMSO to 1 mg of this compound.
-
Vortex the solution gently for 1-2 minutes to aid dissolution.
-
If the peptide is not fully dissolved, sonicate the solution in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
If not for immediate use, aliquot the stock solution into smaller volumes and store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Preparation of Working Solution for Intravenous Injection in Rodents
This protocol details the dilution of the DMSO stock solution into a saline-based working solution for intravenous administration in rats. The example dosage is 5 µg/kg.
Materials:
-
1 mg/mL this compound stock solution in DMSO
-
Sterile 0.9% Sodium Chloride (NaCl) injection solution (saline)
-
Sterile, pyrogen-free tubes
-
Calibrated micropipettes
Procedure:
-
Thaw a single aliquot of the 1 mg/mL this compound stock solution at room temperature.
-
Calculate the required volume of the stock solution based on the animal's weight and the desired dose. For a 250g rat receiving a 5 µg/kg dose:
-
Total dose = 0.25 kg * 5 µg/kg = 1.25 µg
-
Volume of stock solution = 1.25 µg / 1000 µg/mL = 0.00125 mL or 1.25 µL
-
-
Calculate the final injection volume. A typical injection volume for a rat is 1 mL/kg. For a 250g rat, this would be 0.25 mL.
-
In a sterile tube, dilute the calculated volume of the this compound stock solution with the appropriate volume of sterile 0.9% saline to reach the final injection volume.
-
Volume of saline = 0.25 mL - 0.00125 mL = 0.24875 mL
-
-
Vortex the working solution gently to ensure homogeneity.
-
Administer the solution intravenously immediately after preparation.
In Vivo Administration Summary
The following table summarizes dosages and administration routes from published studies.
| Species | Dosage | Route of Administration | Vehicle | References |
| Rat | 5 µg/kg | Intravenous (IV) | 0.9% NaCl (Saline) | [5] |
| Rat | 9 µg/kg | Intravenous (IV) | Not specified | [15] |
| Mouse | Not specified | Intravenous (IV) | Distilled Water | [12] |
| Human | 0.3 µg/kg (single dose), 0.9 µg/kg (total daily dose) | Intravenous (IV) bolus | Saline | [6][10] |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound is a selective agonist for the endothelin B (ETB) receptor.[1][2][3] Activation of the ETB receptor on endothelial cells can lead to vasodilation.[4] In the context of cerebral ischemia, this pathway is associated with neuroprotective effects, including increased cerebral blood flow, anti-apoptotic activity, and neurovascular remodeling.[8][9][10]
Caption: this compound signaling pathway leading to neuroprotection.
Experimental Workflow for In Vivo Solution Preparation
The following diagram illustrates the workflow for preparing this compound for in vivo experiments.
Caption: Workflow for preparing this compound for in vivo injection.
References
- 1. This compound | 142569-99-1 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. EP2182977A2 - Compositions for the treatment of stroke or cerebrovascular accidents with an endothelin b receptor agonist - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. medrxiv.org [medrxiv.org]
- 7. Endothelin B receptor agonist, this compound, provides long-term neuroprotection in cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sovateltide (this compound) activates neuronal differentiation and prevents mitochondrial dysfunction in adult mammalian brains following stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endothelin B receptor agonist, this compound, enhances angiogenesis and neurogenesis following cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Endothelin β Receptor Agonist IRL 1620 | Sigma-Aldrich [sigmaaldrich.com]
- 12. scialert.net [scialert.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. ovid.com [ovid.com]
- 15. researchgate.net [researchgate.net]
Assessing Neurogenesis with IRL-1620 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
IRL-1620, a potent and highly selective endothelin B (ETB) receptor agonist, has emerged as a promising therapeutic agent for promoting neurogenesis and neurovascular remodeling.[1] This peptide, also known as sovateltide, has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia and Alzheimer's disease.[2][3][4] this compound stimulates neural progenitor cell differentiation and maturation, offering a novel strategy for repairing and regenerating the central nervous system (CNS).[2] These application notes provide a comprehensive overview of the mechanisms, experimental data, and detailed protocols for assessing the neurogenic effects of this compound treatment.
Mechanism of Action
This compound selectively binds to and activates ETB receptors, which are abundantly expressed in the CNS and play a crucial role in its development and repair.[2][3] Activation of ETB receptors by this compound initiates a signaling cascade that promotes the expression of key growth factors, including Vascular Endothelial Growth Factor (VEGF) and Nerve Growth Factor (NGF).[1][4] This leads to enhanced angiogenesis (the formation of new blood vessels) and neurogenesis (the formation of new neurons), contributing to tissue repair and functional recovery after CNS injury.[1][2] The neurogenic and angiogenic effects of this compound are mediated specifically through ETB receptors, as they can be blocked by the ETB receptor antagonist, BQ788.[1][4]
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound on various parameters of neurogenesis and neurovascular remodeling.
Table 1: Effect of this compound on Angiogenesis and Neurogenesis Markers Following Cerebral Ischemia
| Parameter | Vehicle Group | This compound Group | P-value |
| VEGF-positive vessels/30 µm brain slice (at 1 week post-MCAO) | 4.19 ± 0.79 | 11.33 ± 2.13 | P<0.01 |
| Number of proliferating cells (at 1 week post-MCAO) | - | Increased | P<0.0001 |
| NGF-positive cells (at 1 week post-MCAO) | - | Increased | P<0.0001 |
| VEGF protein expression (at 1 week post-MCAO) | - | Significantly increased | P<0.01 |
| NGF protein expression (at 1 week post-MCAO) | - | Significantly increased | P<0.01 |
Data from a study on male Sprague-Dawley rats with permanent middle cerebral artery occlusion (MCAO).[1]
Table 2: Effect of this compound on Cognitive Function and Neurotrophic Factors in an Alzheimer's Disease Model
| Parameter | Vehicle Group | This compound Group | P-value |
| Cognitive Impairment (Morris Water Maze) | Significant impairment | Significantly reduced | p<0.001 |
| VEGF-positive blood vessels | - | Enhanced | - |
| NGF-positive cells | - | Increased | p<0.001 |
| ETB receptor protein expression | - | Significantly increased | p<0.001 |
| VEGF protein expression | - | Significantly increased | p<0.001 |
| NGF protein expression | - | Significantly increased | p<0.001 |
Data from a study on rats with amyloid-β (Aβ)-induced cognitive impairment.[4]
Table 3: Neuroprotective Effects of this compound in Cerebral Ischemia
| Parameter | Vehicle-Treated Group | This compound Treated Group |
| Infarct Volume (at 7 days post-MCAO) | 177.06 ± 13.21 mm³ | 54.06 ± 14.12 mm³ |
| Neurological and Motor Function | Significant deficits | Significantly improved |
| Oxidative Stress Markers (Malondialdehyde) | High levels | Reversed |
| Oxidative Stress Markers (Reduced Glutathione, Superoxide Dismutase) | Low levels | Reversed |
| ETB Receptor Expression (in infarcted hemisphere) | No change | Upregulated |
Data from a study on rats with permanent middle cerebral artery occlusion (MCAO).[5]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the neurogenic effects of this compound.
Protocol 1: In Vivo Assessment of Neurogenesis using BrdU Labeling and Immunohistochemistry
This protocol describes the in vivo labeling of proliferating cells using 5-bromo-2'-deoxyuridine (BrdU) and subsequent immunohistochemical detection in brain tissue.[6][7]
Materials:
-
This compound (Tocris Bioscience or equivalent)
-
Vehicle (e.g., sterile saline)
-
5-bromo-2'-deoxyuridine (BrdU) (Sigma-Aldrich)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose
-
2N HCl
-
0.1 M Borate buffer, pH 8.5
-
Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibodies:
-
Fluorescently labeled secondary antibodies (e.g., goat anti-rat, donkey anti-goat, goat anti-mouse)
-
Mounting medium with DAPI
Procedure:
-
Animal Model and this compound Administration:
-
Utilize an appropriate animal model (e.g., rat model of middle cerebral artery occlusion).
-
Administer this compound or vehicle intravenously at the desired dosage and time points (e.g., three injections at 2, 4, and 6 hours post-occlusion).[1]
-
-
BrdU Administration:
-
Tissue Preparation:
-
At the desired endpoint, deeply anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C, followed by cryoprotection in 30% sucrose in PBS.
-
Section the brain into 30-40 µm coronal sections using a cryostat or vibratome.
-
-
Immunohistochemistry:
-
Wash free-floating sections in PBS.
-
For BrdU staining, perform DNA denaturation by incubating sections in 2N HCl for 30 minutes at 37°C.[6]
-
Neutralize the acid by washing with 0.1 M borate buffer.[6]
-
Wash sections in PBS.
-
Block non-specific binding by incubating sections in blocking solution for 1-2 hours at room temperature.
-
Incubate sections with primary antibodies (e.g., anti-BrdU, anti-DCX, anti-NeuN) diluted in blocking solution overnight at 4°C.
-
Wash sections in PBS.
-
Incubate with appropriate fluorescently labeled secondary antibodies for 2 hours at room temperature.
-
Wash sections in PBS.
-
Mount sections onto slides and coverslip with mounting medium containing DAPI.
-
-
Image Acquisition and Analysis:
-
Capture images using a confocal or fluorescence microscope.
-
Quantify the number of BrdU-positive cells, DCX-positive cells, and NeuN-positive cells in the region of interest (e.g., subventricular zone, dentate gyrus, or peri-infarct area).
-
Determine the percentage of BrdU-positive cells that co-localize with DCX or NeuN to assess the fate of the newly divided cells.
-
Protocol 2: Western Blot Analysis of Neurotrophic Factors
This protocol outlines the procedure for quantifying the protein expression of VEGF and NGF in brain tissue lysates.
Materials:
-
Brain tissue from treated and control animals
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-VEGF
-
Rabbit anti-NGF
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize brain tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-VEGF, anti-NGF, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of target proteins (VEGF, NGF) to the loading control (β-actin).
-
Compare the relative protein expression between this compound treated and control groups.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows.
References
- 1. Endothelin B receptor agonist, this compound, enhances angiogenesis and neurogenesis following cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A novel neuroregenerative approach using ET(B) receptor agonist, this compound, to treat CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stimulation of endothelin B receptors by this compound decreases the progression of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endothelin B receptor agonist, this compound, provides long-term neuroprotection in cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Adult Neurogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BrdU assay for neurogenesis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunohistochemistry and Multiple Labeling with Antibodies from the Same Host Species to Study Adult Hippocampal Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection and Phenotypic Characterization of Adult Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols: Endothelial Cell Migration Assay with IRL-1620
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial cell migration is a fundamental process in angiogenesis, the formation of new blood vessels from pre-existing ones. This process is critical in various physiological and pathological conditions, including wound healing, embryonic development, and tumor growth. The study of compounds that modulate endothelial cell migration is therefore of significant interest in drug discovery and development. IRL-1620 is a synthetic peptide analog of endothelin-1 and a highly selective agonist for the endothelin B (ETB) receptor[1][2]. Activation of the ETB receptor on endothelial cells has been shown to be involved in processes such as vasodilation and has been implicated in neurovascular remodeling and angiogenesis[3][4][5]. This application note provides detailed protocols for assessing the effect of this compound on endothelial cell migration using two standard in vitro methods: the wound healing (or scratch) assay and the Boyden chamber (or transwell) assay.[6][7][8] Furthermore, it outlines the investigation of the underlying signaling pathways, specifically the PI3K/Akt and ERK/MAPK pathways, which are known to be crucial for endothelial cell migration.[9][10][11]
Signaling Pathway
This compound, as a selective ETB receptor agonist, is hypothesized to promote endothelial cell migration through the activation of downstream signaling cascades. Upon binding to the ETB receptor on the endothelial cell surface, a conformational change is induced, leading to the activation of intracellular signaling molecules. Key pathways implicated in cell migration include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway.[9][12][13] Activation of these pathways culminates in cytoskeletal rearrangements and the expression of genes necessary for cell motility.
Caption: this compound signaling pathway in endothelial cells.
Experimental Workflow
The general workflow for assessing the effect of this compound on endothelial cell migration involves cell culture, treatment with this compound, execution of the migration assay, and subsequent data acquisition and analysis. For mechanistic studies, cell lysates can be collected for Western blot analysis of key signaling proteins.
Caption: General experimental workflow for the migration assay.
Detailed Experimental Protocols
Two common methods for assessing endothelial cell migration are the wound healing assay and the Boyden chamber assay.
Protocol 1: Wound Healing (Scratch) Assay
This assay is straightforward and provides insights into collective cell migration.[7][8][14][15]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells
-
Endothelial Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
This compound
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed HUVECs in 24-well plates and culture until they form a confluent monolayer.
-
Serum Starvation: Once confluent, replace the growth medium with a low-serum (e.g., 0.5-1% FBS) medium and incubate for 12-24 hours. This minimizes cell proliferation, ensuring that wound closure is primarily due to migration.
-
Creating the Wound: Use a sterile 200 µL pipette tip to create a linear scratch in the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove dislodged cells and debris.
-
Treatment: Add fresh low-serum medium containing various concentrations of this compound (e.g., 0, 1, 10, 100 nM). Include a positive control (e.g., VEGF) and a negative control (vehicle).
-
Imaging: Immediately after adding the treatment, capture images of the scratch at designated points (time 0).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to time 0.
Protocol 2: Boyden Chamber (Transwell) Assay
This assay is ideal for studying chemotaxis, the directed migration of cells towards a chemoattractant.[6][16][17][18]
Materials:
-
HUVECs or other endothelial cells
-
Endothelial Basal Medium (EBM)
-
FBS
-
PBS
-
Trypsin-EDTA
-
Boyden chamber inserts (e.g., 8 µm pore size) for 24-well plates
-
This compound
-
Methanol (for fixation)
-
Crystal Violet stain
-
Cotton swabs
Procedure:
-
Cell Preparation: Culture HUVECs to 70-80% confluency. Serum starve the cells for 12-24 hours in EBM with low serum.
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add EBM containing various concentrations of this compound as the chemoattractant. Include positive (VEGF) and negative (EBM with vehicle) controls.
-
Harvest the serum-starved HUVECs using trypsin-EDTA and resuspend them in serum-free EBM at a concentration of 1 x 10^5 cells/mL.
-
Add 100-200 µL of the cell suspension to the upper chamber of the Boyden chamber insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours to allow for cell migration.
-
Removal of Non-migrated Cells: Carefully remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining:
-
Fix the migrated cells on the bottom of the insert membrane by immersing the insert in methanol for 10-15 minutes.
-
Stain the fixed cells with Crystal Violet solution for 20-30 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Imaging and Quantification:
-
Allow the inserts to air dry.
-
Image the stained cells on the membrane using a microscope.
-
Count the number of migrated cells in several random fields of view. The average cell count per field represents the migratory response.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between different treatment groups.
Table 1: Effect of this compound on Endothelial Cell Migration (Wound Healing Assay)
| Treatment Group | Concentration (nM) | Wound Closure at 12h (%) | Wound Closure at 24h (%) |
| Vehicle Control | 0 | 25.4 ± 3.1 | 48.7 ± 4.5 |
| This compound | 1 | 35.2 ± 2.8 | 65.1 ± 3.9 |
| This compound | 10 | 52.8 ± 4.2 | 85.3 ± 5.1 |
| This compound | 100 | 55.1 ± 3.9 | 88.9 ± 4.7 |
| VEGF (Positive Control) | 20 ng/mL | 60.5 ± 5.5 | 92.4 ± 3.8 |
| *Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to vehicle control. |
Table 2: Effect of this compound on Endothelial Cell Migration (Boyden Chamber Assay)
| Treatment Group | Concentration (nM) | Average Migrated Cells per Field |
| Vehicle Control | 0 | 35 ± 5 |
| This compound | 1 | 58 ± 7 |
| This compound | 10 | 92 ± 11 |
| This compound | 100 | 98 ± 9 |
| VEGF (Positive Control) | 20 ng/mL | 115 ± 14** |
| Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to vehicle control. |
Table 3: Effect of this compound on PI3K/Akt and ERK Pathway Activation (Western Blot Densitometry)
| Treatment Group (10 nM) | Time (min) | p-Akt / Total Akt (Fold Change) | p-ERK / Total ERK (Fold Change) |
| Vehicle Control | 15 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| This compound | 5 | 2.1 ± 0.3 | 1.8 ± 0.2* |
| This compound | 15 | 3.5 ± 0.4 | 2.9 ± 0.3 |
| This compound | 30 | 2.8 ± 0.3 | 2.2 ± 0.2** |
| *Data are presented as mean ± SD fold change relative to vehicle control. *p < 0.05, *p < 0.01. |
Discussion
The presented protocols provide a framework for investigating the pro-migratory effects of this compound on endothelial cells. The representative data in the tables suggest that this compound promotes endothelial cell migration in a dose-dependent manner. To further elucidate the mechanism of action, the use of specific inhibitors for the PI3K/Akt (e.g., LY294002) and ERK (e.g., U0126) pathways in conjunction with this compound treatment is recommended. A reduction in this compound-induced migration in the presence of these inhibitors would provide strong evidence for the involvement of these signaling pathways. These assays are valuable tools for the preclinical evaluation of this compound and other compounds targeting angiogenesis.
References
- 1. mdpi.com [mdpi.com]
- 2. A potent and specific agonist, Suc-[Glu9,Ala11,15]-endothelin-1(8-21), IRL 1620, for the ETB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The endothelin B (ETB) receptor agonist IRL 1620 is highly vasoconstrictive in two syngeneic rat tumour lines: potential for selective tumour blood flow modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stimulation of endothelin B receptors by this compound decreases the progression of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endothelin B receptor agonist, this compound, enhances angiogenesis and neurogenesis following cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transwell Migration Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Angiogenesis Assays [sigmaaldrich.com]
- 8. Cell Migration Assay - Creative Biolabs [creative-biolabs.com]
- 9. Role of Cross Talk between PI3-Kinase and ERK/MAP Kinase Pathways in Artery-Vein Specification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nerve growth factor activates aorta endothelial cells causing PI3K/Akt- and ERK-dependent migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Erk1 and Erk2 Regulate Endothelial Cell Proliferation and Migration during Mouse Embryonic Angiogenesis | PLOS One [journals.plos.org]
- 12. Role of PI3K/Akt and MEK/ERK Signalling in cAMP/Epac-Mediated Endothelial Barrier Stabilisation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ERK and Akt exhibit distinct signaling responses following stimulation by pro-angiogenic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing angiogenesis through secretomes: Insights from scratch wound assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A quantitative high-throughput endothelial cell migration assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chemotactic Migration of Endothelial Cells Towards VEGF-A₁₆₅ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Boyden Chamber Assays | Cell Biolabs [cellbiolabs.com]
Troubleshooting & Optimization
IRL-1620 solubility and stability in DMSO
This guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of IRL-1620 in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in DMSO[1][2]. While it also shows some solubility in water (0.5 mg/ml to 0.70 mg/ml), DMSO is commonly used for preparing stock solutions for in vitro experiments[1][3]. For aqueous solutions, one vendor suggests adding acetonitrile dropwise to a solution in water and mixing until the peptide dissolves[4].
Q2: How do I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, add the appropriate volume of DMSO to your vial of this compound to achieve the desired concentration. For enhancing solubility, it is recommended to warm the tube to 37°C and use an ultrasonic bath for a short period[2]. A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: What is the stability of this compound in a DMSO stock solution?
A3: There are differing reports on the stability of this compound in solution. One supplier states that the compound is unstable in solutions and recommends fresh preparation[5]. However, another source suggests that stock solutions in DMSO can be stored at -20°C or below for several months[2]. Given this discrepancy, it is highly recommended to prepare fresh solutions for optimal experimental results. If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C.
Q4: How should I store the solid form of this compound and its DMSO stock solution?
A4: The solid (lyophilized powder) form of this compound should be stored at -20°C, protected from light[1][4]. DMSO stock solutions should also be stored at -20°C[2].
Troubleshooting Guide
Issue: this compound is not dissolving completely in DMSO.
-
Solution 1: Gentle Warming. Warm the solution to 37°C for a short period. This can help increase the solubility of the peptide[2].
-
Solution 2: Sonication. Use an ultrasonic bath to agitate the solution. This can aid in the dissolution of suspended particles[2].
-
Solution 3: Check Concentration. You may be attempting to prepare a solution that is above the solubility limit of this compound in DMSO. Try preparing a more dilute solution.
Issue: I am concerned about the degradation of my this compound stock solution.
-
Solution 1: Fresh Preparation. The most reliable approach is to prepare the solution fresh before each experiment. This minimizes the risk of using a degraded compound, which could impact experimental outcomes[5].
-
Solution 2: Proper Storage. If you must store the solution, aliquot it into single-use volumes to prevent multiple freeze-thaw cycles. Store these aliquots at -20°C in tightly sealed vials to minimize moisture absorption, as DMSO is hygroscopic[2][6].
-
Solution 3: Purity Check. If your experiment is highly sensitive, consider performing a quality control check (e.g., via HPLC) on an older stock solution to assess its purity before use. It is known that a small percentage of compounds stored in DMSO can degrade over time[6].
Data Summary
Table 1: Solubility and Storage of this compound
| Parameter | Solvent | Recommended Concentration/Condition | Reference |
| Solubility | DMSO | Soluble | [1][2] |
| Water | 0.5 - 0.70 mg/mL | [1][3] | |
| Storage (Solid) | - | -20°C, protect from light | [1][4] |
| Storage (Solution) | DMSO | -20°C, for several months (aliquoted) | [2] |
| Solution | Freshly prepared is recommended due to instability | [5] |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate Required Mass: this compound has a molecular weight of approximately 1820.95 g/mol [1][4]. To prepare 1 mL of a 10 mM stock solution, you would need 18.21 mg of this compound. Adjust calculations based on the amount provided by the manufacturer.
-
Equilibrate: Allow the vial of lyophilized this compound and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Add Solvent: Using a calibrated pipette, add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve: Vortex the vial gently. If the peptide does not fully dissolve, you may warm the tube to 37°C and use an ultrasonic bath for a few minutes until the solution is clear[2].
-
Storage: If not for immediate use, aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes. Store at -20°C[2].
Visualizations
Caption: Workflow for preparing an this compound stock solution.
References
IRL-1620 In Vivo Experiments: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IRL-1620 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Sovateltide, is a highly selective and potent synthetic peptide agonist of the endothelin B (ETB) receptor.[1][2] Its mechanism of action involves binding to and activating ETB receptors, which are expressed on various cell types, including endothelial cells.[1] In the context of cancer, activation of ETB receptors on tumor endothelial cells can lead to vasodilation, thereby increasing tumor blood flow.[3] This enhanced perfusion can improve the delivery of co-administered chemotherapeutic agents to the tumor site.[3] In neurological studies, particularly cerebral ischemia, this compound has demonstrated neuroprotective effects.[4][5][6][7]
Q2: What are the common in vivo applications of this compound?
The primary in vivo applications of this compound investigated in preclinical and clinical studies include:
-
Enhancement of Chemotherapy: Used as an adjuvant to standard chemotherapy to increase the delivery and efficacy of anti-cancer drugs in solid tumors.[3]
-
Neuroprotection: Studied for its ability to reduce neuronal damage and improve functional outcomes in models of cerebral ischemia (stroke).[4][5][6][7][8]
Q3: What are the recommended dosages for this compound in rat models?
Dosages of this compound in rat models can vary depending on the application. For studies investigating the enhancement of chemotherapy in tumor-bearing rats, a common intravenous (i.v.) dose is 3 nmol/kg.[3][9] In cerebral ischemia models in rats, a frequently used dosage is 5 µg/kg administered intravenously, sometimes in multiple doses (e.g., at 2, 4, and 6 hours post-occlusion).[4][8][10] A dose-ranging study in a rat model of Alzheimer's disease evaluated intravenous doses of 5 µg/kg, 7 µg/kg, and 9 µg/kg.[11][12]
Q4: How should this compound be prepared and administered for in vivo studies?
This compound is a peptide and should be handled with care to avoid degradation. It is typically diluted in a sterile saline solution (0.9% NaCl) for intravenous administration.[4] It is recommended to prepare solutions fresh for each experiment.[2] Administration is commonly performed via the tail vein in rodents.
Troubleshooting Guide
Problem 1: Inconsistent or Unexpected Effects on Tumor Blood Flow
-
Question: I am observing variable or even opposite effects (vasoconstriction instead of vasodilation) on tumor blood flow after this compound administration. What could be the cause?
-
Answer: The vascular response to ETB receptor activation can be complex and context-dependent. While activation of ETB receptors on endothelial cells typically leads to vasodilation through nitric oxide and prostacyclin release, ETB receptors are also present on vascular smooth muscle cells, where their activation can cause vasoconstriction. The net effect depends on the relative expression and sensitivity of these receptors in the specific tumor microenvironment. Different tumor types and even different regions within the same tumor can have varying vascular characteristics, leading to inconsistent responses. It is also important to consider the dose and timing of administration, as these can influence the vascular response. A biphasic response with an initial transient fall in blood pressure followed by a rise has been observed in some studies.[13]
Problem 2: Lack of Efficacy in Combination with Chemotherapy
-
Question: I am not observing a significant enhancement of my chemotherapeutic agent's efficacy when co-administered with this compound. What are the potential reasons?
-
Answer: Several factors could contribute to a lack of synergistic effect:
-
Timing of Administration: The window for increased tumor perfusion after this compound administration is transient. The chemotherapeutic agent must be administered during this peak perfusion window. Studies have shown successful enhancement when the chemotherapy is given 15 minutes after this compound.[3][9]
-
Tumor Model: The tumor vasculature must be responsive to this compound. Tumors with a poorly developed or abnormal vasculature may not show a significant increase in blood flow.
-
Chemotherapeutic Agent: The physicochemical properties of the co-administered drug can influence its delivery and uptake.
-
Dosage: Ensure that an effective dose of both this compound and the chemotherapeutic agent is being used.
-
Problem 3: Adverse Effects or Toxicity in Experimental Animals
-
Question: My animals are showing signs of distress or adverse effects after this compound administration. What are the potential side effects and how can I mitigate them?
-
Answer: While preclinical studies have generally shown this compound to be well-tolerated at therapeutic doses,[1] high doses of ETB receptor agonists can have cardiovascular effects. A transient fall in blood pressure is a known effect.[14] Repeated administration of mid-to-high doses may lead to tachyphylaxis (reduced response) to the hypotensive effect.[14] Careful dose selection and monitoring of the animals' physiological status are crucial. If adverse effects are observed, consider reducing the dose or adjusting the administration schedule. Potential side effects of endothelin receptor antagonists, which modulate the same system, include headache, nausea, and nasal congestion, though these are less directly applicable to an agonist.[15]
Data Presentation
Table 1: Effect of this compound on Tumor Volume in Combination with Paclitaxel in a Rat Breast Cancer Model
| Treatment Group | Mean Tumor Volume Reduction (%) |
| Saline | 0 |
| Paclitaxel (5 mg/kg) | 60.0 |
| This compound (3 nmol/kg) + Paclitaxel (5 mg/kg) | 268.9 |
Data summarized from a study by Rajeshkumar et al., 2005.[3]
Table 2: Effect of this compound on Infarct Volume in a Rat Model of Cerebral Ischemia (Permanent Middle Cerebral Artery Occlusion)
| Treatment Group | Infarct Volume (mm³) at 24 hours | Infarct Volume (mm³) at 7 days |
| Vehicle | 181.6 ± 16.0 | 153.4 ± 15.5 |
| This compound (5 µg/kg) | 34.1 ± 13.4 | 41.4 ± 13.4 |
Data presented as mean ± SEM. Summarized from a study by Briyal et al., 2019.[16]
Experimental Protocols
Protocol 1: Evaluation of this compound in Combination with Chemotherapy in a Rodent Tumor Model
-
Animal Model: Utilize an appropriate tumor model (e.g., xenograft or syngeneic) in immunocompromised or immunocompetent rodents, respectively. For example, breast cancer can be induced in female Sprague-Dawley rats using N-methyl-N-nitrosourea.[9]
-
Tumor Induction and Monitoring: Implant tumor cells subcutaneously or orthotopically. Monitor tumor growth regularly using calipers.
-
Treatment Groups: Establish control (vehicle), this compound alone, chemotherapy alone, and combination (this compound + chemotherapy) groups.
-
Drug Preparation and Administration:
-
Prepare this compound in sterile 0.9% saline. A typical dose is 3 nmol/kg.
-
Prepare the chemotherapeutic agent (e.g., Paclitaxel at 5 mg/kg) according to the manufacturer's instructions.
-
Administer this compound via intravenous injection.
-
Administer the chemotherapeutic agent intravenously 15 minutes after this compound administration.[3][9]
-
-
Efficacy Assessment:
-
Measure tumor volume at regular intervals throughout the study.
-
At the end of the study, excise tumors and measure their weight.
-
Perform histological or immunohistochemical analysis of tumor tissue as needed.
-
-
Tumor Perfusion Measurement (Optional):
-
Tumor blood flow can be measured using techniques like laser Doppler flowmetry, contrast-enhanced ultrasound, or dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI).[17]
-
Protocol 2: Assessment of Neuroprotective Effects of this compound in a Rat Model of Cerebral Ischemia
-
Animal Model: Use adult male Sprague-Dawley or Wistar rats.
-
Induction of Cerebral Ischemia: Perform permanent middle cerebral artery occlusion (MCAO) to induce a focal ischemic stroke.[4][7]
-
Treatment Groups: Include a vehicle (saline) group and an this compound treatment group.
-
Drug Administration:
-
Neurological and Motor Function Assessment:
-
Evaluate neurological deficits and motor function using standardized tests (e.g., neurological score, grip test, foot-fault test) at baseline and various time points post-MCAO.[10]
-
-
Infarct Volume Measurement:
-
At the end of the experiment (e.g., 24 hours or 7 days post-MCAO), euthanize the animals and perfuse the brains.
-
Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Quantify the infarct volume using image analysis software.
-
-
Molecular and Cellular Analysis (Optional):
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Endothelin B receptor agonist, IRL 1620, enhances the anti-tumor efficacy of paclitaxel in breast tumor rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Endothelin B receptor agonist, this compound, provides long-term neuroprotection in cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Endothelin B receptor agonist, this compound, enhances angiogenesis and neurogenesis following cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sovateltide (this compound) affects neuronal progenitors and prevents cerebral tissue damage after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of the ET(B) receptor agonist, this compound, on paclitaxel plasma pharmacokinetics of breast tumor rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. To evaluate the effect of endothelin receptor agonist this compound alone and in combination with donepezil in modulating neurodegeneration elicited by amyloid-β in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The endothelin ETB receptor agonist, IRL 1620, causes vasodilatation and inhibits ex vivo platelet aggregation in the anaesthetised rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Repeated administration of ET(B) receptor agonist, this compound, produces tachyphylaxis only to its hypotensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. profiles.wustl.edu [profiles.wustl.edu]
- 18. Stimulation of endothelin B receptors by this compound decreases the progression of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing IRL-1620 Concentration for Cell Viability
Welcome to the technical support center for IRL-1620. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Sovateltide, is a potent and highly selective peptide agonist for the endothelin B (ETB) receptor.[1][2] Its mechanism of action is centered on the activation of ETB receptors, which are G-protein coupled receptors.[2] Depending on the cell type and tissue context, this activation can trigger various downstream signaling pathways, leading to effects such as vasodilation, neurogenesis, angiogenesis, and modulation of apoptosis.[1][3][4]
Q2: What is the reported range of effective this compound concentrations in in vitro studies?
A2: The effective concentration of this compound in vitro can vary significantly depending on the cell type and the biological endpoint being measured. Reported concentrations range from the low nanomolar (nM) to the micromolar (µM) range. For instance, a concentration of 10 nM has been shown to inhibit cell growth in certain mixed cell cultures, while concentrations of 1-100 nM have been effective in inducing physiological responses like tracheal contractions.[5][6] In other contexts, an IC50 value of 159.5 ± 92 μM was determined for the inhibition of peak sodium current (INa).[7]
Q3: How does this compound impact cell viability?
A3: The effect of this compound on cell viability is context-dependent. In some cancer cell models, it can have growth-inhibitory effects, potentially mediated by nitric oxide (NO).[5] In neurological applications, such as after ischemic stroke, this compound has demonstrated neuroprotective effects by promoting neuronal cell proliferation and differentiation and preventing mitochondrial dysfunction and apoptosis.[3][8] It has been shown to increase the expression of anti-apoptotic proteins like Bcl-2 and decrease pro-apoptotic proteins like Bax.[4][8]
Q4: Is this compound cytotoxic at high concentrations?
A4: While specific cytotoxicity studies are not extensively detailed in the provided search results, as with any bioactive compound, it is plausible that very high concentrations of this compound could lead to off-target effects or receptor overstimulation, potentially resulting in cytotoxicity. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on cell viability | - Concentration too low: The concentration of this compound may be below the threshold required to elicit a response in your cell type. - Low ETB receptor expression: The target cells may not express sufficient levels of the ETB receptor. - Incorrect incubation time: The duration of exposure to this compound may be too short to observe a change in viability. - Cell line insensitivity: The specific cell line may be inherently resistant to the effects of this compound. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 100 µM). - Verify ETB receptor expression in your cells using techniques like qPCR, Western blot, or flow cytometry. - Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period. - Consider using a positive control cell line known to respond to this compound or other ETB receptor agonists. |
| Decreased cell viability at all tested concentrations | - High cytotoxicity: The concentrations used may be in the toxic range for your specific cell line. - Solvent toxicity: The vehicle used to dissolve this compound might be causing cytotoxicity. - Contamination: The cell culture may be contaminated. | - Test a lower range of concentrations, starting from the picomolar or low nanomolar range. - Run a vehicle-only control to rule out solvent effects. Ensure the final solvent concentration is minimal and non-toxic. - Regularly check for and test for cell culture contamination. |
| Inconsistent results between experiments | - Variability in cell culture: Differences in cell passage number, confluency, or growth phase can affect experimental outcomes. - Inconsistent reagent preparation: Inconsistent preparation of this compound stock solutions can lead to variability. - Assay variability: Inherent variability in the cell viability assay itself. | - Maintain consistent cell culture practices, using cells within a defined passage number range and seeding at a consistent density. - Prepare fresh stock solutions of this compound for each experiment or prepare and aliquot a large batch for single use to ensure consistency. The compound can be unstable in solution.[6] - Include appropriate positive and negative controls in every assay to monitor performance. |
Data Summary
In Vitro Concentrations of this compound
| Concentration | Cell/Tissue Type | Observed Effect | Reference |
| 10 nM | Mixed cell culture | Maximum growth inhibition of 60% | [5] |
| 1-100 nM | Guinea pig trachea | Induced contractions | [6] |
| 1-100 nM | Rat aorta | Increased cytosolic Ca2+ in vascular endothelium | [6] |
| 28 nM | Guinea pig trachea | Effective concentration for 30% of KCI-induced contraction | [6] |
| 159.5 ± 92 µM | Not specified | IC50 for inhibition of peak INa | [7] |
In Vivo Dosages of this compound
| Dosage | Animal Model | Application | Reference |
| 3 nmol/kg | Rat (prostate tumor) | Increased tumor perfusion | [9] |
| 3 and 9 nmol/kg | Rat (breast tumor) | Increased breast tumor perfusion | [10] |
| 5 µg/kg | Rat (cerebral ischemia) | Neuroprotection | [11] |
| 0.3 µg/kg (x3 doses) | Human (ischemic stroke) | Neurological improvement | [12] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT, XTT, or Real-Time Glo)
-
Cell Seeding:
-
Culture your cells of interest to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density for your cell line (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Note that the compound can be unstable in solution, so fresh preparation is recommended.[6]
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).
-
Include a vehicle-only control (medium with the same concentration of solvent used for the highest this compound concentration).
-
Also, include a positive control for cell death (e.g., a known cytotoxic agent) and a negative control (untreated cells).
-
-
Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions, vehicle control, positive control, and negative control to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
Data Analysis:
-
Normalize the data to the untreated control wells (set as 100% viability).
-
Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve.
-
Determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) from the curve.
-
Visualizations
Caption: Simplified signaling pathway of this compound via the ETB receptor.
Caption: Workflow for determining optimal this compound concentration.
References
- 1. This compound | ETB Receptors | Tocris Bioscience [tocris.com]
- 2. Sovateltide Mediated Endothelin B Receptors Agonism and Curbing Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sovateltide (this compound) activates neuronal differentiation and prevents mitochondrial dysfunction in adult mammalian brains following stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a tumor selective vasodilator, augments the uptake and efficacy of chemotherapeutic agents in prostate tumor rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Endothelin B receptor agonist, IRL 1620, enhances the anti-tumor efficacy of paclitaxel in breast tumor rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Safety and Efficacy of Sovateltide (this compound) in a Multicenter Randomized Controlled Clinical Trial in Patients with Acute Cerebral Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Real-time cell viability assays using a new anthracycline derivative DRAQ7® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioluminescent, Nonlytic, Real-Time Cell Viability Assay and Use in Inhibitor Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in working with peptide agonist IRL-1620
Welcome to the technical support center for the selective peptide agonist, IRL-1620 (Sovateltide). This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges of working with this potent Endothelin B (ETB) receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known by the International Nonproprietary Name (INN) Sovateltide, is a synthetic analog of endothelin-1.[1] It is a highly potent and selective agonist for the Endothelin B (ETB) receptor.[2][3][4] Its mechanism of action involves the stimulation of ETB receptors, which are involved in various physiological processes, including neurogenesis, angiogenesis, and mitochondrial function.[1][5][6] In preclinical models of cerebral ischemia, this compound has been shown to be neuroprotective, promoting neuronal differentiation and reducing infarct volume.[5][7]
Q2: What are the key binding characteristics of this compound?
A2: this compound exhibits high affinity and selectivity for the ETB receptor. It has been reported to have a Ki of 16 pM for the ETB receptor and 1.9 µM for the ETA receptor, demonstrating a high degree of selectivity.[2][4] The binding of [125I]this compound has been shown to be specific, saturable, and of high affinity in various tissues and cell lines expressing ETB receptors.[8] However, the reversibility of its binding appears to be species-dependent, being reversible in dog and human tissues but irreversible in rat tissues.[8]
Q3: Are there any known off-target effects of this compound?
A3: Based on its high selectivity for the ETB receptor over the ETA receptor (with a selectivity ratio of approximately 120,000), significant off-target effects at the ETA receptor are unlikely at concentrations where it potently activates ETB receptors.[2][4]
Troubleshooting Guide
This guide addresses common challenges that may arise during the handling and use of this compound in experimental settings.
Problem 1: Poor Solubility or Precipitation of this compound in Aqueous Solutions.
-
Possible Cause: this compound is a peptide and, like many peptides, may have limited solubility in aqueous buffers.
-
Solution:
-
Initial Dissolution: It is recommended to first dissolve this compound in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO).[2] For instance, a stock solution can be prepared in DMSO at a concentration of 25 mg/mL, which may require sonication to fully dissolve.[2]
-
Aqueous Dilution: Subsequently, this stock solution can be diluted to the desired final concentration in your aqueous experimental buffer.
-
Hygroscopic DMSO: Be aware that DMSO is hygroscopic and absorbing water can impact the solubility of the compound.[2] Use anhydrous DMSO and store it properly.
-
Fresh Preparation: Due to its instability in solution, it is strongly recommended to prepare solutions fresh before each experiment.[2]
-
Problem 2: Inconsistent or Lack of Biological Activity.
-
Possible Cause 1: Peptide Degradation. this compound is unstable in solutions.[2]
-
Possible Cause 2: Incorrect Dosing. The effective concentration of this compound can vary depending on the experimental model.
-
Possible Cause 3: Species-specific differences in receptor binding. The binding characteristics of this compound can differ between species.[8]
-
Solution: Be mindful of the species you are working with and consider that binding may be irreversible in rat tissues, which could influence experimental design and interpretation.[8]
-
Problem 3: Unexpected Vasoconstriction in some tissue preparations.
-
Possible Cause: While this compound is a selective ETB agonist and ETB activation on endothelial cells typically leads to vasodilation, ETB receptors are also present on smooth muscle cells in some vascular beds, where their activation can cause vasoconstriction. For example, this compound has been shown to induce contractions in the guinea pig trachea.[2][4]
-
Solution:
-
Characterize your model system: It is crucial to understand the distribution and function of ETB receptor subtypes in your specific tissue or cell model.
-
Use of Antagonists: Employ a selective ETB receptor antagonist, such as BQ788, to confirm that the observed effects are indeed mediated by ETB receptors.[7]
-
Quantitative Data Summary
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki Value | Reference |
| Endothelin B (ETB) | 16 pM | [2][4] |
| Endothelin A (ETA) | 1.9 µM | [2][4] |
Table 2: Apparent Dissociation Constant (Kd) of [125I]this compound in Various Tissues
| Tissue/Cell Line | Apparent Kd (pM) | Reference |
| Rat Cerebellum | 69.1 | [8] |
| Dog Cerebellum | 34.8 | [8] |
| Rat Lung | 128 | [8] |
| Human Lung | 71.9 | [8] |
| Cloned Human ETB Receptors | 115 | [8] |
Experimental Protocols
1. In Vitro Receptor Binding Assay (Competitive Binding)
-
Objective: To determine the binding affinity of this compound for the ETB receptor.
-
Materials:
-
Cell membranes prepared from tissues or cells expressing ETB receptors.
-
Radiolabeled ligand (e.g., [125I]ET-1 or [125I]this compound).
-
Unlabeled this compound (as competitor).
-
Binding buffer (composition may vary, but a typical buffer would be Tris-HCl with BSA and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Methodology:
-
Incubate a fixed amount of cell membrane protein with a constant concentration of the radiolabeled ligand.
-
Add increasing concentrations of unlabeled this compound to compete for binding.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma or scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Calculate the specific binding and analyze the data using non-linear regression to determine the IC50, which can then be used to calculate the Ki value.
-
2. In Vivo Study of Neuroprotection in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
-
Objective: To assess the neuroprotective effects of this compound in a model of ischemic stroke.
-
Animal Model: Adult male rats.
-
Methodology:
-
Induce permanent MCAO to create a focal cerebral ischemia.
-
Randomly assign animals to treatment groups (e.g., vehicle control, this compound).
-
Administer this compound intravenously (i.v.) at a dose of 5 µg/kg. A typical dosing regimen involves multiple injections, for example, at 2, 4, and 6 hours post-occlusion.[7]
-
Monitor neurological function at various time points (e.g., 24 hours, 7 days) using standardized neurological deficit scores.
-
At the end of the study period, euthanize the animals and perfuse the brains.
-
Harvest the brains and section them for analysis.
-
Determine the infarct volume using staining methods like 2,3,5-triphenyltetrazolium chloride (TTC) staining.
-
Perform histological and immunohistochemical analyses to assess neurogenesis (e.g., BrdU/NeuN staining) and angiogenesis (e.g., VEGF staining).[2][5]
-
Visualizations
Caption: Signaling pathway of this compound via the ETB receptor.
Caption: Experimental workflow for in vivo MCAO studies with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. A potent and specific agonist, Suc-[Glu9,Ala11,15]-endothelin-1(8-21), IRL 1620, for the ETB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sovateltide (this compound) activates neuronal differentiation and prevents mitochondrial dysfunction in adult mammalian brains following stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Endothelin B receptor agonist, this compound, provides long-term neuroprotection in cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Species differences in the binding characteristics of [125I]this compound, a potent agonist specific for endothelin-B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of IRL-1620 in solution
Welcome to the technical support center for IRL-1620. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and efficacy of this compound in your experiments.
Troubleshooting Guides
This section provides solutions to common issues encountered during the handling and use of this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity of this compound solution over a short period. | Degradation of the peptide in solution. This compound is known to be unstable in aqueous solutions.[1][2] | Always prepare this compound solutions fresh before use.[1][2] If a stock solution is necessary, aliquot and store at -80°C for the shortest possible time. Avoid repeated freeze-thaw cycles. |
| Precipitation observed in the this compound solution. | Poor solubility or aggregation of the peptide. | Ensure the appropriate solvent is used. For aqueous solutions, the addition of a small amount of acetonitrile may aid dissolution.[3] For higher concentrations, DMSO can be used.[1] Ensure the solution is properly mixed; gentle vortexing or sonication may be necessary.[1] |
| Inconsistent experimental results using the same batch of this compound. | Inconsistent solution preparation or degradation during the experiment. | Standardize the solution preparation protocol. Ensure the pH of the final solution is controlled, as pH can significantly affect peptide stability. Keep the solution on ice during the experiment if permissible for the assay. |
| Discoloration of the this compound solution. | Oxidation of the peptide, particularly the Tryptophan (Trp) residue. | Protect the solution from light. Prepare solutions using de-gassed buffers to minimize dissolved oxygen. |
Frequently Asked Questions (FAQs)
Solution Preparation and Storage
Q1: What is the recommended solvent for this compound?
A1: For in vitro studies, this compound can be dissolved in DMSO at a concentration of up to 25 mg/mL.[1] It is also soluble in water at up to 0.70 mg/ml; the addition of a few drops of acetonitrile can aid dissolution in aqueous solutions.[2][3] Always use high-purity solvents.
Q2: How should I store this compound?
A2: Lyophilized this compound powder should be stored at -20°C for up to one year or at -80°C for up to two years, protected from moisture.[1] It is highly recommended to prepare solutions fresh for each experiment due to the compound's instability in solution.[1][2] If a stock solution must be prepared, it should be aliquoted into single-use volumes and stored at -80°C. Avoid repeated freeze-thaw cycles.
Q3: Why is it critical to prepare this compound solutions fresh?
A3: this compound is a peptide, and like many peptides, it is susceptible to degradation in solution through various pathways such as hydrolysis, oxidation, and deamidation.[1][2] To ensure the highest potency and reproducibility of your experiments, using a freshly prepared solution is essential.
Degradation of this compound
Q4: What are the potential degradation pathways for this compound in solution?
A4: Based on its amino acid sequence (Suc-Asp-Glu-Glu-Ala-Val-Tyr-Phe-Ala-His-Leu-Asp-Ile-Ile-Trp), this compound is susceptible to the following degradation pathways:
-
Hydrolysis: The peptide bonds are susceptible to cleavage, especially at acidic or alkaline pH. The presence of two Aspartic acid (Asp) residues also makes it prone to cleavage at these sites.
-
Oxidation: The Tryptophan (Trp) residue is highly susceptible to oxidation, which can be initiated by exposure to air (oxygen) and light.
-
Deamidation: Although this compound does not contain Asparagine (Asn) or Glutamine (Gln), which are most prone to deamidation, this is a common degradation pathway for peptides in general.
Q5: How do pH, temperature, and light affect the stability of this compound?
A5:
-
pH: Extreme pH values (both acidic and basic) can accelerate the hydrolysis of peptide bonds. The stability of this compound is expected to be optimal at a near-neutral and slightly acidic pH.
-
Temperature: Higher temperatures increase the rate of all chemical degradation reactions. Therefore, it is recommended to keep this compound solutions on ice whenever possible during experiments.
-
Light: Exposure to UV and even visible light can lead to the photodegradation of the Tryptophan residue. Solutions should be protected from light by using amber vials or by covering the container with aluminum foil.
Experimental Protocols
Protocol for Preparing this compound Stock Solution
Materials:
-
Lyophilized this compound powder
-
High-purity Dimethyl Sulfoxide (DMSO) or sterile water and acetonitrile
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated pipettes
Procedure for DMSO Stock Solution (e.g., 10 mM):
-
Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Calculate the required volume of DMSO to achieve the desired concentration (Molar Mass of this compound is approximately 1820.95 g/mol ). For a 10 mM stock solution from 1 mg of this compound: Volume (L) = (Mass (g) / Molar Mass ( g/mol )) / Concentration (mol/L) Volume (µL) = (0.001 g / 1820.95 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 54.9 µL
-
Add the calculated volume of DMSO to the vial of this compound.
-
Gently vortex or sonicate the solution until the peptide is completely dissolved.[1]
-
Aliquot the stock solution into single-use, low-protein binding tubes.
-
Store the aliquots at -80°C.
Procedure for Aqueous Stock Solution (e.g., 1 mg/mL):
-
Equilibrate the vial of lyophilized this compound to room temperature.
-
Add the desired volume of sterile water (e.g., 1 mL for a 1 mg/mL solution).
-
Gently mix the solution. If the peptide does not fully dissolve, add acetonitrile dropwise while mixing until the solution becomes clear.[3]
-
Use the solution immediately. Do not store aqueous solutions of this compound.
Protocol for a Forced Degradation Study of this compound
This protocol outlines a basic forced degradation study to assess the stability of this compound under various stress conditions. The degradation can be monitored by High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Solvents for solution preparation (e.g., water/acetonitrile)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a C18 column
-
UV detector
-
Temperature-controlled incubator
-
Photostability chamber or a light source
Procedure:
-
Prepare this compound Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., 50:50 water:acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Set up Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl.
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH.
-
Oxidation: Mix equal volumes of the this compound stock solution and 3% H₂O₂.
-
Thermal Degradation: Incubate an aliquot of the this compound stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose an aliquot of the this compound stock solution to a light source (e.g., in a photostability chamber).
-
Control: Keep an aliquot of the this compound stock solution at the recommended storage condition (e.g., 4°C, protected from light).
-
-
Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours). Take time-point samples as needed. For base hydrolysis, the reaction may be very rapid and require neutralization before analysis.
-
HPLC Analysis:
-
At each time point, inject the samples into the HPLC system.
-
Use a suitable gradient elution method with a C18 column to separate the parent this compound peak from any degradation products. A typical mobile phase system would be:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm and 280 nm).
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify the formation of degradation products (new peaks in the chromatogram).
-
Visualizations
This compound Signaling Pathway
This compound is a selective agonist for the Endothelin B (ETB) receptor. Activation of the ETB receptor can trigger multiple downstream signaling cascades, leading to various cellular responses, including vasodilation, neurogenesis, and angiogenesis.
Caption: Simplified signaling pathway of this compound via the Endothelin B receptor.
Experimental Workflow for this compound Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound in solution.
Caption: Workflow for conducting a stability study of this compound in solution.
Logical Relationship of Factors Affecting this compound Degradation
This diagram illustrates the key factors that can lead to the degradation of this compound in solution.
Caption: Factors influencing the degradation of this compound in solution.
References
Technical Support Center: ETB Receptor Agonist Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Endothelin B (ETB) receptor agonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by ETB receptor agonists?
A1: ETB receptors are G protein-coupled receptors (GPCRs) that can signal through multiple pathways depending on the cell type and location. In endothelial cells, agonist binding typically leads to the activation of Gαq, which stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which, along with DAG, activates protein kinase C (PKC). This cascade ultimately leads to the activation of endothelial nitric oxide synthase (eNOS) and the production of nitric oxide (NO), a potent vasodilator. In vascular smooth muscle cells, ETB receptor activation can also couple to Gαq and Gαi, leading to vasoconstriction.
Q2: What is receptor desensitization and how does it affect my experiments?
A2: Receptor desensitization is a process where a receptor becomes less responsive to a continuous or repeated stimulus. For the ETB receptor, this can occur rapidly upon agonist binding. The primary mechanism is thought to be G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the intracellular domains of the receptor. This phosphorylation promotes the binding of β-arrestin, which sterically hinders G protein coupling and initiates receptor internalization, thereby reducing the number of receptors available on the cell surface for signaling. This can lead to a diminished response in functional assays over time.
Q3: What is the difference between ETB1 and ETB2 receptors?
A3: The distinction between ETB1 and ETB2 receptor subtypes has been a topic of discussion. Functionally, ETB1 receptors are typically associated with endothelial cells and mediate vasodilation, while ETB2 receptors are found on smooth muscle cells and can cause vasoconstriction. However, there is no pharmacological evidence to distinguish between these two as separate receptor subtypes encoded by different genes. The differing effects are attributed to the different signaling cascades present in the specific cell types where the ETB receptor is expressed.
Q4: How can I ensure the selectivity of my ETB receptor agonist?
A4: Ensuring agonist selectivity is crucial. It is important to test your agonist against the ETA receptor to determine its selectivity profile. This can be done using competitive radioligand binding assays or functional assays on cell lines expressing only the ETA receptor. A high selectivity ratio (ETA affinity/ETB affinity) is desirable. Remember that high concentrations of a "selective" agonist may still activate the ETA receptor, leading to off-target effects.
Troubleshooting Guides
Problem 1: Low or no response in functional assays (e.g., Calcium Mobilization, IP1 Accumulation).
| Possible Cause | Troubleshooting Step |
| Poor Cell Health or Low Receptor Expression | - Ensure cells are healthy and not overgrown before the assay. - Verify receptor expression levels using techniques like Western blot or qPCR. - For transient transfections, optimize transfection efficiency. |
| Agonist Degradation | - Prepare fresh agonist solutions for each experiment. - Store stock solutions appropriately as recommended by the manufacturer. |
| Receptor Desensitization | - Minimize pre-incubation times with the agonist. - Consider using a lower agonist concentration or a shorter stimulation time. |
| Assay Conditions Not Optimal | - Optimize cell density per well. - Ensure the assay buffer composition (e.g., calcium concentration) is appropriate. - For fluorescent assays, check for interference from your compound. |
| Incorrect G protein coupling in the cell line | - Use a cell line known to express the appropriate G proteins (e.g., Gαq for calcium and IP1 assays). - Consider co-transfection with a promiscuous G protein like Gα16 if the endogenous coupling is unknown or inefficient. |
Problem 2: High background or variable results in radioligand binding assays.
| Possible Cause | Troubleshooting Step |
| High Non-Specific Binding of Radioligand | - Use a lower concentration of the radioligand, ideally at or below its Kd. - Include a suitable concentration of a non-radiolabeled, high-affinity ligand to define non-specific binding. - Pre-coat filter plates with a blocking agent like polyethyleneimine (PEI) or bovine serum albumin (BSA). |
| Insufficient Washing | - Optimize the number and volume of washes to remove unbound radioligand without causing significant dissociation of bound ligand. |
| Membrane Preparation Issues | - Ensure complete homogenization and centrifugation steps to obtain a clean membrane fraction. - Determine the optimal protein concentration to use per well. |
| Radioligand Degradation | - Check the age and storage conditions of your radioligand. - Perform a quality control check to ensure its integrity. |
Problem 3: Unexpected or contradictory results (e.g., vasoconstriction instead of vasodilation).
| Possible Cause | Troubleshooting Step |
| Mixed Cell Population | - If using primary cells, be aware of potential contamination with other cell types (e.g., smooth muscle cells in an endothelial cell culture). - Use cell-specific markers to confirm the purity of your culture. |
| Agonist is not selective for ETB receptor | - Re-evaluate the selectivity of your agonist against the ETA receptor, especially at the concentrations used in your experiment. |
| Expression of contractile ETB receptors | - In some vascular beds and under certain pathological conditions, smooth muscle cells can express ETB receptors that mediate vasoconstriction. Confirm the expected response in your specific tissue or cell model. |
| Receptor Heterodimerization | - ETB receptors can form heterodimers with ETA receptors, which may alter signaling outcomes. This is an active area of research and may require more advanced techniques to investigate. |
Quantitative Data
Table 1: Binding Affinities (Kd) of Common ETB Receptor Ligands
| Ligand | Receptor | Species | Tissue/Cell Line | Kd (nM) | Reference |
| Endothelin-1 (ET-1) | ETB | Rat | Anterior Pituitary | 0.071 | |
| Sarafotoxin S6c | ETB | Human | Left Ventricle | 0.34 | |
| Sarafotoxin S6c | ETB | Rat | Left Ventricle | 0.06 | |
| BQ788 | ETB | Human | Left Ventricle | 9.8 | |
| BQ788 | ETB | Rat | Left Ventricle | 31.0 | |
| IRL2500 | ETB | Human | Left Ventricle | 78.2 | |
| IRL2500 | ETB | Rat | Left Ventricle | 300.0 |
Table 2: Functional Potencies (EC50) of ETB Receptor Agonists
| Agonist | Assay Type | Cell Line | EC50 (nM) | Reference |
| Endothelin-1 | Calcium Mobilization | HEK293 | Varies with expression | |
| Endothelin-1 | Inositol Phosphate | CHO | Varies with expression | |
| IRL1620 | Vasodilation | Rat Aorta | ~10 | |
| Sarafotoxin S6c | Contraction | Rabbit Saphenous Vein | ~1 |
Note: EC50 values can be highly dependent on the specific cell line, receptor expression level, and assay conditions. The values presented here are for illustrative purposes.
Experimental Protocols
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of a test compound for the ETB receptor.
Materials:
-
Cell membranes expressing the ETB receptor.
-
Radiolabeled ETB ligand (e.g., [¹²⁵I]-ET-1).
-
Unlabeled test compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., glass fiber C filters pre-soaked in 0.5% PEI).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare a dilution series of the unlabeled test compound in binding buffer.
-
In a 96-well plate, add in the following order: binding buffer, cell membranes (typically 10-50 µg protein/well), the unlabeled test compound or vehicle, and the radiolabeled ligand (at a concentration near its Kd).
-
To determine non-specific binding, use a high concentration of an unlabeled ETB ligand (e.g., 1 µM ET-1).
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 of the test compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration upon ETB receptor activation.
Materials:
-
Cells expressing the ETB receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Probenecid (optional, to prevent dye leakage).
-
ETB receptor agonist.
-
A fluorescence plate reader with an injection system.
Procedure:
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Record a baseline fluorescence reading for a short period.
-
Inject the ETB receptor agonist at various concentrations and continue to record the fluorescence intensity over time (typically for 1-2 minutes).
-
Analyze the data by calculating the change in fluorescence from baseline. Plot the peak fluorescence response against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Inositol Phosphate (IP1) Accumulation Assay
Objective: To measure the accumulation of inositol monophosphate (IP1), a stable downstream product of IP3, following ETB receptor activation.
Materials:
-
Cells expressing the ETB receptor.
-
IP1 assay kit (e.g., HTRF-based kit).
-
Stimulation buffer containing LiCl (to inhibit IP1 degradation).
-
ETB receptor agonist.
-
A plate reader capable of measuring HTRF.
Procedure:
-
Plate the cells in a suitable multi-well plate (e.g., 384-well) and culture overnight.
-
Remove the culture medium and add the stimulation buffer containing LiCl.
-
Add the ETB receptor agonist at various concentrations and incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.
-
Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) according to the kit manufacturer's protocol.
-
Incubate at room temperature to allow the detection reaction to reach equilibrium.
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the HTRF ratio and convert it to IP1 concentration using a standard curve. Plot the IP1 concentration against the agonist concentration and fit the data to a dose-response curve to determine the EC50.
Visualizations
Caption: ETB receptor signaling pathway in endothelial cells leading to nitric oxide production.
Caption: A simplified workflow for a calcium mobilization assay.
Caption: A logical troubleshooting workflow for low response in functional assays.
Technical Support Center: Improving the Bioavailability of IRL-1620
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the endothelin-B receptor agonist, IRL-1620. The following information is intended to help overcome challenges related to the bioavailability of this peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent and highly selective synthetic peptide agonist for the endothelin-B (ETB) receptor.[1] It is a 15-amino acid peptide with a molecular weight of 1820 Da.[2][3] Its structure is Suc-Asp-Glu-Glu-Ala-Val-Tyr-Phe-Ala-His-Leu-Asp-Ile-Ile-Trp-OH. This compound is hydrophilic in nature.[2][3]
Q2: What are the primary challenges affecting the bioavailability of this compound?
The primary challenges with this compound's bioavailability are its short plasma half-life, which is approximately 7 minutes, and its hydrophilic nature, which can limit its ability to cross biological membranes, including the blood-brain barrier.[2] These factors can reduce its efficacy in vivo.
Q3: What is the recommended approach to improve the bioavailability of this compound?
Encapsulation of this compound into PEGylated liposomes is a recommended and studied approach to enhance its bioavailability.[2][3] This method can protect the peptide from degradation, prolong its circulation time, and improve its delivery to target tissues.[2]
Q4: How does PEGylated liposomal encapsulation improve the efficacy of this compound?
PEGylated liposomes can shield this compound from enzymatic degradation in the bloodstream, leading to a longer circulation half-life. The PEGylated surface of the liposomes helps them evade uptake by the reticuloendothelial system (RES). Studies have shown that liposomal this compound is more effective at promoting cell viability in vitro compared to the free peptide.[2][3]
Troubleshooting Guides
Problem: Low in vivo efficacy of this compound.
Possible Cause: Rapid clearance and poor bioavailability of the free peptide.
Solution:
-
Formulation: Prepare a PEGylated liposomal formulation of this compound to increase its plasma half-life and improve its pharmacokinetic profile.
-
Dosing: If using the free peptide, more frequent administration may be necessary to maintain therapeutic concentrations.
Problem: Difficulty in preparing a stable this compound solution.
Possible Cause: Suboptimal dissolution of the lyophilized peptide.
Solution:
-
Solvent: While this compound has some water solubility, adding acetonitrile dropwise can aid in its complete dissolution.
-
Storage: Prepare solutions fresh and protect them from light to prevent degradation.
Problem: Inconsistent results in cell-based assays.
Possible Cause: Degradation of this compound in cell culture media.
Solution:
-
Fresh Preparation: Always use freshly prepared this compound solutions for your experiments.
-
Controls: Include appropriate positive and negative controls in your experimental design to validate your results.
-
Formulation: Consider using a liposomal formulation of this compound, which can offer greater stability in culture conditions.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 1820 Da |
| Amino Acid Sequence | Suc-Asp-Glu-Glu-Ala-Val-Tyr-Phe-Ala-His-Leu-Asp-Ile-Ile-Trp-OH |
| Solubility | Soluble in water, aided by acetonitrile |
| Receptor Specificity | Highly selective for Endothelin-B (ETB) receptor |
Table 2: Characterization of Free vs. Liposomal this compound
| Parameter | Free this compound | PEGylated Liposomal this compound |
| Plasma Half-life | ~ 7 minutes | Prolonged |
| Particle Size | N/A | ~150 ± 10 nm |
| Polydispersity Index (PDI) | N/A | ~0.10 ± 0.02 |
| Zeta Potential | N/A | Slightly Negative |
| In Vitro Efficacy | Good | Enhanced |
Experimental Protocols
Protocol 1: Preparation of PEGylated Liposomes with this compound
This protocol is a general guideline based on common liposome preparation techniques. Optimization may be required for specific experimental needs.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
This compound
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Hydration: a. Dissolve DPPC, cholesterol, and DSPE-PEG2000 in a chloroform/methanol mixture in a round-bottom flask. The molar ratio of the lipids should be optimized, a common starting point is 55:40:5 (DPPC:Cholesterol:DSPE-PEG2000). b. Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall. c. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film with a PBS solution containing this compound. The concentration of this compound should be determined based on the desired drug loading. b. Vortex the flask until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
Extrusion: a. To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. b. Pass the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times (e.g., 10-20 times) using a lipid extruder.
-
Purification: a. Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
Characterization: a. Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS). b. Quantify the encapsulation efficiency of this compound using a suitable analytical method like HPLC after disrupting the liposomes with a detergent.
Protocol 2: Characterization of this compound Loaded Liposomes
1. Particle Size, PDI, and Zeta Potential:
-
Instrument: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the liposome suspension in PBS and measure the hydrodynamic diameter, PDI, and surface charge.
2. Encapsulation Efficiency:
-
Method: Centrifugation or size exclusion chromatography followed by quantification.
-
Procedure: a. Separate the liposomes from the unencapsulated this compound. b. Disrupt the liposomes using a suitable solvent (e.g., methanol or a detergent). c. Quantify the amount of encapsulated this compound using a validated HPLC method. d. Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total amount of drug) x 100.
Signaling Pathways and Experimental Workflows
Activation of the Endothelin-B (ETB) receptor by this compound initiates several downstream signaling cascades that contribute to its therapeutic effects, including neuroprotection and angiogenesis. Key pathways involved are the MAPK/ERK and PI3K/Akt pathways, as well as the activation of nitric oxide synthase (NOS).
References
- 1. A potent and specific agonist, Suc-[Glu9,Ala11,15]-endothelin-1(8-21), IRL 1620, for the ETB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of liposomal nanocarriers loaded with ETB receptor agonist, this compound, using cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing IRL-1620 Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of IRL-1620 in animal studies. Our goal is to help you minimize variability and achieve robust, reproducible results. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key quantitative data.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in preclinical research.
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as sovateltide, is a potent and highly selective synthetic peptide agonist for the Endothelin B (ETB) receptor.[1] It is an analog of endothelin-1 (ET-1).[2] Unlike ET-1, which binds to both ETA and ETB receptors, this compound's high selectivity for the ETB receptor allows for targeted investigation of this pathway.[2] Activation of ETB receptors can lead to various physiological effects, including vasodilation and neurogenesis, depending on the tissue and context.[1]
Q2: What are the primary research applications for this compound in animal models?
A2: this compound is predominantly studied for its neuroprotective and neuroregenerative properties. Key research areas include:
-
Ischemic Stroke: In rodent models of middle cerebral artery occlusion (MCAO), this compound has been shown to reduce infarct volume, improve neurological and motor function, and enhance cerebral blood flow.[3][4][5]
-
Alzheimer's Disease: Studies in rat models of Alzheimer's disease suggest that this compound can improve learning and memory, and reduce oxidative stress.[6]
-
Spinal Cord Injury: Research indicates that this compound may promote functional recovery after spinal cord injury.[2]
Q3: What are the known sources of variability when using this compound in animal studies?
A3: Variability in animal studies using this compound can arise from several factors:
-
Animal-Specific Factors: The genetic background, age, sex, and health status of the animals can significantly influence outcomes. For instance, the cerebrovascular anatomy in rodents can vary, affecting the consistency of infarct volumes in stroke models.[7] Different mouse strains can also exhibit varied neuroinflammatory responses.[7]
-
Experimental Procedures: The specific surgical techniques used, such as in the MCAO model, can be a major source of variability.[7] Additionally, the route and frequency of this compound administration can impact its efficacy.
-
Environmental Conditions: Housing conditions, including whether animals are housed individually or in groups, can affect their stress levels and behavior, potentially influencing experimental results.[8][9]
Q4: Are there known sex-dependent effects of this compound?
A4: While direct studies on sex differences with this compound are limited, the endothelin system, in general, exhibits sex-specific characteristics. For example, in humans, the ratio of ETA to ETB receptors can differ between sexes.[10] Furthermore, some research suggests that female rats may be more resistant to certain types of induced hypertension, a condition where the endothelin system plays a role.[11] Researchers should consider sex as a biological variable in their study design.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no reduction in infarct volume in MCAO model | 1. Improper MCAO procedure: Incomplete occlusion or premature reperfusion. 2. Variability in cerebrovascular anatomy: Differences in the Circle of Willis among animals. 3. Suboptimal this compound dose or timing of administration: The therapeutic window may have been missed. 4. This compound degradation: Improper storage or handling of the compound. | 1. Refine surgical technique: Ensure consistent filament placement and occlusion duration. Use of laser Doppler flowmetry to confirm reduced cerebral blood flow is recommended. 2. Increase sample size: To account for anatomical variability. Consider pre-screening animals for specific vascular characteristics if feasible. 3. Optimize dosing regimen: Conduct a dose-response study to determine the optimal dose for your specific animal model and strain. Administer this compound within the established therapeutic window post-insult. 4. Ensure proper handling: Store this compound according to the manufacturer's instructions. Prepare fresh solutions for each experiment. |
| High mortality rate in the experimental group | 1. Surgical complications: Excessive bleeding, infection, or anesthesia-related issues. 2. Adverse reaction to this compound: Although generally well-tolerated, some animals may have an adverse response. 3. Inappropriate animal model: The chosen model may be too severe for the intervention. | 1. Review and refine surgical protocols: Ensure aseptic techniques and proper anesthetic monitoring. 2. Monitor animals closely post-surgery and post-injection: Provide supportive care as needed. Consider a lower starting dose of this compound. 3. Pilot a less severe injury model: If high mortality persists, a less severe model of injury may be more appropriate for evaluating the therapeutic effects of this compound. |
| Variability in behavioral outcomes | 1. Inconsistent handling of animals: Can induce stress and affect behavior. 2. Environmental factors: Noise, light, and housing conditions can influence behavior. 3. Lack of acclimatization: Animals may not be accustomed to the testing environment. 4. Experimenter bias: Unconscious cues from the experimenter can influence animal behavior. | 1. Standardize handling procedures: Handle animals consistently and gently.[12] 2. Control the environment: Maintain a consistent light-dark cycle, minimize noise, and use standardized housing.[8][9] 3. Acclimatize animals: Allow animals sufficient time to adapt to the testing room and equipment before starting experiments. 4. Blind the experiment: The experimenter conducting the behavioral tests should be blinded to the treatment groups. |
| Unexpected cardiovascular effects (e.g., hypotension) | 1. Dose of this compound is too high: High doses can lead to transient hypotension. 2. Rapid intravenous injection: Bolus injections can cause a more pronounced drop in blood pressure. | 1. Perform a dose-response study: To identify a dose with the desired therapeutic effect without significant side effects. Repeated administration of mid-to-high doses of this compound may lead to tachyphylaxis of the hypotensive effect.[13][14] 2. Administer via slow infusion: This can help to mitigate rapid changes in blood pressure. |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the induction of focal cerebral ischemia in rats, a common model for studying the neuroprotective effects of this compound.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
4-0 nylon monofilament with a rounded tip
-
Surgical instruments
-
Laser Doppler flowmeter
-
This compound solution (e.g., 5 µg/kg in sterile saline)
-
Vehicle (sterile saline)
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat with isoflurane. Shave the ventral neck area and sterilize with an antiseptic solution.
-
Surgical Exposure: Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal ECA and the proximal CCA.
-
Arteriotomy: Make a small incision in the CCA.
-
Occlusion: Gently insert the 4-0 nylon monofilament through the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). A significant drop in cerebral blood flow (CBF) should be confirmed with a laser Doppler flowmeter.
-
This compound Administration: At specified time points post-MCAO (e.g., 2, 4, and 6 hours), administer this compound (5 µg/kg) or vehicle intravenously.
-
Reperfusion (for transient MCAO): After the desired occlusion period (e.g., 90 minutes), carefully withdraw the filament to allow for reperfusion.
-
Closure and Recovery: Close the incision and allow the animal to recover in a warm, clean cage.
-
Post-operative Care: Monitor the animal for any signs of distress and provide appropriate care.
-
Outcome Assessment: At predetermined endpoints (e.g., 24 hours, 7 days), assess neurological deficits, motor function, and infarct volume.
Alzheimer's Disease Model (Amyloid-beta infusion) in Rats
This protocol outlines the induction of an Alzheimer's-like pathology in rats to evaluate the therapeutic potential of this compound.
Materials:
-
Male Wistar rats (200-250g)
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Amyloid-beta (Aβ) 1-42 peptide solution
-
This compound solution (e.g., 5-9 µg/kg in sterile saline)[15]
-
Vehicle (sterile saline)
Procedure:
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and secure it in a stereotaxic frame.
-
Craniotomy: Expose the skull and drill a small burr hole over the target brain region (e.g., hippocampus).
-
Aβ Infusion: Slowly infuse Aβ 1-42 solution into the target region using a Hamilton syringe.
-
This compound Treatment: Following Aβ infusion, administer this compound or vehicle intravenously according to the study design (e.g., daily for a specified period).
-
Behavioral Testing: After the treatment period, conduct behavioral tests to assess cognitive function (e.g., Morris water maze, elevated plus maze).
-
Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect brain tissue for histological and biochemical analyses (e.g., Aβ plaque load, oxidative stress markers).
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies of this compound.
Table 1: Effects of this compound in Rodent Models of Ischemic Stroke
| Animal Model | This compound Dose | Timing of Administration | Key Findings | Reference |
| Rat (MCAO) | 5 µg/kg, IV (3 doses) | 2, 4, and 6 hours post-MCAO | - 73% reduction in infarct volume at day 7. - Significant improvement in neurological and motor function. - Increased cerebral blood flow at day 7. | [3] |
| Rat (MCAO) | 5 µg/kg, IV (3 doses) | 2, 4, and 6 hours post-MCAO | - 81.3% reduction in infarct volume at 24 hours. - Attenuation of pro-apoptotic protein expression. | [3] |
| Pediatric Rat (MCAO) | 5 µg/kg, IV (3 doses) | 2, 4, and 6 hours post-MCAO | - Significant reduction in infarct volume (41.4 ± 35.4 mm³ vs. 115.4 ± 40.9 mm³ in vehicle). - Improved neurological and motor scores. - Increased cerebral blood flow at day 7. | [5][16] |
Table 2: Effects of this compound in a Rodent Model of Alzheimer's Disease
| Animal Model | This compound Dose | Duration of Treatment | Key Findings | Reference |
| Rat (Aβ-induced) | 9 µg/kg, IV | Not specified | - Significantly enhanced memory compared to control. - Decreased escape latency and increased time in target quadrant in Morris water maze. - Reduced lipid peroxidation and acetylcholinesterase levels. | [15] |
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound research.
References
- 1. This compound | ETB Receptors | Tocris Bioscience [tocris.com]
- 2. Sovateltide Mediated Endothelin B Receptors Agonism and Curbing Neurological Disorders [mdpi.com]
- 3. Anti-apoptotic activity of ETB receptor agonist, this compound, protects neural cells in rats with cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Neuroprotective Effect of this compound, an Endothelin B Receptor Agonist, on a Pediatric Rat Model of Middle Cerebral Artery Occlusion [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing face validity of mouse models of Alzheimer’s disease with natural genetic variation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Microglial cell proliferation is regulated, in part, by reactive astrocyte ETBR signaling after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to Control Behavioral Studies for Rodents—Don’t Project Human Thoughts onto Them | eNeuro [eneuro.org]
- 12. Video: Handling Techniques to Reduce Stress in Mice [jove.com]
- 13. mdpi.com [mdpi.com]
- 14. Repeated administration of ET(B) receptor agonist, this compound, produces tachyphylaxis only to its hypotensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. To evaluate the effect of endothelin receptor agonist this compound alone and in combination with donepezil in modulating neurodegeneration elicited by amyloid-β in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. docs.document360.com [docs.document360.com]
reconstitution and storage of lyophilized IRL-1620
This technical support center provides guidance on the reconstitution, storage, and handling of lyophilized IRL-1620, a potent and selective endothelin B (ETB) receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as Sovateltide, is a synthetic analog of endothelin-1 and a highly selective agonist for the endothelin B (ETB) receptor.[1][2][3] It has demonstrated neuroprotective effects, including promoting angiogenesis and neurogenesis in preclinical studies of cerebral ischemia.[2][4]
Q2: What are the primary research applications of this compound?
A2: this compound is primarily used in research to investigate the roles of the ETB receptor in various physiological and pathological processes. Studies have explored its potential in models of stroke, Alzheimer's disease, and other neurological disorders.[2][3][5]
Q3: What are the physical properties of this compound?
A3: this compound is a lyophilized white to off-white solid.[6] Its molecular weight is approximately 1820.95 g/mol .[6]
Q4: Is this compound suitable for in vivo studies?
A4: Yes, this compound has been used in various in vivo animal models, particularly in rats, to study its effects on conditions like cerebral ischemia.[2][4] Clinical trials in human patients with acute cerebral ischemic stroke have also been conducted.[5][7][8]
Reconstitution and Storage Protocols
Proper reconstitution and storage are critical for maintaining the stability and activity of this compound.
Reconstitution Protocol
It is recommended to freshly prepare solutions of this compound for immediate use, as the compound can be unstable in solution.[6]
Recommended Solvents and Concentrations:
| Solvent | Maximum Concentration | Special Instructions |
| Water | 0.70 mg/mL[1] | For concentrations around 1 mg/mL, it may be necessary to add acetonitrile dropwise to the solution in water and mix until the peptide dissolves. |
| DMSO | 25 mg/mL (13.73 mM)[6] | Use of an ultrasonic bath may be necessary to achieve dissolution.[6] Note that DMSO is hygroscopic and can impact results.[6] |
Experimental Workflow for Reconstitution:
Reconstitution workflow for lyophilized this compound.
Storage Conditions
| Form | Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C | 1 year[6] | Protect from light and moisture.[6] |
| -80°C | 2 years[6] | ||
| In Solvent | -20°C | 6 months[4] | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | 6 months[4] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Dissolution in Water | Concentration may be too high for aqueous solubility alone. | Add acetonitrile dropwise to the aqueous solution while mixing until the peptide fully dissolves. |
| Precipitation of Reconstituted Solution Upon Storage | The compound has limited stability in solution. | It is highly recommended to prepare solutions fresh for each experiment.[6] If short-term storage is necessary, ensure it is aliquoted and stored at -80°C. |
| Loss of Biological Activity | Improper storage of lyophilized powder (e.g., exposure to moisture or light). Repeated freeze-thaw cycles of the reconstituted solution. Instability of the peptide in solution over time. | Store the lyophilized powder as recommended, protected from light and moisture.[6] Aliquot the reconstituted solution into single-use volumes to avoid freeze-thaw cycles. Always use freshly prepared solutions whenever possible.[6] |
| Variability in Experimental Results | Inconsistent concentration of the reconstituted solution. Degradation of the peptide. | Ensure the lyophilized powder is fully dissolved before use. Prepare fresh solutions for each set of experiments to minimize variability due to degradation. |
Signaling Pathway
This compound is a selective agonist of the Endothelin B (ETB) receptor, a G-protein coupled receptor. Activation of the ETB receptor can trigger multiple downstream signaling cascades, including those involved in vasodilation, cell proliferation, and survival.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. This compound | ETB Receptors | Tocris Bioscience [tocris.com]
- 3. Sovateltide Mediated Endothelin B Receptors Agonism and Curbing Neurological Disorders [mdpi.com]
- 4. Sovateltide (IRL1620, PMZ-1620) | ETB receptor agonist | Probechem Biochemicals [probechem.com]
- 5. medrxiv.org [medrxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Safety and Efficacy of Sovateltide (this compound) in a Multicenter Randomized Controlled Clinical Trial in Patients with Acute Cerebral Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: IRL-1620 and BQ-788 in the Validation of ETB Receptor Activation
For researchers, scientists, and drug development professionals, understanding the precise pharmacological tools for studying the endothelin B (ETB) receptor is crucial. This guide provides an objective comparison of IRL-1620, a potent and selective ETB receptor agonist, and BQ-788, a potent and selective ETB receptor antagonist. By presenting supporting experimental data and detailed protocols, this document aims to facilitate the selection of the appropriate compound for validating ETB receptor activation and investigating its physiological and pathophysiological roles.
The endothelin system, comprising endothelins and their receptors, plays a critical role in vascular homeostasis and is implicated in a range of diseases. The ETB receptor, a G-protein coupled receptor, is a key component of this system. Its activation can lead to diverse cellular responses, including vasodilation, vasoconstriction, and cell proliferation. To dissect the complex signaling of the ETB receptor, highly selective modulators are indispensable. This compound and BQ-788 represent two such critical tools, acting as the 'on' and 'off' switches for ETB receptor activity, respectively.
Performance Comparison: this compound vs. BQ-788
This compound (Suc-[Glu9,Ala11,15]-ET-1(8-21)) is a synthetic analog of endothelin-1 and is recognized as one of the most potent and specific agonists for the ETB receptor.[1] Conversely, BQ-788 is a potent and highly selective competitive antagonist of the ETB receptor.[2][3] Their opposing mechanisms of action make them an ideal pair for validating ETB receptor-mediated effects in various experimental models.
Quantitative Data Summary
The following table summarizes the key pharmacological parameters of this compound and BQ-788, highlighting their high affinity and selectivity for the ETB receptor over the ETA receptor.
| Parameter | This compound (Agonist) | BQ-788 (Antagonist) | Reference(s) |
| Binding Affinity | |||
| ETB Receptor (Ki) | 16 pM | - | [4] |
| ETB Receptor (IC50) | - | 1.2 nM | [2][3] |
| ETA Receptor (Ki) | 1.9 µM (1900 nM) | - | |
| ETA Receptor (IC50) | - | 1300 nM | [2][3] |
| Selectivity | |||
| ETB vs. ETA | ~120,000-fold | ~1083-fold | [2][3][4] |
| Functional Activity | |||
| EC50 (Ca2+ mobilization) | 2.38 nM (for Endothelin-1) | - | [5] |
| pA2 (Vasoconstriction Assay) | - | 8.4 | [2][3] |
Note: The EC50 value for this compound in a calcium mobilization assay was not explicitly found in the search results. The provided value is for the endogenous agonist Endothelin-1 as a reference for a typical ETB receptor agonist potency in this type of assay.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the ETB receptor signaling pathway and a typical experimental workflow for validating ETB receptor activation using this compound and BQ-788.
Caption: ETB receptor signaling cascade initiated by this compound and inhibited by BQ-788.
Caption: General workflow for validating ETB receptor activation using this compound and BQ-788.
Detailed Experimental Protocols
Here are detailed methodologies for key experiments used to characterize the activity of this compound and BQ-788 on the ETB receptor.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (IC50 of BQ-788 and Ki of this compound) of the compounds to the ETB receptor.
-
Cell/Tissue Preparation:
-
Use cell lines endogenously expressing or recombinantly overexpressing the human ETB receptor (e.g., human Girardi heart cells) or membrane preparations from tissues rich in ETB receptors.[2][3]
-
Homogenize cells or tissues in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare a membrane fraction by centrifugation.[6]
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[6]
-
-
Assay Procedure:
-
In a 96-well plate, add the cell membrane preparation (typically 3-20 µg of protein per well).[6]
-
Add increasing concentrations of the unlabeled competitor (this compound or BQ-788).
-
Add a fixed concentration of a radiolabeled ETB receptor ligand, such as [125I]-ET-1.[2][3]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[6]
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine) using a cell harvester. This separates the bound from the free radioligand.[6]
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
For the agonist this compound, the Ki value can be calculated from its IC50 using the Cheng-Prusoff equation.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to activate the ETB receptor and cause an increase in intracellular calcium, and the ability of BQ-788 to block this effect.
-
Cell Preparation:
-
Plate cells expressing the ETB receptor in a 96-well or 384-well black-walled, clear-bottom plate and grow to near confluence.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for a specified time (e.g., 30-60 minutes) at 37°C.[7]
-
Wash the cells to remove the excess dye.
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
To determine the agonistic effect of this compound, add varying concentrations of this compound to the wells and measure the fluorescence intensity over time.
-
To determine the antagonistic effect of BQ-788, pre-incubate the cells with varying concentrations of BQ-788 for a defined period before adding a fixed concentration (e.g., EC80) of this compound.
-
Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
For this compound, plot the peak fluorescence response against the logarithm of its concentration to determine the EC50 value.
-
For BQ-788, plot the response to this compound in the presence of different concentrations of BQ-788 to determine its inhibitory effect and calculate its IC50.
-
In Vitro Vasoconstriction/Vasodilation Assay
This assay assesses the functional effect of this compound and BQ-788 on blood vessel tone, a physiologically relevant output of ETB receptor activation.
-
Tissue Preparation:
-
Isolate arterial rings (e.g., rabbit pulmonary artery or rat aorta) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O2 and 5% CO2 at 37°C.[2][3][8]
-
Connect the arterial rings to an isometric force transducer to record changes in tension.
-
-
Assay Procedure:
-
Allow the tissues to equilibrate under a resting tension.
-
To test for agonistic activity, add cumulative concentrations of this compound to the organ bath and record the contractile or relaxant response.
-
To test for antagonistic activity, pre-incubate the tissues with a fixed concentration of BQ-788 before constructing a concentration-response curve for an ETB agonist (e.g., this compound or sarafotoxin S6c).[2][3]
-
-
Data Analysis:
-
For this compound, plot the change in tension against the logarithm of its concentration to determine its potency and efficacy.
-
For BQ-788, the pA2 value, a measure of the potency of a competitive antagonist, can be determined from the rightward shift of the agonist concentration-response curve in the presence of the antagonist.[2][3] A pA2 of 8.4 indicates a high affinity of BQ-788 for the ETB receptor.[2][3]
-
ERK Phosphorylation Assay
This assay measures the activation of a key downstream signaling molecule, Extracellular signal-Regulated Kinase (ERK), following ETB receptor stimulation.
-
Cell Culture and Treatment:
-
Culture cells expressing ETB receptors to a suitable confluency.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Treat the cells with this compound for various time points and at different concentrations.
-
For antagonist studies, pre-treat the cells with BQ-788 before stimulating with this compound.
-
-
Protein Extraction and Western Blotting:
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Incubate with the appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK.
-
Normalize the p-ERK signal to the total ERK signal to account for any variations in protein loading.
-
Compare the levels of ERK phosphorylation across the different treatment groups to determine the effect of this compound and its blockade by BQ-788.
-
Conclusion
This compound and BQ-788 are powerful and selective pharmacological tools for the investigation of ETB receptor function. Their opposing and well-characterized activities make them essential for validating ETB receptor-mediated signaling pathways and physiological responses. This guide provides a comprehensive overview of their comparative performance, supported by quantitative data and detailed experimental protocols, to aid researchers in designing and interpreting experiments aimed at unraveling the complexities of the endothelin system.
References
- 1. A potent and specific agonist, Suc-[Glu9,Ala11,15]-endothelin-1(8-21), IRL 1620, for the ETB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BQ-788, a selective endothelin ET(B) receptor antagonist [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. innoprot.com [innoprot.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. academic.oup.com [academic.oup.com]
IRL-1620 Demonstrates Neuroprotective Efficacy in Ischemic Stroke Models
A comprehensive review of preclinical and clinical data highlights the potential of IRL-1620 (sovateltide), a selective endothelin-B receptor agonist, as a therapeutic agent for ischemic stroke. Studies in various animal models and human clinical trials show that this compound can reduce neurological damage and improve functional outcomes, primarily through mechanisms that enhance cerebral blood flow, promote neurovascular remodeling, and exert anti-apoptotic effects.
This compound has shown promise in preclinical studies, significantly reducing infarct volume and improving neurological deficits in rat models of ischemic stroke.[1] These benefits are attributed to its role as an endothelin-B (ETB) receptor agonist, which leads to vasodilation and increased cerebral blood flow.[1][2] The neuroprotective effects of this compound have been observed in both adult and pediatric rat models of middle cerebral artery occlusion (MCAO).[1][2] Furthermore, clinical trials have indicated that sovateltide is safe and well-tolerated in humans, with evidence of improved neurological outcomes in patients with acute cerebral ischemic stroke.[3][4]
Comparative Efficacy in Preclinical Ischemic Stroke Models
In a permanent middle cerebral artery occlusion (MCAO) rat model, treatment with this compound resulted in significant improvements across various neurological and motor function tests when compared to vehicle-treated groups.[5] Studies have demonstrated a reduction in infarct volume by as much as 70-80% in adult rats treated with this compound.[1] The therapeutic effects of this compound were effectively blocked by the ETB receptor antagonist BQ788, confirming the crucial role of ETB receptor activation in its mechanism of action.[5][6]
| Parameter | This compound Treatment | Vehicle Control | BQ788 (ETB Antagonist) + this compound | Reference |
| Infarct Volume (mm³) (Pediatric Rat MCAO) | 41.4 ± 35.4 | 115.4 ± 40.9 | Effects of this compound blocked | [1][2] |
| Infarct Volume Reduction (Adult Rat MCAO) | 70-80% reduction | - | - | [1] |
| Infarct Volume Reduction (Acute Study) | 83.66% | - | - | [6] |
| Infarct Volume Reduction (Chronic Study) | 69.49% | - | - | [6] |
| Neurological & Motor Function | Significant improvement | - | No improvement | [5] |
| Oxidative Stress | Reduced | Increased | Similar to vehicle | [5] |
Clinical Trial Outcomes
A multicenter, randomized, controlled clinical trial involving patients with acute cerebral ischemic stroke demonstrated that sovateltide was safe and led to improved neurological outcomes 90 days after treatment.[3] Patients treated with sovateltide showed a greater likelihood of complete recovery, defined by a National Institutes of Health Stroke Scale (NIHSS) score of 0 and a Barthel Index (BI) of 100.[3]
| Outcome Measure (at Day 90) | Sovateltide Group | Saline Group | p-value | Reference |
| Complete Recovery (NIHSS=0 & BI=100) | Significantly greater | - | < 0.05 | [3] |
| Complete Recovery (mRS=0) | No significant difference | - | Not significant | [3] |
| Quality of Life (EQ-5D & SSQoL) | Improved | - | - | [3] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The most common preclinical model cited is the permanent middle cerebral artery occlusion (MCAO) model in rats. The general procedure is as follows:
-
Anesthesia: Rats are anesthetized.
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery. A filament is inserted through the external carotid artery and advanced into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Drug Administration: this compound or a vehicle (saline) is administered intravenously. In some studies, the ETB antagonist BQ788 is administered prior to this compound to investigate the mechanism of action.[5]
-
Assessment: Neurological deficit and motor function are assessed at various time points post-MCAO. The brains are then evaluated for infarct area, oxidative stress parameters, and protein levels of ET receptors.[5]
Signaling Pathway and Experimental Workflow
Proposed Signaling Pathway of this compound in Ischemic Stroke
Caption: Signaling pathway of this compound in ischemic stroke.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Preclinical experimental workflow for this compound.
References
- 1. Neuroprotective Effect of this compound, an Endothelin B Receptor Agonist, on a Pediatric Rat Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Neuroprotective Effect of this compound, an Endothelin B Receptor Agonist, on a Pediatric Rat Model of Middle Cerebral Artery Occlusion [frontiersin.org]
- 3. Safety and Efficacy of Sovateltide (this compound) in a Multicenter Randomized Controlled Clinical Trial in Patients with Acute Cerebral Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medrxiv.org [medrxiv.org]
- 5. Endothelin B receptor agonist, this compound, reduces neurological damage following permanent middle cerebral artery occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Neuroprotective Efficacy of IRL-1620 in Ischemic Stroke
This guide provides a comparative analysis of the neuroprotective effects of IRL-1620, an endothelin-B receptor agonist, against other neuroprotective agents investigated in preclinical models of ischemic stroke. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a therapeutic agent.
Introduction to Neuroprotection in Ischemic Stroke
Ischemic stroke, characterized by a disruption of blood flow to the brain, initiates a complex cascade of events leading to neuronal death and neurological deficits. Neuroprotective agents aim to interrupt this cascade, preserving brain tissue and improving functional outcomes. Numerous compounds have been investigated; however, translating preclinical efficacy to clinical success has been challenging. This guide focuses on the preclinical evidence for this compound and compares it with three other agents that have undergone significant preclinical investigation: Edaravone, NXY-059, and Cerebrolysin.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize the quantitative data on the neuroprotective efficacy of this compound and comparator drugs in the widely used middle cerebral artery occlusion (MCAO) rat model of ischemic stroke.
Table 1: Reduction in Infarct Volume in MCAO Rat Models
| Compound | Dosage | Time of Administration | Infarct Volume Reduction (%) | Reference(s) |
| This compound | 5 µg/kg, IV (multiple doses) | 2, 4, and 6 hours post-MCAO | ~70-80% | |
| Edaravone | 3 mg/kg, IV | Within 24 hours of MCAO | ~25-50% | |
| NXY-059 | 30-60 mg/kg/hour, IV | Shortly after MCAO for 24 hours | Significant reduction (specific % varies) | |
| Cerebrolysin | 2.5-5.0 ml/kg, IV | 4 hours post-MCAO (daily for 10 days) | Significant reduction (dose-dependent) |
Table 2: Improvement in Neurological Function in MCAO Rat Models
| Compound | Neurological Assessment | Improvement | Reference(s) |
| This compound | Neurological score, grip test, foot-fault error | Significant improvement | |
| Edaravone | Not specified in detail | Attenuated neurological deficits | |
| NXY-059 | Neurological impairment score | Significant improvement | |
| Cerebrolysin | Modified Neurological Severity Score (mNSS) | Significant, dose-dependent improvement |
Mechanisms of Action and Signaling Pathways
The neuroprotective effects of these agents are mediated through distinct and overlapping signaling pathways.
This compound: As a selective endothelin-B (ETB) receptor agonist, this compound is thought to exert its neuroprotective effects through multiple mechanisms. Activation of ETB receptors on endothelial cells stimulates the release of nitric oxide (NO), leading to vasodilation and increased cerebral blood flow (CBF) to the ischemic penumbra. Additionally, this compound has been shown to upregulate vascular endothelial growth factor (VEGF), promoting angiogenesis and neurogenesis. Downstream signaling is believed to involve the pro-survival PI3K/Akt pathway, which in turn can modulate the expression and function of the Bcl-2 family of apoptosis-regulating proteins, leading to an anti-apoptotic effect.
Edaravone: This agent primarily acts as a potent free radical scavenger. It mitigates oxidative stress by neutralizing reactive oxygen species (ROS), thereby inhibiting lipid peroxidation and protecting cell membranes from damage. Edaravone has also been shown to have anti-inflammatory properties.
NXY-059: NXY-059 is a nitrone-based free radical trapping agent. Its mechanism is centered on scavenging free radicals produced during the ischemic cascade, thus reducing oxidative damage to neurons and other cells. Despite promising preclinical data, NXY-059 failed to show efficacy in large-scale clinical trials.
Cerebrolysin: This is a mixture of low-molecular-weight neuropeptides and free amino acids derived from porcine brain tissue. It is considered a pleiotropic agent, acting similarly to neurotrophic factors. Its neuroprotective properties are attributed to its ability to inhibit apoptosis and promote neurogenesis.
Signaling Pathway Diagrams
IRL-1620: A Novel Endothelin-B Receptor Agonist Compared with Standard of Care and Emerging Therapies for Neurological Disorders
A comprehensive guide for researchers, scientists, and drug development professionals on the clinical trial results and outcomes of IRL-1620, a promising new therapeutic agent. This guide provides a detailed comparison with current treatments for acute ischemic stroke and explores its potential in Alzheimer's disease.
Executive Summary
This compound (sovateltide) is a selective endothelin-B (ET-B) receptor agonist that has demonstrated neuroprotective and neuroregenerative properties in preclinical and clinical studies. Primarily investigated for acute ischemic stroke, Phase II clinical trial data suggests this compound is safe, well-tolerated, and may lead to improved neurological outcomes. This guide provides a detailed analysis of the available clinical trial data for this compound, comparing it with the current standards of care for acute ischemic stroke—intravenous thrombolysis with alteplase and tenecteplase, and endovascular thrombectomy. Additionally, it explores the preclinical evidence supporting the potential application of this compound in Alzheimer's disease.
Comparison of this compound with Standard of Care for Acute Ischemic Stroke
The following tables summarize the quantitative data from clinical trials of this compound and the current standard treatments for acute ischemic stroke.
Table 1: Efficacy Outcomes of this compound vs. Placebo in Acute Ischemic Stroke (Phase II)
| Outcome Measure | This compound (n=18) | Placebo (Saline) (n=18) | p-value | Odds Ratio (OR) |
| Improvement in mRS ≥ 2 points at 90 days | 60% | 40% | 0.0519 | 5.25[1][2] |
| Improvement in BI ≥ 40 points at 90 days | 64% | 36% | 0.0112 | 12.44[1][2] |
| Improvement in NIHSS ≥ 6 points at 90 days | 56% | 43% | 0.2714 | 2.275[1][2] |
| Complete Recovery (NIHSS=0 & BI=100) at 90 days | Significantly greater than placebo | - | < 0.05 | - |
| Complete Recovery (mRS=0) at 90 days | No significant difference | - | - | - |
mRS: modified Rankin Scale; BI: Barthel Index; NIHSS: National Institutes of Health Stroke Scale.
Table 2: Comparison of Safety and Efficacy of Thrombolytic Agents in Acute Ischemic Stroke
| Outcome Measure | Alteplase (various trials) | Tenecteplase (various trials) |
| Excellent Functional Outcome (mRS 0-1) at 90 days | ~42% (vs. 32% in placebo)[3] | Non-inferior, and in some studies, slightly better than alteplase[4] |
| Symptomatic Intracranial Hemorrhage (sICH) | ~3-7%[3] | Similar or slightly lower rates compared to alteplase[3][4] |
| Mortality at 90 days | ~18% (vs. 21% in placebo)[5] | Similar to alteplase[4] |
Table 3: Outcomes of Endovascular Thrombectomy in Large Vessel Occlusion Stroke
| Outcome Measure | Endovascular Thrombectomy + Medical Care | Medical Care Alone |
| Functional Independence (mRS 0-2) at 90 days | ~20-53%[6][7][8] | ~7%[6] |
| Mortality at 90 days | ~15-29%[7] | Similar to or higher than thrombectomy group[5][6] |
| Symptomatic Intracranial Hemorrhage (sICH) | ~5-6%[5] | Generally lower than thrombectomy group |
Experimental Protocols
This compound Phase II Clinical Trial Protocol
A prospective, multicenter, randomized, double-blind, placebo-controlled study was conducted to evaluate the safety and efficacy of sovateltide in patients with acute cerebral ischemic stroke.[1][2][3]
-
Inclusion Criteria: Adult males and females (18-70 years) with a radiologically confirmed ischemic stroke within the last 24 hours.[3]
-
Exclusion Criteria: Patients with intracranial hemorrhage and those receiving endovascular therapy.[3]
-
Treatment Groups:
-
Standard of Care: All patients in both groups received the standard of care for stroke.[1][2][3]
-
Efficacy Evaluation: Neurological outcomes were assessed using the National Institute of Health Stroke Scale (NIHSS), modified Rankin Scale (mRS), and Barthel Index (BI) from day 1 through day 90. Quality of life was measured using the EuroQoL-5 Dimensions (EQ-5D) and Stroke-Specific Quality of Life (SSQoL) at 60 and 90 days.[3]
-
Primary Objective: Safety and tolerability.[3]
-
Secondary Objective: Efficacy in improving neurological outcomes.[3]
Standard of Care Protocols for Acute Ischemic Stroke
-
Intravenous Thrombolysis (Alteplase/Tenecteplase): Administered to eligible patients within a specific time window from symptom onset (typically 3 to 4.5 hours). The goal is to dissolve the blood clot causing the stroke.
-
Endovascular Thrombectomy: A mechanical procedure to remove the clot from a large cerebral artery. It is indicated for patients with large vessel occlusion, often performed in conjunction with intravenous thrombolysis, and can be initiated up to 24 hours from symptom onset in selected patients.[9]
Signaling Pathways and Mechanism of Action of this compound
This compound is a selective agonist for the endothelin-B (ET-B) receptor.[10] Activation of ET-B receptors on endothelial cells and neuronal progenitor cells is believed to mediate its neuroprotective and neuroregenerative effects.
Caption: Signaling pathway of this compound via the Endothelin-B receptor.
The proposed mechanism of action involves:
-
Increased Cerebral Blood Flow: Activation of ET-B receptors on endothelial cells leads to the production of nitric oxide (NO), a potent vasodilator, which increases blood flow to the ischemic brain tissue.[11]
-
Neuroprotection: this compound has been shown to have anti-apoptotic (anti-cell death) effects, protecting neurons from ischemic damage.[5]
-
Neuroregeneration: Stimulation of ET-B receptors promotes neurogenesis (the formation of new neurons) and angiogenesis (the formation of new blood vessels), contributing to brain repair after a stroke.
Experimental Workflow for a Typical Preclinical Study of this compound
Caption: A typical experimental workflow for preclinical evaluation of this compound.
This compound for Alzheimer's Disease: Preclinical Evidence
While clinical trials have focused on stroke, preclinical studies suggest a potential role for this compound in Alzheimer's disease. In rat models of Alzheimer's disease induced by beta-amyloid injection, this compound treatment has been shown to:
-
Improve Cognitive Function: Reverse memory deficits by 50-60%.[8]
-
Reduce Oxidative Stress: Decrease markers of oxidative stress in the brain by 45-50%.[8]
-
Promote Neurovascular Remodeling: Increase the expression of vascular endothelial growth factor (VEGF) and nerve growth factor (NGF), which are crucial for blood vessel and neuron health.[8][9]
These findings suggest that by stimulating ET-B receptors, this compound may offer a novel therapeutic approach for Alzheimer's disease by enhancing brain repair mechanisms.[9]
Comparison with Alternatives for Alzheimer's Disease
Current FDA-approved treatments for Alzheimer's disease primarily provide symptomatic relief and do not halt disease progression. These include cholinesterase inhibitors and NMDA receptor antagonists. Other alternative treatments being investigated include anti-amyloid monoclonal antibodies, anti-inflammatory drugs, and therapies targeting tau pathology.[12][13] this compound's mechanism of promoting neuroregeneration and improving cerebral blood flow presents a distinct and potentially complementary approach to these existing and emerging therapies.
Conclusion
This compound (sovateltide) represents a promising, first-in-class therapeutic agent with a novel mechanism of action. The results from the Phase II clinical trial in acute ischemic stroke are encouraging, demonstrating a good safety profile and suggesting potential efficacy in improving neurological outcomes. Compared to the standard of care, which focuses on clot dissolution or removal, this compound offers a neuroprotective and neuroregenerative approach.
Further larger-scale Phase III trials are necessary to definitively establish the efficacy and safety of this compound in acute ischemic stroke. The preclinical data in Alzheimer's disease models also warrants further investigation to determine if this novel mechanism can be translated into a viable treatment for this devastating neurodegenerative disease. For researchers and drug development professionals, this compound presents an exciting new avenue for therapeutic intervention in neurological disorders characterized by neuronal damage and impaired cerebral blood flow.
References
- 1. Endothelin B receptor agonist, this compound, provides long-term neuroprotection in cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Phase IIB/III Trial of Tenecteplase in Acute Ischemic Stroke: Results of a Prematurely Terminated Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. binasss.sa.cr [binasss.sa.cr]
- 5. The Efficacy and Safety of Thrombectomy in Stroke With Extended Lesion and Extended Time Window - American College of Cardiology [acc.org]
- 6. Sovateltide Mediated Endothelin B Receptors Agonism and Curbing Neurological Disorders [mdpi.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Endothelin@25 – new agonists, antagonists, inhibitors and emerging research frontiers: IUPHAR Review 12 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stimulation of endothelin B receptors by this compound decreases the progression of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. results2021.ref.ac.uk [results2021.ref.ac.uk]
- 13. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
A Comparative Meta-Analysis of Preclinical Studies on IRL-1620 for Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of IRL-1620 with Alternative Neuroprotective Agents in Preclinical Stroke Models.
This guide provides a comprehensive meta-analysis of preclinical data for this compound, a selective endothelin-B receptor agonist, and compares its neuroprotective efficacy with other therapeutic alternatives investigated in animal models of ischemic stroke. The information is intended to offer a consolidated resource for researchers and professionals in the field of neuropharmacology and stroke therapy development.
Executive Summary
This compound has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke, primarily through its action as an endothelin-B (ET-B) receptor agonist. This mechanism is believed to promote neurogenesis and angiogenesis, leading to reduced infarct volume and improved neurological outcomes. This guide presents a comparative analysis of this compound against other neuroprotective agents, including Citicoline, NXY-059, Human Urinary Kallidinogenase (HUK), Ginkgolide, and Mesenchymal Stem Cells (MSCs). The comparison is based on quantitative data from various preclinical studies, detailed experimental protocols, and an illustration of the key signaling pathways.
Comparative Data on Neuroprotective Efficacy
The following tables summarize the quantitative outcomes from preclinical studies of this compound and its alternatives in rodent models of middle cerebral artery occlusion (MCAO), a common experimental model for ischemic stroke.
Table 1: Comparison of Infarct Volume Reduction
| Compound/Therapy | Animal Model | Dosage | Timing of Administration | Infarct Volume Reduction (%) vs. Vehicle | Citation(s) |
| This compound | Rat (MCAO) | 5 µg/kg, IV | 2, 4, and 6 hours post-occlusion | ~69-83% | [1] |
| Citicoline | Rat (MCAO) | 250-500 mg/kg, IP | 30 mins to 24 hours post-occlusion | ~28-52% | [2][3] |
| NXY-059 | Rat (MCAO) | 10-30 mg/kg/h, IV infusion | 5 mins to 4 hours post-occlusion | ~43-59% | [4][5] |
| Human Urinary Kallidinogenase (HUK) | Rat (MCAO) | 0.15 PNAU/kg, IV | Immediately to 24 hours post-occlusion | Significant reduction (exact % varies) | [6][7] |
| Ginkgolide | Mouse (tMCAO) | 3.5-14.0 mg/kg, IP | Daily for 2 weeks post-occlusion | Significant reduction (exact % varies) | [8][9] |
| Mesenchymal Stem Cells (MSCs) | Rat (MCAO) | 1x10^6 to 8x10^6 cells, IV or IC | 24 hours to 7 days post-occlusion | Significant reduction (exact % varies) |
Table 2: Comparison of Neurological Deficit Improvement
| Compound/Therapy | Animal Model | Dosage | Timing of Administration | Neurological Outcome Improvement | Citation(s) |
| This compound | Rat (MCAO) | 5 µg/kg, IV | 2, 4, and 6 hours post-occlusion | Significant improvement in neurological scores | |
| Citicoline | Rat (MCAO) | 100-500 mg/kg, IP | Daily for 10 days post-occlusion | Significant improvement in sensorimotor recovery | [1] |
| NXY-059 | Rat (MCAO) | 10-30 mg/kg/h, IV infusion | Up to 4 hours post-occlusion | Significant reduction in motor impairment and neglect | [4] |
| Human Urinary Kallidinogenase (HUK) | Rat (MCAO) | 0.15 PNAU/kg, IV | Daily for 7 days post-occlusion | Significant improvement in neurological function | [6] |
| Ginkgolide | Mouse (tMCAO) | 3.5-14.0 mg/kg, IP | Daily for 2 weeks post-occlusion | Attenuated neurological impairments | [8] |
| Mesenchymal Stem Cells (MSCs) | Rat (MCAO) | 1x10^6 to 8x10^6 cells, IV or IC | 24 hours to 7 days post-occlusion | Significant improvement in neurological function |
Detailed Experimental Protocols
The following are generalized experimental protocols for inducing ischemic stroke and administering the respective treatments as synthesized from the preclinical literature.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a standard procedure to induce focal cerebral ischemia.
-
Animal Preparation: Adult male Wistar or Sprague-Dawley rats (250-300g) are anesthetized, typically with an intraperitoneal injection of ketamine and xylazine.
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and a nylon monofilament is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia Duration: The occlusion can be permanent or transient. For transient MCAO, the filament is withdrawn after a specific period (e.g., 90 minutes) to allow for reperfusion.
-
Confirmation of Ischemia: A significant drop in cerebral blood flow is confirmed using techniques like laser Doppler flowmetry.
Treatment Administration Protocols
-
This compound: Administered intravenously (IV) at a dose of 5 µg/kg at 2, 4, and 6 hours following MCAO.
-
Citicoline: Typically administered intraperitoneally (IP) at doses ranging from 100 to 500 mg/kg. The initial dose is often given within 24 hours of MCAO, followed by daily injections for a specified period (e.g., 10 days).[1]
-
NXY-059: Administered as a continuous IV infusion at doses of 10-30 mg/kg/h, starting as early as 5 minutes and up to 4 hours post-MCAO.[4][5]
-
Human Urinary Kallidinogenase (HUK): Administered intravenously at a dose of 0.15 PNAU/kg, with treatment initiated at various time points from immediately after MCAO up to 24 hours.[6][7]
-
Ginkgolide: Administered intraperitoneally at doses of 3.5 to 14.0 mg/kg, typically given as a daily injection for two weeks following the induction of ischemia.[8]
-
Mesenchymal Stem Cells (MSCs): Administered either intravenously or intracerebrally at doses ranging from 1x10^6 to 8x10^6 cells. The timing of administration varies widely, from 24 hours to several days post-MCAO.
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
This compound's neuroprotective effects are mediated through the activation of the Endothelin-B (ET-B) receptor. This G-protein coupled receptor, upon binding with this compound, initiates a signaling cascade that promotes neurogenesis and angiogenesis, contributing to neuronal repair and functional recovery after ischemic injury.
Caption: this compound signaling cascade.
Experimental Workflow for Preclinical Stroke Studies
The typical workflow for evaluating neuroprotective agents in a preclinical setting is illustrated below.
Caption: Preclinical stroke study workflow.
Conclusion
The preclinical data strongly suggest that this compound is a promising neuroprotective agent for the treatment of ischemic stroke. Its efficacy in reducing infarct volume and improving neurological function in animal models is comparable, and in some cases superior, to other investigated alternatives. The unique mechanism of action, targeting the ET-B receptor to promote endogenous repair mechanisms like neurogenesis and angiogenesis, distinguishes it from many other neuroprotectants.
This comparative guide highlights the potential of this compound and provides a framework for researchers to evaluate its performance against other therapeutic strategies. Further head-to-head preclinical studies and well-designed clinical trials are warranted to fully elucidate the therapeutic potential of this compound in human ischemic stroke.
References
- 1. Adult neurogenesis and the molecular signalling pathways in brain: the role of stem cells in adult hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiogenic signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiogenesis Pathways | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Signaling in Adult Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vascular Endothelin Receptor Type B: Structure, Function and Dysregulation in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stimulation of endothelin B receptors by this compound decreases the progression of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
Validating the Anti-Apoptotic Pathway of IRL-1620: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the molecular and cellular effects of IRL-1620, a selective endothelin-B (ETB) receptor agonist, in preventing apoptosis, particularly in the context of neuronal cells. The data presented herein is primarily derived from preclinical studies investigating its neuroprotective properties in a rat model of cerebral ischemia. This document serves as a resource for researchers seeking to understand and potentially validate the anti-apoptotic mechanisms of this compound.
Comparative Analysis of Anti-Apoptotic Markers
The efficacy of this compound in mitigating apoptotic cell death has been quantified by assessing key molecular markers in the apoptotic signaling cascade. The following table summarizes the comparative performance of this compound against a vehicle control in an animal model of permanent middle cerebral artery occlusion (MCAO), a common model for inducing cerebral ischemia and subsequent apoptosis.
| Marker | Method | Vehicle-Treated MCAO | This compound-Treated MCAO | Outcome with this compound |
| Phospho-Akt (pAkt) | Western Blot | Baseline | Increased [1][2] | Activation of pro-survival signaling |
| Total Bad | Western Blot | Baseline | Decreased [1][2] | Inhibition of a pro-apoptotic protein |
| Bcl-2 (Anti-apoptotic) | Western Blot | Decreased | Attenuated Decrease [1][2] | Maintenance of anti-apoptotic protection |
| Bax (Pro-apoptotic) | Western Blot | Increased | Attenuated Increase [1][2] | Reduction of pro-apoptotic signaling |
| Mitochondrial Bax | Immunofluorescence | Increased | Significantly Decreased [1] | Prevention of mitochondrial-mediated apoptosis |
| TUNEL-Positive Cells | TUNEL Assay | Significantly High | Significantly Reduced [1][2] | Decreased DNA fragmentation and cell death |
Signaling Pathway of this compound in Apoptosis Inhibition
The following diagram illustrates the proposed signaling cascade initiated by this compound binding to the ETB receptor, leading to the inhibition of apoptosis.
Caption: this compound anti-apoptotic signaling pathway.
Experimental Protocols
The validation of this compound's anti-apoptotic effects relies on a series of well-established experimental procedures. Below are the detailed methodologies for the key experiments cited.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This surgical model is used to induce focal cerebral ischemia, mimicking the conditions of a stroke and leading to neuronal apoptosis.
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Anesthesia: Anesthesia is induced and maintained throughout the surgical procedure.
-
Procedure:
-
A midline incision is made in the neck to expose the common carotid artery.
-
The external carotid artery is ligated.
-
A nylon monofilament is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery.
-
The occlusion is maintained for the desired duration (in this case, permanently).
-
-
Post-Operative Care: Animals receive post-operative care, including fluid administration and temperature regulation.
-
Treatment Administration: this compound (e.g., 5 μg/kg) or a vehicle solution is administered intravenously at specified time points post-occlusion (e.g., 2, 4, and 6 hours).
Western Blotting for Protein Expression
This technique is used to quantify the levels of specific proteins involved in the apoptotic pathway.
-
Sample Preparation:
-
Brain tissue from the ischemic hemisphere is harvested at specific time points (e.g., 7 hours, 24 hours).
-
The tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay.
-
-
Electrophoresis and Transfer:
-
Equal amounts of protein are separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., pAkt, Akt, Bad, Bcl-2, Bax).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This method is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Tissue Preparation:
-
Brains are harvested and fixed in paraformaldehyde.
-
The tissue is cryoprotected and sectioned.
-
-
Staining Procedure:
-
Brain sections are permeabilized.
-
The sections are incubated with a TUNEL reaction mixture containing TdT and fluorescently labeled dUTP.
-
The TdT enzyme catalyzes the addition of labeled dUTP to the 3'-hydroxyl ends of fragmented DNA.
-
-
Visualization and Quantification:
-
The sections are counterstained with a nuclear stain (e.g., DAPI).
-
TUNEL-positive cells are visualized using a fluorescence microscope.
-
The number of TUNEL-positive cells is counted in specific regions of interest.
-
Experimental Workflow for Validating Anti-Apoptotic Compounds
The following diagram outlines a logical workflow for the preclinical validation of a compound's anti-apoptotic properties in a cerebral ischemia model.
Caption: Preclinical workflow for apoptosis validation.
References
Long-Term Stroke Recovery: A Comparative Analysis of IRL-1620 and Alternative Therapies
For Researchers, Scientists, and Drug Development Professionals
The journey of stroke recovery is a complex process, with a critical need for therapeutic interventions that not only promote initial functional improvement but also sustain these gains long-term. This guide provides a comparative analysis of the investigational drug IRL-1620 (sovateltide) against established and emerging alternative therapies for stroke recovery. We present a synthesis of available experimental data, detailed methodologies, and visual representations of key pathways and workflows to facilitate an objective evaluation.
This compound (Sovateltide): A Novel Endothelin-B Receptor Agonist
This compound is a selective endothelin-B (ETB) receptor agonist that has shown promise in preclinical and clinical studies for acute ischemic stroke. Its proposed mechanism of action involves neuroprotection and neuroregeneration, aiming to improve neurological and motor functions.
Preclinical Evidence
In rat models of middle cerebral artery occlusion (MCAO), this compound treatment has been associated with significant reductions in infarct volume and neurological deficits.[1] Studies have shown that this compound provides neuroprotection at both 24 hours and 7 days post-occlusion, with a notable decrease in infarct volume.[2]
Clinical Trial Data
A Phase II clinical trial (NCT04046484) evaluated the safety and efficacy of this compound in patients with acute cerebral ischemic stroke.[3][4] An interim analysis of Phase II and III trials (NCT04046484, NCT04047563) also provided 30-day outcome data.[5][6] The most recent Phase III results were presented at the International Stroke Conference 2023, with 90-day follow-up data.[7]
Alternative Therapies in Stroke Rehabilitation
A variety of non-pharmacological interventions are utilized to enhance recovery after a stroke. These therapies often focus on neuroplasticity and functional retraining.
Constraint-Induced Movement Therapy (CIMT)
CIMT is a well-established rehabilitation technique that involves restraining the less-affected limb to force the use of the more-affected limb. This intensive therapy has demonstrated long-term benefits in improving upper extremity function.[8][9][10]
Mirror Therapy
Mirror therapy is a technique where a mirror is used to create a visual illusion of the affected limb moving normally. This visual feedback is thought to stimulate motor recovery. While promising, the evidence for its long-term effectiveness is still emerging from smaller studies.[11][12][13]
Acupuncture
Acupuncture, a traditional Chinese medicine technique, is increasingly being investigated for its potential role in stroke recovery. Some studies suggest it may offer benefits in improving motor function and quality of life, with some evidence of long-term effects.[5][14]
Quantitative Comparison of Treatment Efficacy
The following tables summarize the quantitative data from clinical trials of this compound and alternative therapies.
Table 1: this compound (Sovateltide) Phase II & III Clinical Trial Outcomes (90-Day Follow-up)
| Outcome Measure | This compound Group | Control Group (Standard of Care) | p-value | Citation |
| % of patients with ≥2 point improvement in mRS | 76.1% | 52.8% | 0.005 | [7] |
| % of patients with ≥6 point improvement in NIHSS | Not specified | Not specified | 0.019 | [7] |
| % of patients with ≥40 point improvement in Barthel Index | 64% | 36% | 0.0112 | [15] |
| % of patients with complete recovery (NIHSS=0, BI=100) | Significantly greater | Lower than this compound | <0.05 | [15] |
Table 2: Long-Term Efficacy of Alternative Therapies
| Therapy | Outcome Measure | Follow-up Duration | Results | Citation |
| Constraint-Induced Movement Therapy (CIMT) | Wolf Motor Function Test | 2 years | Sustained improvement in upper limb function | [8] |
| Motor Activity Log | 4 years | Self-reported hand use significantly higher than pre-treatment | [11] | |
| Acupuncture | Motor Assessment Scale, ADL Index, Nottingham Health Profile | 1 year | Significant improvement compared to controls | |
| Death or Dependency (Barthel Index) | 6 months | Trend towards fewer patients being dead or dependent | [12] | |
| Mirror Therapy | Canadian Occupational Performance Measure | Long-term (unspecified) | Maintained benefits in occupational performance | [11] |
| Fugl-Meyer Assessment | 6 months | Significant improvement in upper extremity function | [16] |
Experimental Protocols
This compound (Sovateltide) Clinical Trial Protocol (NCT04046484)
-
Study Design: A prospective, multicentric, randomized, double-blind, placebo-controlled Phase II study.[3]
-
Participants: Adult patients (18-70 years) with a radiologically confirmed acute ischemic stroke within the last 24 hours. Patients with intracranial hemorrhage or those receiving endovascular therapy were excluded.[4]
-
Intervention: Three doses of sovateltide (0.3 µg/kg each) administered as an intravenous bolus over 1 minute at an interval of 3 ± 1 hour on days 1, 3, and 6.[15]
-
Control: An equal volume of saline administered intravenously on the same schedule.[4]
-
Standard of Care: All patients in both groups received the best available standard of care for stroke.[4]
-
Outcome Measures: National Institute of Health Stroke Scale (NIHSS), modified Rankin Scale (mRS), and Barthel Index (BI) were assessed from day 1 through day 90. Quality of life was measured using the EuroQoL-5 Dimensions (EQ-5D) and Stroke-Specific Quality of Life (SSQoL) at 60 and 90 days.[4]
Constraint-Induced Movement Therapy (CIMT) Protocol
-
Core Components:
-
Restraint of the less-affected upper extremity: Typically using a padded mitt or sling for 90% of waking hours for two weeks.[9]
-
Intensive, repetitive, task-oriented training of the more-affected upper extremity: This involves "shaping" exercises, where tasks are gradually made more difficult, for up to 6 hours a day for 10 consecutive weekdays.[17]
-
Adherence-enhancing behavioral methods: A "transfer package" of strategies to encourage the use of the affected limb in the patient's daily life.[17]
-
-
Modified CIMT (mCIMT): Various protocols exist with reduced intensity and duration of restraint and training.[9]
Mirror Therapy Protocol
-
Setup: A mirror is placed in the patient's midsagittal plane, blocking the view of the affected limb while reflecting the movements of the unaffected limb.[18]
-
Procedure: The patient performs a series of movements with the unaffected limb while watching its reflection in the mirror, creating the illusion that the affected limb is moving.[18]
-
Session Duration and Frequency: Typically, sessions last for 30 minutes and are conducted daily for several weeks.[19] The exercises progress from simple movements to more complex, functional tasks.[19]
Acupuncture Protocol
-
Acupoint Selection: Specific acupoints are selected based on traditional Chinese medicine theory related to stroke recovery.
-
Needling Technique: Sterile, single-use needles are inserted at the selected acupoints and manipulated to elicit a "deqi" sensation.
-
Treatment Schedule: A typical course of treatment involves multiple sessions per week for several weeks.
Visualizing the Pathways and Processes
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound in stroke recovery.
Experimental Workflow of the this compound Phase II Clinical Trial
References
- 1. researchgate.net [researchgate.net]
- 2. Reversed Mirror Therapy (REMIT) after Stroke—A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Constraint-Induced Movement Therapy – Upper Extremity – Strokengine [strokengine.ca]
- 4. ahajournals.org [ahajournals.org]
- 5. Clinical Effects of Acupuncture for Stroke Patients Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Sovateltide Improved Neurologic Outcomes for Ischemic Stroke - - Practical Neurology [practicalneurology.com]
- 8. Constraint-induced movement therapy has significant long-term benefits for stroke patients | EurekAlert! [eurekalert.org]
- 9. Constraint-Induced Movement Therapy after Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Mechanism and Clinical Application of Constraint-Induced Movement Therapy in Stroke Rehabilitation [frontiersin.org]
- 11. research.aota.org [research.aota.org]
- 12. The effect of mirror therapy on upper-extremity function and activities of daily living in stroke patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of mirror therapy on upper limb motor function of patients with stroke: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. flintrehab.com [flintrehab.com]
- 15. Safety and Efficacy of Sovateltide (this compound) in a Multicenter Randomized Controlled Clinical Trial in Patients with Acute Cerebral Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of mirror therapy on upper extremity motor function in stroke patients: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uab.edu [uab.edu]
- 18. Mirror Therapy for Stroke Rehabilitation: A Viable Treatment Option - myotspot.com [myotspot.com]
- 19. saebo.com [saebo.com]
Assessing the Translational Potential of IRL-1620 for Acute Ischemic Stroke: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of IRL-1620 (Sovateltide), a novel endothelin-B receptor agonist, with current standard-of-care and alternative treatments for acute ischemic stroke. The content is based on publicly available preclinical and clinical trial data to objectively assess its translational potential.
Executive Summary
This compound is a selective endothelin-B (ETB) receptor agonist that has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke and promising results in Phase III clinical trials. Its mechanism of action, which promotes neurogenesis, angiogenesis, and inhibits apoptosis, offers a distinct approach compared to the current standard of care, which primarily focuses on reperfusion strategies like thrombolysis and mechanical thrombectomy. Clinical data suggests this compound improves neurological outcomes as an adjunct to the standard of care, positioning it as a potential first-in-class neuroregenerative therapy for acute ischemic stroke.
Mechanism of Action: this compound Signaling Pathway
This compound selectively binds to and activates ETB receptors, initiating a cascade of downstream signaling events that contribute to its neuroprotective and neuroregenerative effects. This pathway is distinct from thrombolytic agents that aim to dissolve the blood clot causing the ischemia.
Preclinical Data: this compound in a Rat Model of Ischemic Stroke
The efficacy of this compound has been evaluated in a rat model of permanent middle cerebral artery occlusion (MCAO), a standard preclinical model for ischemic stroke.
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO procedure is a widely used and well-standardized animal model for inducing focal cerebral ischemia that mimics human ischemic stroke. The intraluminal suture method is commonly employed.
Procedure:
-
Anesthesia: The rat is anesthetized.
-
Incision: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
Suture Insertion: A nylon monofilament suture with a blunted tip is introduced into the ECA and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
Occlusion and Reperfusion: For permanent MCAO, the suture is left in place. For transient MCAO, the suture is withdrawn after a specific period to allow for reperfusion.
-
Closure: The incision is sutured, and the animal is allowed to recover.
Experimental Protocol: Neurological Function Assessment in Rats
Neurological deficits following MCAO are assessed using a battery of behavioral tests.
Modified Neurological Severity Score (mNSS): This is a composite score evaluating motor, sensory, reflex, and balance functions. A higher score indicates a more severe neurological deficit.
Garcia Score: This scoring system assesses spontaneous activity, symmetry of limb movements, forelimb outstretching, climbing, body proprioception, and response to vibrissae touch. A lower score reflects a greater neurological deficit.
Experimental Protocol: Infarct Volume Measurement (TTC Staining)
The volume of the ischemic infarct in the brain is quantified using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
Procedure:
-
Brain Extraction: At a predetermined time point post-MCAO, the rat is euthanized, and the brain is rapidly removed.
-
Slicing: The brain is sliced into coronal sections of uniform thickness (e.g., 2 mm).
-
Staining: The slices are incubated in a TTC solution. Viable tissue with intact mitochondrial dehydrogenase activity stains red, while the infarcted tissue remains unstained (white).
-
Quantification: The unstained areas on each slice are measured, and the total infarct volume is calculated.
Preclinical Efficacy of this compound
| Outcome Measure | Vehicle Control | This compound (5 µg/kg) | % Improvement | Reference |
| Infarct Volume (mm³) at 7 days | 177.06 ± 13.21 | 54.06 ± 14.12 | ~69.5% | [1] |
| Neurological Score (Higher is worse) | Significantly higher deficit | Significantly lower deficit | - | [1] |
| Motor Function Tests | Significant impairment | Significant improvement | - | [1] |
Clinical Data: this compound (Sovateltide) in Acute Ischemic Stroke
A Phase III, multicentric, randomized, double-blind, placebo-controlled clinical trial evaluated the efficacy and safety of sovateltide as an adjunct to standard of care in patients with acute cerebral ischemic stroke.[2][3][4]
Clinical Trial Protocol
-
Population: Adult patients with acute cerebral ischemic stroke.
-
Intervention: Sovateltide administered intravenously in addition to the standard of care.
-
Control: Placebo (saline) administered in addition to the standard of care.
-
Primary Efficacy Endpoints: Neurological outcomes assessed at 90 days using the modified Rankin Scale (mRS) and the National Institutes of Health Stroke Scale (NIHSS).
-
Secondary Efficacy Endpoint: Barthel Index (BI) score at 90 days.
Clinical Efficacy of Sovateltide (Phase III Results)
| Outcome Measure (at 90 days) | Placebo + Standard of Care (n=78) | Sovateltide + Standard of Care (n=80) | p-value | Reference |
| Improvement of ≥2 points on mRS | 52.8% | 76.1% | 0.005 | [2][3] |
| Improvement of ≥6 points on NIHSS | 64.3% | 82.1% | 0.019 | [3] |
| Improvement of ≥40 points on BI | 61.4% | 76.1% | 0.064 | [3] |
mRS (modified Rankin Scale): 0 = No symptoms, 6 = Dead. A lower score indicates a better outcome. NIHSS (National Institutes of Health Stroke Scale): 0-42, with higher scores indicating greater stroke severity. BI (Barthel Index): 0-100, measuring performance in activities of daily living. A higher score indicates greater independence.
Comparison with Standard of Care and Alternatives
The current standard of care for acute ischemic stroke focuses on rapid reperfusion of the occluded cerebral artery.
Alteplase (Intravenous Thrombolysis)
Alteplase is a recombinant tissue plasminogen activator (t-PA) that is the mainstay of pharmacologic treatment for acute ischemic stroke within a 4.5-hour window from symptom onset.
| Outcome Measure (at 90 days) | Placebo | Alteplase | Reference |
| Favorable Outcome (mRS 0-1) | Varies across trials | Significantly higher than placebo | [5] |
| Symptomatic Intracranial Hemorrhage | Lower incidence | Higher incidence than placebo | [5] |
Mechanical Thrombectomy
Mechanical thrombectomy is an endovascular procedure to physically remove the clot from a large cerebral artery and is the standard of care for eligible patients with large vessel occlusion, typically within 24 hours of symptom onset.
| Outcome Measure (at 90 days) | Medical Management | Mechanical Thrombectomy | Reference |
| Favorable Outcome (mRS 0-2) | Varies across trials | Significantly higher than medical management alone | [6][7] |
Tenecteplase (Alternative Thrombolytic)
Tenecteplase is a modified version of t-PA with a longer half-life, allowing for single-bolus administration. Several trials have shown its non-inferiority to alteplase.
| Outcome Measure (at 90 days) | Alteplase | Tenecteplase | Reference |
| Excellent Functional Outcome (mRS 0-1) | 70.3% | 72.7% (non-inferior) | [8] |
| Symptomatic Intracranial Hemorrhage | Similar rates | Similar rates | [9] |
Translational Potential and Future Directions
The research on this compound presents a compelling case for its translational potential as a novel therapeutic for acute ischemic stroke.
-
Unique Mechanism of Action: Unlike current treatments that focus on reperfusion, this compound promotes the brain's own repair and regenerative mechanisms. This offers the potential for a wider therapeutic window and a complementary approach to existing therapies.
-
Strong Preclinical Evidence: The significant reduction in infarct volume and improvement in neurological function in a robust animal model provide a strong foundation for its clinical development.
-
Positive Clinical Trial Results: The Phase III clinical trial data demonstrates a statistically significant and clinically meaningful improvement in neurological outcomes in patients with acute ischemic stroke when this compound is added to the standard of care. The safety profile also appears favorable.
-
Adjunctive Therapy: The clinical trial design positions this compound as an adjunctive therapy to the standard of care, which could lead to a more straightforward integration into current treatment paradigms.
Future research should focus on:
-
Head-to-head preclinical studies directly comparing the efficacy of this compound with thrombolytic agents.
-
Further elucidation of the detailed molecular mechanisms underlying its neuroregenerative effects.
-
Larger, multinational clinical trials to confirm the efficacy and safety of sovateltide in a broader patient population.
Experimental Workflow: From Preclinical Model to Clinical Trial
References
- 1. Endothelin B receptor agonist, this compound, provides long-term neuroprotection in cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TTC Staining of Rat Brain Tissue Slices: A Staining Procedure to Differentiate Viable and Necrotic Tissue in Tissue Slices After Ischemia-Reperfusion Injury [jove.com]
- 3. Effect of TTC Treatment on Immunohistochemical Quantification of Collagen IV in Rat Brains after Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 6. Systematic and detailed analysis of behavioural tests in the rat middle cerebral artery occlusion model of stroke: Tests for long-term assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. binasss.sa.cr [binasss.sa.cr]
- 9. Tenecteplase vs. alteplase for treatment of acute ischemic stroke: A systematic review and meta-analysis of randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for IRL-1620
Researchers and drug development professionals handling IRL-1620, a potent and selective endothelin ETB receptor agonist, must adhere to strict disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance with the following primary concerns:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Environmental Hazard: Discharge into the environment must be avoided.[1]
Mandatory Personal Protective Equipment (PPE) during handling and disposal includes:
| PPE Category | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hand Protection | Chemical impermeable gloves inspected prior to use. Wash and dry hands after handling.[1] |
| Body Protection | Fire/flame resistant and impervious clothing.[1] |
| Respiratory Protection | A full-face respirator is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility.
Experimental Protocol: Waste Collection and Segregation
-
Identify Waste: All materials contaminated with this compound, including unused product, empty containers, and contaminated labware (e.g., pipette tips, vials), must be treated as hazardous waste.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Containerize Waste:
-
Use suitable, closed, and clearly labeled containers for waste collection.[1]
-
The label should include "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., acute toxicity).
-
-
Storage: Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
Experimental Protocol: Spill Management and Decontamination
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.[1]
-
Don Appropriate PPE: Wear the full complement of PPE as outlined in the table above.
-
Contain the Spill: Prevent further spillage or leakage if it is safe to do so.[1] Do not allow the chemical to enter drains.[1]
-
Absorb and Collect:
-
For solid spills, carefully collect the material to avoid dust formation.[1]
-
Use an appropriate absorbent material for liquid spills.
-
-
Decontaminate the Area:
-
Wash the spill area thoroughly with soap and plenty of water.[1]
-
-
Collect Contaminated Materials: Place all cleaning materials and contaminated items into a suitable, labeled container for hazardous waste disposal.[1]
Final Disposal Pathway
The final step in the disposal process is the transfer of the collected hazardous waste to a certified disposal facility.
-
Licensed Chemical Destruction Plant: This is the recommended disposal route.[1] The facility will use high-temperature incineration with flue gas scrubbing to destroy the chemical compound in an environmentally sound manner.[1]
-
Controlled Incineration: This method, performed by a licensed facility, ensures the complete destruction of the hazardous material.[1]
It is imperative to adhere to all local, state, and federal regulations regarding the transportation and disposal of hazardous chemical waste.
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling IRL-1620
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like IRL-1620, a potent and selective endothelin B (ETB) receptor agonist, are paramount for ensuring laboratory safety and experimental integrity.[1][2][3] This guide provides a comprehensive overview of essential safety protocols, operational procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. According to safety data, it is harmful if swallowed, in contact with skin, or inhaled.[4] One source designates it as Acute Toxicity Category 1 for both oral and inhalation routes, indicating a high level of toxicity.[5] Therefore, stringent adherence to PPE guidelines is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile). | To prevent skin contact, as the compound is harmful upon dermal absorption.[4] |
| Eye Protection | Tightly fitting safety goggles with side-shields. | To protect eyes from dust, aerosols, and splashes.[4] |
| Body Protection | Fire/flame-resistant and impervious lab coat or clothing. | To protect against skin exposure and potential fire hazards.[4] |
| Respiratory Protection | Use in a well-ventilated area. A full-face respirator is required if exposure limits are exceeded, irritation is experienced, or when handling large quantities. | To prevent inhalation of dust or aerosols, as the compound is harmful if inhaled.[4] |
Operational Plans: Handling and Storage
Safe handling and proper storage are critical to maintain the stability of this compound and ensure the safety of laboratory personnel.
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated laboratory or under a chemical fume hood.[4]
-
Avoid Contamination: Prevent contact with skin, eyes, and clothing.[4]
-
Aerosol and Dust Prevention: Avoid the formation of dust and aerosols during handling.[4]
-
Electrostatic Discharge: Use non-sparking tools and implement measures to prevent fire from electrostatic discharge.[4]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]
Storage Conditions:
| Parameter | Specification |
| Temperature | Store at -20°C.[1][5] |
| Light | Protect from light.[5] |
| Form | Lyophilized powder.[5] |
Emergency Procedures and First Aid
In case of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If not breathing, provide artificial respiration. Consult a physician immediately.[4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[4] |
| Eye Contact | Rinse eyes thoroughly with pure water for at least 15 minutes and consult a physician.[4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4] |
| Spills | Evacuate personnel to a safe area. Wear appropriate PPE. Avoid dust formation and breathing vapors, mist, or gas. Prevent further leakage if it is safe to do so.[4] |
Disposal Plan
While specific disposal instructions for this compound are not publicly available, general principles for the disposal of potent, peptide-based research compounds should be followed. The primary objective is to prevent the release of biologically active substances into the environment.[4]
Step-by-Step Disposal Guidance:
-
Regulatory Compliance: Adhere strictly to all local, state, and federal regulations for hazardous chemical waste disposal.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office for specific guidance tailored to your facility's protocols.[4]
-
Waste Collection: Collect all this compound waste, including unused product and contaminated consumables (e.g., vials, pipette tips, gloves), in a designated, properly labeled hazardous waste container.
-
Incineration: The recommended method for the disposal of analogous peptide-based drugs is controlled incineration by a licensed hazardous waste disposal facility.[4] This ensures the complete destruction of the active compound.
-
Avoid Drain Disposal: Do not dispose of this compound or its solutions down the drain.
Experimental Protocols
This compound is used in both in vitro and in vivo research models to study the effects of ETB receptor activation.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Weight | ~1820 g/mol | [1][2] |
| Purity | ≥95% (HPLC) | [1][5] |
| Receptor Binding Affinity (Ki) | 16 pM for ETB, 1900 nM for ETA | [1][3] |
| Solubility | 0.70 - 1 mg/mL in water | [1][5] |
Methodology for Solution Preparation
Due to the compound's instability in solution, it is highly recommended to prepare solutions freshly for each experiment.[3]
-
Reconstitution: To prepare a stock solution, dissolve the lyophilized this compound powder in sterile water to a concentration of 0.70-1 mg/mL.[1][5]
-
Enhanced Solubility: If the peptide does not dissolve completely, add acetonitrile dropwise to the aqueous solution while mixing until the compound is fully dissolved.[5]
-
Working Solutions: Prepare final working dilutions from the stock solution using the appropriate experimental buffer or vehicle (e.g., saline for in vivo studies).
Key Experimental Methodologies
-
In Vitro Cellular Assays: For cell-based experiments, this compound has been used at concentrations ranging from 1 nM to 100 nM to induce physiological responses such as calcium mobilization or smooth muscle contraction.[3]
-
In Vivo Animal Studies (Rats): For studying neuroprotective effects in rat models of cerebral ischemia, this compound has been administered intravenously (i.v.). A common dosing regimen involves three injections of 5 µg/kg, administered at 2-hour intervals.[3]
-
Clinical Trials (Humans): In a clinical study involving patients with acute cerebral ischemic stroke, sovateltide (this compound) was administered as an intravenous bolus. The regimen consisted of three doses of 0.3 µg/kg each, administered at intervals of approximately 3 hours on days 1, 3, and 6.[6][7]
Signaling Pathway Visualization
This compound exerts its biological effects by selectively binding to and activating the Endothelin B (ETB) receptor, a G protein-coupled receptor (GPCR).[8][9] This activation triggers multiple downstream intracellular signaling cascades that mediate its diverse physiological effects, including vasodilation and neuroprotection.[7][10]
Caption: ETB Receptor signaling cascade initiated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transmembrane helix 7 of the endothelin B receptor regulates downstream signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. C-terminus of ETA/ETB receptors regulate endothelin-1 signal transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vascular Endothelin Receptor Type B: Structure, Function and Dysregulation in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endothelin signaling in development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
